molecular formula C15H10O B133539 Phenanthrene-9-carbaldehyde CAS No. 4707-71-5

Phenanthrene-9-carbaldehyde

Cat. No.: B133539
CAS No.: 4707-71-5
M. Wt: 206.24 g/mol
InChI Key: QECIGCMPORCORE-UHFFFAOYSA-N
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Description

Phenanthrene-9-carbaldehyde is a valuable building block in synthetic and medicinal chemistry, serving as a precursor for a wide range of functionalized phenanthrene derivatives. Its principal research value lies in two key areas: enantioselective photochemistry and neuropharmacology. In photochemical synthesis, this compound is a superior substrate for chiral Lewis acid catalysis. Coordination with a chiral oxazaborolidine Lewis acid induces a bathochromic shift in its absorption profile, enabling selective excitation with visible light (e.g., λ=457 nm) to drive enantioselective [2+2] ortho-photocycloadditions with olefins. This methodology allows for the efficient construction of complex molecular architectures with high enantiomeric excess (e.g., 82-98% ee), which are difficult to access by other means . In neuroscience research, this compound is a critical synthetic intermediate for developing novel phenanthrene-based compounds that act as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor . This receptor is implicated in various neurological disorders, including schizophrenia, chronic pain, and neurodegenerative conditions like Alzheimer's disease. The aldehyde functional group can be strategically manipulated through Wittig reactions or palladium-catalyzed couplings to introduce diverse hydrophobic substituents, facilitating structure-activity relationship (SAR) studies to clarify the structural requirements for NMDA receptor modulation . The compound's role in these advanced research fields makes it a versatile reagent for probing reaction mechanisms and developing new chemical and pharmacological tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthrene-9-carbaldehyde
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InChI

InChI=1S/C15H10O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QECIGCMPORCORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H10O
Source PubChem
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DSSTOX Substance ID

DTXSID40197024
Record name Phenanthrene-9-carbaldehyde
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Molecular Weight

206.24 g/mol
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CAS No.

4707-71-5
Record name 9-Phenanthrenecarboxaldehyde
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Foundational & Exploratory

The Synthesis of Phenanthrene-9-carbaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenanthrene-9-carbaldehyde, a key aromatic aldehyde, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique polycyclic aromatic structure makes it a valuable precursor for the development of advanced materials, including organic semiconductors and fluorescent probes, as well as a foundational building block in the synthesis of complex pharmaceutical agents.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, field-proven protocols and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Strategic Approaches to the Formylation of Phenanthrene

The introduction of a formyl group onto the phenanthrene core is most effectively achieved at the electron-rich 9-position. Several classical and modern formylation techniques can be employed, each with its own set of advantages and challenges. This guide will focus on three prominent and reliable methods: the Grignard reaction, the Vilsmeier-Haack reaction, and the Rieche formylation. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to various functional groups.

Method 1: Grignard Reaction with 9-Bromophenanthrene

This classical approach involves the formation of a Grignard reagent from 9-bromophenanthrene, which then reacts with a suitable formylating agent. This method is renowned for its reliability and generally good yields, making it a staple in many organic synthesis laboratories.

Causality Behind Experimental Choices

The use of 9-bromophenanthrene as a starting material provides a regioselective handle for the introduction of the formyl group at the desired 9-position. The formation of the Grignard reagent is a critical step that transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon, capable of attacking the electrophilic carbon of the formylating agent. Anhydrous conditions are paramount, as even trace amounts of water will quench the highly reactive Grignard reagent.

Experimental Protocol: Grignard Synthesis

Materials:

  • 9-Bromophenanthrene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl formate or N,N-dimethylformamide (DMF)

  • Iodine (crystal for initiation)

  • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvents for extraction and purification (e.g., diethyl ether, dichloromethane)

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 9-bromophenanthrene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication. Once initiated, the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the formylating agent (e.g., ethyl formate or DMF) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[3][4]

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group directly onto the phenanthrene ring.[7][8]

Mechanistic Insight

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich 9-position of phenanthrene then attacks this electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[9]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenanthrene Phenanthrene Iminium_Intermediate Iminium Salt Intermediate Phenanthrene->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product + H₂O

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Phenanthrene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of phenanthrene in anhydrous DCM dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 3: Rieche Formylation

The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds, employing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[8][10]

Rationale for Reagent Selection

Titanium tetrachloride is a powerful Lewis acid that activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile then readily reacts with the electron-rich phenanthrene ring. The reaction is typically carried out at low temperatures to control its reactivity and improve selectivity.

Rieche_Formylation_Workflow Start Start: Phenanthrene Step1 Dissolve in anhydrous DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add TiCl₄ dropwise Step2->Step3 Step4 Add Dichloromethyl methyl ether dropwise Step3->Step4 Step5 Stir at 0 °C Step4->Step5 Step6 Quench with ice/water Step5->Step6 Step7 Extract with DCM Step6->Step7 Step8 Wash and Dry Step7->Step8 Step9 Purify (Column Chromatography or Recrystallization) Step8->Step9 End End: This compound Step9->End

Caption: Experimental workflow for Rieche formylation.

Experimental Protocol: Rieche Formylation

Materials:

  • Phenanthrene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice/Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology: [1][11][12]

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenanthrene in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add TiCl₄ dropwise to the stirred solution. A color change is often observed.

  • Formylating Agent Addition: After stirring for a short period, add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Continue stirring the mixture at 0 °C for a few hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthesis Protocols

FeatureGrignard ReactionVilsmeier-Haack ReactionRieche Formylation
Starting Material 9-BromophenanthrenePhenanthrenePhenanthrene
Key Reagents Mg, Ethyl formate/DMFDMF, POCl₃Dichloromethyl methyl ether, TiCl₄
Reaction Conditions Anhydrous, refluxModerate heatingLow temperature (0 °C)
Typical Yields Good to excellentGoodGood to excellent
Advantages Reliable, well-establishedDirect formylation, readily available reagentsHigh yields, effective for electron-rich arenes
Disadvantages Requires pre-functionalized starting material, moisture sensitiveCorrosive and hazardous reagentsHighly moisture-sensitive reagents, strong Lewis acid required

Applications in Research and Development

This compound is a versatile building block with significant applications in both medicinal chemistry and materials science.

  • Drug Development: The phenanthrene nucleus is a structural motif found in numerous biologically active natural products and synthetic compounds.[2] this compound serves as a key precursor for the synthesis of various derivatives with potential therapeutic applications, including anticancer, anti-HIV, antibacterial, and anti-inflammatory activities.[13] For instance, it is a starting point for the synthesis of phenanthrene-based alkaloids and other complex heterocyclic systems.

  • Materials Science: In the field of organic electronics, this compound is utilized in the synthesis of novel organic semiconductor materials.[14][15] Its rigid, planar aromatic structure contributes to favorable π-π stacking and charge transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The aldehyde functionality allows for further chemical modifications to fine-tune the electronic and optical properties of the resulting materials.[1]

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods, with the Grignard reaction, Vilsmeier-Haack reaction, and Rieche formylation being the most prominent. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and equipment. This guide provides the necessary technical details and comparative insights to empower researchers to confidently produce this valuable chemical intermediate for their innovative work in drug discovery and materials science.

References

Phenanthrene-9-carbaldehyde (CAS: 4707-71-5): A Comprehensive Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of phenanthrene-9-carbaldehyde, a pivotal polycyclic aromatic aldehyde. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the compound's physicochemical properties, synthesis, reactivity, analytical characterization, and diverse applications, with a focus on the underlying scientific principles and practical experimental insights.

Core Physicochemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its rigid, planar phenanthrene core, combined with the reactive aldehyde functionality, makes it a valuable building block in organic synthesis. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4707-71-5[2]
Molecular Formula C₁₅H₁₀O[2]
Molecular Weight 206.24 g/mol [2]
Appearance Light yellow crystal or crystalline powder[1]
Melting Point 100-103 °C[1]
Solubility Soluble in acetone, dichloromethane, methanol, alcohol, and ether. Insoluble in water.[1][3]
InChI Key QECIGCMPORCORE-UHFFFAOYSA-N[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction and the oxidation of 9-methylphenanthrene.[5] However, a robust and widely cited method is the Grignard reaction between 9-bromophenanthrene and a formylating agent, as detailed in Organic Syntheses.[6] This self-validating protocol consistently provides good yields of the target compound.

Synthetic Pathway: Grignard Carbonylation

The overall transformation involves the formation of a Grignard reagent from 9-bromophenanthrene, which then acts as a nucleophile to attack an electrophilic formylating agent. Subsequent acidic workup yields the desired aldehyde.

G 9-Bromophenanthrene 9-Bromophenanthrene 9-Phenanthrylmagnesium bromide 9-Phenanthrylmagnesium bromide 9-Bromophenanthrene->9-Phenanthrylmagnesium bromide Mg, Anhydrous Ether Intermediate Intermediate 9-Phenanthrylmagnesium bromide->Intermediate Ethyl Formate This compound This compound Intermediate->this compound H₃O⁺ Workup G cluster_0 Reactivity of this compound This compound This compound Phenanthrene-9-carboxylic acid Phenanthrene-9-carboxylic acid This compound->Phenanthrene-9-carboxylic acid Oxidation 9-(Hydroxymethyl)phenanthrene 9-(Hydroxymethyl)phenanthrene This compound->9-(Hydroxymethyl)phenanthrene Reduction Schiff Base (Imine) Schiff Base (Imine) This compound->Schiff Base (Imine) Condensation with Amine Vinylphenanthrene Vinylphenanthrene This compound->Vinylphenanthrene Wittig Reaction

References

An In-Depth Technical Guide to Phenanthrene-9-Carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of phenanthrene-9-carbaldehyde, a versatile polycyclic aromatic hydrocarbon derivative. It delves into its synthesis, purification, and characterization, offering practical insights and detailed protocols for laboratory applications. Furthermore, it explores the compound's significance as a building block in the development of fluorescent probes and its potential in medicinal chemistry.

Molecular and Physicochemical Profile

This compound, also known as 9-formylphenanthrene, is a light yellow crystalline powder.[1][2] Its core structure consists of a phenanthrene backbone with a formyl group at the 9-position. This unique arrangement of a polycyclic aromatic system and a reactive aldehyde functional group dictates its distinct physical and chemical characteristics.

Structural Representation

The molecular structure of this compound is depicted below. The numbering of the phenanthrene ring system is crucial for understanding its reactivity and spectroscopic properties.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₅H₁₀O[1][3][4]
Molecular Weight 206.24 g/mol [1][3][4]
Appearance Light yellow crystal or crystalline powder[1][2]
Melting Point 100-103 °C[1][2][5]
Boiling Point 160-170 °C at 1 Torr[1][2]
Solubility Soluble in acetone, dichloromethane, methanol, ethanol, and ether; Insoluble in water[1][2][6]
CAS Number 4707-71-5[4]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the Grignard reaction, which is detailed below. The choice of this method is based on its relatively high yield and the commercial availability of the starting materials.

Synthetic Workflow: Grignard Reaction

G start 9-Bromophenanthrene reagent1 Magnesium turnings Anhydrous Ether grignard 9-Phenanthrylmagnesium bromide (Grignard Reagent) reagent1->grignard Formation reagent2 Ethyl formate intermediate Intermediate Complex reagent2->intermediate Nucleophilic Addition hydrolysis Acidic Workup (e.g., dil. H₂SO₄ or NH₄Cl) product This compound hydrolysis->product Hydrolysis

Caption: Synthetic workflow for this compound via Grignard reaction.

Detailed Experimental Protocol: Synthesis

This protocol is an adaptation of established methods for the preparation of this compound.[7]

Materials:

  • 9-Bromophenanthrene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Ethyl formate

  • 25% Sulfuric acid

  • Sodium bisulfite

  • Benzene

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine and a few milliliters of a solution of 9-bromophenanthrene in anhydrous ether to initiate the reaction.

    • Once the reaction starts, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of ethyl formate in anhydrous ether dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature for several hours or overnight.

  • Hydrolysis and Workup:

    • Carefully pour the reaction mixture into a beaker containing ice and 25% sulfuric acid.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification via Bisulfite Adduct:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in benzene and add a concentrated solution of sodium bisulfite in water.

    • Stir the mixture vigorously for several hours to form the bisulfite addition product, which will precipitate.

    • Filter the solid adduct and wash it with benzene.

    • Decompose the adduct by treating it with a sodium carbonate solution and extract the liberated aldehyde with ether.

  • Final Purification:

    • Dry the ethereal solution, remove the solvent, and purify the crude this compound by recrystallization from glacial acetic acid followed by ethanol to yield a pale yellow powder.[2][7] Sublimation can also be employed for further purification.[2]

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be in the range of 100-103 °C.[5] Further confirmation of identity and purity can be obtained through spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the aldehyde group and the aromatic phenanthrene core.

Reactions of the Aldehyde Group

The formyl group undergoes typical aldehyde reactions, including:

  • Oxidation: It can be oxidized to the corresponding phenanthrene-9-carboxylic acid.[8]

  • Reduction: Reduction yields 9-hydroxymethylphenanthrene.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to vinylphenanthrene derivatives.

  • Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases, which are often fluorescent.[9]

Reactions of the Aromatic Ring

The phenanthrene ring system can undergo electrophilic substitution reactions, although the conditions are generally harsher than for benzene. The 9 and 10 positions are the most reactive.[10]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis.[1] Its primary application lies in the synthesis of fluorescent probes and dyes.[2][6] The phenanthrene moiety provides a rigid, planar, and fluorescent core, while the aldehyde group offers a convenient handle for further chemical modifications. This allows for the design of molecules that can be used to label and visualize biological molecules and processes. Its derivatives are also explored in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene ring and a distinct downfield singlet for the aldehydic proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic resonance for the carbonyl carbon of the aldehyde group at a lower field.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹.[4][11] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206).[4][12][13] Fragmentation patterns can provide further structural information.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[14][15] It is also sensitive to air and light.[1][6]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[1][15]

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and oxidizing agents.[2][6]

First Aid Measures:

  • In case of skin contact: Wash with soap and plenty of water.[15]

  • In case of eye contact: Rinse cautiously with water for several minutes.[15]

  • If swallowed: Rinse mouth and seek immediate medical attention.[14][16]

  • If inhaled: Move the person to fresh air.[15]

Conclusion

This compound is a key chemical intermediate with a rich and versatile chemistry. Its unique combination of a polycyclic aromatic hydrocarbon and an aldehyde functional group makes it a valuable building block in various fields, particularly in the design of fluorescent materials. A thorough understanding of its physical and chemical properties, along with safe handling practices, is essential for its effective utilization in research and development.

References

Phenanthrene-9-carbaldehyde: A Comprehensive Technical Guide to its Molecular Structure, Synthesis, and Reactivity for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of phenanthrene-9-carbaldehyde. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, molecular characteristics, and versatile reactivity, underscoring its significance as a pivotal building block in medicinal chemistry.

Unveiling the Molecular Architecture: Properties and Spectroscopic Signature

This compound is a polycyclic aromatic hydrocarbon distinguished by a formyl group at the 9-position of the phenanthrene nucleus.[1] This substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and potential as a pharmacophore.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O[2]
Molecular Weight 206.24 g/mol [2][3]
CAS Number 4707-71-5[2]
Appearance Light yellow crystal or crystalline powder[1]
Melting Point 100-103 °C[3]
Solubility Soluble in acetone, dichloromethane, and methanol[4]
IUPAC Name This compound[1]
Synonyms 9-Phenanthrenecarboxaldehyde, 9-Formylphenanthrene, 9-Phenanthraldehyde[1][3]
Spectroscopic Characterization: Deciphering the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characterized by a distinct singlet for the aldehydic proton, typically found in the downfield region (around 10 ppm), due to the deshielding effect of the carbonyl group. The aromatic region (typically 7.5-9.0 ppm) will show a complex pattern of multiplets corresponding to the nine protons of the phenanthrene ring system. The specific chemical shifts and coupling constants are dictated by the anisotropic effects of the fused rings and the electronic influence of the aldehyde substituent.

    • ¹³C NMR : The carbon NMR spectrum will display a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). The aromatic region will show a number of signals corresponding to the different carbon environments within the phenanthrene framework.

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The spectrum will also exhibit multiple bands in the 3000-3100 cm⁻¹ region (aromatic C-H stretching) and in the 1450-1600 cm⁻¹ region (C=C stretching of the aromatic rings).

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) will be observed at m/z 206, corresponding to the molecular formula C₁₅H₁₀O.[1]

Synthesis of this compound: Strategic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most reliable and widely employed methods are the Grignard reaction with a formylating agent and the Vilsmeier-Haack formylation of phenanthrene.

Grignard Synthesis from 9-Bromophenanthrene

This classic organometallic approach offers a high-yielding and reliable route to this compound, starting from the readily accessible 9-bromophenanthrene.[5][6]

G Phenanthrene Phenanthrene Bromophenanthrene 9-Bromophenanthrene Phenanthrene->Bromophenanthrene Bromination (Br₂) [Ref: 31] Grignard 9-Phenanthrylmagnesium bromide (Grignard Reagent) Bromophenanthrene->Grignard Mg, Anhydrous Ether [Ref: 1] Aldehyde This compound Grignard->Aldehyde 1. Ethyl formate (HCOOEt) 2. Acidic Workup (H₃O⁺) [Ref: 1]

Diagram 1: Grignard Synthesis of this compound.

Experimental Protocol: Grignard Synthesis [5]

  • Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 9-bromophenanthrene in anhydrous diethyl ether is added dropwise to initiate the reaction. The formation of the Grignard reagent, 9-phenanthrylmagnesium bromide, is an exothermic process and may require gentle heating to start. The causality for using anhydrous conditions is critical; Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction.

  • Step 2: Formylation. The freshly prepared Grignard reagent is cooled in an ice bath. Ethyl formate, a common formylating agent, is then added dropwise from the dropping funnel. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of ethyl formate.

  • Step 3: Hydrolysis. The reaction mixture is then carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid). This acidic workup protonates the intermediate alkoxide to yield the final product, this compound, and separates the magnesium salts into the aqueous layer.

  • Step 4: Purification. The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Vilsmeier-Haack Formylation of Phenanthrene

The Vilsmeier-Haack reaction is a powerful method for the direct formylation of electron-rich aromatic compounds, including phenanthrene.[6][7][8][9][10] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt.

G DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reaction with POCl₃ [Ref: 4, 5] POCl3 Phosphoryl chloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Phenanthrene Phenanthrene Phenanthrene->Intermediate Electrophilic Aromatic Substitution [Ref: 6] Aldehyde This compound Intermediate->Aldehyde Aqueous Workup (H₂O) [Ref: 4]

Diagram 2: Vilsmeier-Haack Synthesis of this compound.

Mechanism of the Vilsmeier-Haack Reaction

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen of dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich phenanthrene ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the 9-position, which is the most electron-rich and sterically accessible position for electrophilic attack. This step temporarily disrupts the aromaticity of one of the rings.

  • Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the carbon to which the iminium salt has attached, restoring the aromaticity of the phenanthrene ring.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[7]

The Reactive Hub: Key Transformations of this compound

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Wittig Reaction: A Gateway to Stilbene Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[11][12][13] In the context of this compound, this reaction provides a direct route to phenanthrene-containing stilbene derivatives, a class of compounds with interesting photophysical and biological properties.[14][15][16][17]

G Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Phenanthrene-stilbene Derivative Oxaphosphetane->Alkene Fragmentation PhosphineOxide Triphenylphosphine oxide Oxaphosphetane->PhosphineOxide

Diagram 3: Wittig Reaction of this compound.

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of this compound. This forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, leading to the fragmentation of the oxaphosphetane into the desired alkene and the phosphine oxide byproduct.

Aldol Condensation: Building Molecular Complexity

The aldol condensation is a powerful carbon-carbon bond-forming reaction that utilizes an enolate as a nucleophile to attack a carbonyl compound.[18][19][20][21][22] this compound, lacking α-hydrogens, can act as an excellent electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.

This reaction typically proceeds under basic or acidic conditions. In a base-catalyzed reaction, a ketone with α-hydrogens is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, a conjugated system that often exhibits interesting biological activities.

Cannizzaro Reaction: A Disproportionation Pathway

In the absence of α-hydrogens, aldehydes can undergo a base-induced disproportionation reaction known as the Cannizzaro reaction.[23][24][25][26][27] When treated with a strong base, two molecules of this compound can react, with one molecule being oxidized to the corresponding carboxylic acid (phenanthrene-9-carboxylic acid) and the other being reduced to the corresponding primary alcohol (9-hydroxymethylphenanthrene).

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, effecting the reduction.

This compound in Drug Discovery and Development

The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, being present in a variety of natural products and synthetic drugs with diverse pharmacological activities, including analgesic, anticancer, and anti-inflammatory properties.[28][29][30] this compound serves as a key starting material for the synthesis of a wide range of phenanthrene derivatives with therapeutic potential.

The aldehyde group can be readily transformed into other functional groups, such as amines, amides, esters, and heterocycles, allowing for the systematic exploration of the structure-activity relationship (SAR) of phenanthrene-based compounds. For instance, the synthesis of Schiff bases from this compound and various primary amines can lead to compounds with potential antimicrobial or anticancer activities. Furthermore, the stilbene derivatives synthesized via the Wittig reaction can be further functionalized or cyclized to generate more complex polycyclic systems with unique biological profiles.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in the synthesis of bioactive phenanthrene derivatives is well-established in the research community.[31]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined molecular structure, accessible synthetic routes, and the versatile reactivity of its aldehyde functionality make it an invaluable tool for the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of phenanthrene-9-carbaldehyde (C₁₅H₁₀O), a critical parameter influencing its application in organic synthesis, materials science, and pharmaceutical development. We delve into the theoretical principles governing its solubility, including intermolecular forces and Hansen Solubility Parameters (HSP). This guide presents a consolidated qualitative solubility profile based on available chemical data and outlines a rigorous, step-by-step experimental protocol for the quantitative determination of its equilibrium solubility using the established shake-flask method. The causality behind experimental choices is explained to ensure methodological robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this compound's solubility behavior.

Introduction to this compound

This compound, also known as 9-formylphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with an aldehyde functional group at the 9-position.[1][2] Its chemical structure combines a large, nonpolar aromatic system with a polar aldehyde group, resulting in a unique set of physicochemical properties that dictate its behavior in various media.

Key Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₀O[3]

  • Molecular Weight: 206.24 g/mol [4]

  • Appearance: Pale yellow powder or crystalline solid[1][5]

  • Melting Point: 100-103 °C[4][6]

Understanding the solubility of this compound is paramount. In drug discovery, solubility directly impacts bioavailability and formulation strategies. For synthetic chemists, it governs the choice of reaction solvents, purification methods (e.g., crystallization), and product yield. In materials science, its solubility is crucial for creating homogenous blends and thin films.[1] This guide provides the foundational knowledge required to manipulate and predict its solubility for these advanced applications.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle. It suggests that substances with similar intermolecular forces are more likely to be miscible. This compound's structure presents a duality:

  • Van der Waals Forces: The large, planar phenanthrene core is dominated by nonpolar van der Waals dispersion forces. This part of the molecule favors interaction with nonpolar, aromatic, or chlorinated solvents.[7]

  • Dipole-Dipole Interactions: The carbonyl (C=O) bond in the aldehyde group is highly polarized, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solvents.[5]

Its poor solubility in water is a direct consequence of these principles. Water is a highly polar solvent dominated by strong hydrogen bonding networks. While the aldehyde's oxygen can act as a hydrogen bond acceptor, the large, hydrophobic phenanthrene backbone cannot effectively integrate into water's hydrogen-bonded structure, making dissolution energetically unfavorable.[5]

2.2 Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) system provides a quantitative framework. It deconstructs the total cohesive energy density of a substance into three parameters:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The fundamental concept is that substances with closer HSP coordinates are more likely to be soluble in one another. The distance (Ra) between two substances in Hansen space is a measure of their affinity.[8]

Solubility Profile of this compound

While extensive quantitative data is not publicly available, a consistent qualitative profile can be compiled from chemical supplier safety data sheets and databases.

3.1 Qualitative Solubility Data

The following table summarizes the known solubility behavior of this compound.

SolventSolvent TypeSolubilityReference
WaterPolar Protic, H-BondingInsoluble[5]
MethanolPolar ProticSoluble[1][5][6][9]
AcetonePolar AproticSoluble[1][5][9]
DichloromethaneChlorinatedSoluble[1][5][6][9]
EtherEtherealSoluble[5]
EthanolPolar ProticSoluble[5]
3.2 Analysis of Solubility Behavior

The observed solubility aligns perfectly with the theoretical principles discussed.

  • High Solubility in Dichloromethane: Dichloromethane is a polar aprotic solvent with a significant dipole moment and the ability to engage in dispersion forces. Its HSP profile is a good match for the combined characteristics of this compound.

  • High Solubility in Acetone: As a polar aprotic solvent, acetone's strong dipole moment effectively interacts with the aldehyde group, while its alkyl groups provide sufficient van der Waals interactions for the phenanthrene core.

  • Solubility in Alcohols (Methanol, Ethanol): These polar protic solvents can act as hydrogen bond donors to the aldehyde's carbonyl oxygen. Furthermore, their alkyl chains offer nonpolar interactions, facilitating the dissolution of the aromatic rings.[5]

  • Insolubility in Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the largely hydrophobic this compound molecule.[5][7]

Experimental Determination of Equilibrium Solubility

For drug development and other regulated applications, qualitative statements are insufficient. The thermodynamic equilibrium solubility must be determined quantitatively. The saturation shake-flask method is the gold-standard technique for this purpose.

4.1 The Shake-Flask Method: A Self-Validating Protocol

The rationale for this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid phase. This ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions (e.g., temperature, pH). The inclusion of an equilibration period and verification of the solid phase post-experiment are key to the method's trustworthiness.

4.2 Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

1. Preparation:

  • Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., methanol, acetone, buffered solutions).
  • Causality: Using an excess of solid material is critical to ensure that equilibrium is reached and maintained. The presence of undissolved solid at the end of the experiment is a primary validation checkpoint.

2. Equilibration:

  • Seal the vials securely to prevent solvent evaporation.
  • Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).
  • Agitate the samples for a defined period (typically 24-72 hours).
  • Causality: Continuous agitation facilitates dissolution and ensures the entire system reaches equilibrium. An extended incubation time is necessary to allow for the slow dissolution of potentially stable crystalline forms.

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
  • Carefully withdraw an aliquot of the supernatant.
  • Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
  • Causality: This is the most critical step for accuracy. Inadequate removal of solid particles will lead to a significant overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

4. Analysis:

  • Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
  • Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Causality: HPLC-UV is ideal due to its specificity and sensitivity for chromophoric compounds like this compound. A pre-established calibration curve is essential for accurate quantification.

5. Data Calculation:

  • Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial volume.
  • The final result is typically expressed in units of mg/mL or µg/mL.

4.3 Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis & Calculation prep1 Add excess solute to known volume of solvent equil1 Seal vials and place in shaker bath (constant T) prep1->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 anal1 Dilute clear filtrate sep3->anal1 anal2 Quantify concentration via validated HPLC-UV method anal1->anal2 anal3 Calculate final solubility (e.g., in mg/mL) anal2->anal3

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Application and Conclusion

The solubility of this compound is a defining characteristic that dictates its utility. Its high solubility in common organic solvents like dichloromethane and acetone makes it well-suited for a variety of organic reactions and purifications.[5][9] For pharmaceutical applications, its poor aqueous solubility presents a significant formulation challenge, potentially requiring advanced techniques such as co-solvency, complexation, or nano-formulations to achieve therapeutic concentrations.

This guide has established the theoretical basis for the solubility of this compound, presented its qualitative solubility profile, and provided a robust, detailed protocol for its quantitative determination. By understanding the interplay between its molecular structure and solvent properties, researchers can make informed decisions to optimize their experimental designs, leading to more efficient synthesis, reliable analytical results, and effective product formulations.

References

mass spectrometry of phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Phenanthrene-9-carbaldehyde

Executive Summary

This compound (C₁₅H₁₀O) is an oxygenated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1][2] As researchers in environmental science, toxicology, and drug development increasingly encounter complex aromatic structures, mass spectrometry (MS) stands out as the definitive analytical tool for structural elucidation and quantification. This guide provides a detailed examination of the mass spectrometric behavior of this compound, with a primary focus on electron ionization (EI) methodologies. We will dissect the compound's characteristic fragmentation pathways, present a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer field-proven insights into data interpretation. This document is designed to serve as a practical reference for scientists requiring a robust understanding of how this specific molecule behaves within the mass spectrometer.

Ionization Methodologies: Rationale and Application

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation for structural elucidation.

Electron Ionization (EI)

For volatile and thermally stable compounds like this compound, Electron Ionization (EI) is the most common and informative technique, particularly when coupled with GC.[3][4] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular radical cation (M⁺•).[4] This excess energy induces reproducible fragmentation, creating a unique "fingerprint" spectrum that is invaluable for unambiguous library matching and structural confirmation.[5] The inherent stability of the aromatic phenanthrene core makes it well-suited to this energetic ionization process.

Soft Ionization Techniques

While EI is dominant for GC-MS, analyses involving Liquid Chromatography (LC) necessitate atmospheric pressure ionization sources.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for non-polar compounds and would likely produce a protonated molecule [M+H]⁺ for this compound. It is a softer technique than EI, resulting in significantly less fragmentation.[6]

  • Electrospray Ionization (ESI): ESI is generally reserved for more polar and ionic species. While derivatization could make this compound amenable to ESI, it is not a primary technique for this analyte in its native form.[6]

For the purpose of detailed structural analysis, this guide will focus exclusively on the fragmentation patterns observed under Electron Ionization.

Electron Ionization Fragmentation Pathways

The EI mass spectrum of this compound is dominated by fragmentation events driven by the stability of the polycyclic aromatic core. The molecular weight of the compound is 206.24 g/mol .[1]

The process begins with the formation of the molecular ion at a mass-to-charge ratio (m/z) of 206.

M + e⁻ → [C₁₅H₁₀O]⁺• (m/z 206) + 2e⁻

Primary Fragmentation: Loss of Carbon Monoxide

The most significant initial fragmentation step is not the loss of the entire formyl group (-CHO), but rather the neutral loss of carbon monoxide (CO, 28 Da). This is a characteristic rearrangement for aromatic aldehydes. The process yields the highly stable phenanthrene radical cation at m/z 178.

[C₁₅H₁₀O]⁺• (m/z 206) → [C₁₄H₁₀]⁺• (m/z 178) + CO

This fragment at m/z 178 often represents the base peak or one of the most abundant ions in the spectrum, underscoring the energetic favorability of forming the stable PAH cation.[5]

Secondary Fragmentation of the Phenanthrene Cation

The phenanthrene radical cation (m/z 178) undergoes further fragmentation characteristic of polycyclic aromatic hydrocarbons.[7][8]

  • Loss of a Hydrogen Radical: A hydrogen atom can be lost to form the [C₁₄H₉]⁺ ion at m/z 177.

  • Loss of Acetylene: A common pathway for PAHs is the expulsion of a neutral acetylene molecule (C₂H₂, 26 Da), leading to the formation of the [C₁₂H₈]⁺• ion at m/z 152.[7] This fragment is a significant diagnostic peak.

  • Doubly Charged Ions: The exceptional stability of the aromatic system allows for the formation of doubly charged ions. Key examples include the doubly charged phenanthrene cation [C₁₄H₁₀]²⁺ at m/z 89 and the doubly charged molecular ion [C₁₅H₁₀O]²⁺ at m/z 103.[7]

Data Presentation and Visualization

A clear presentation of mass spectral data is critical for interpretation. The following table summarizes the key ions observed in the EI spectrum of this compound.

m/zProposed Ion FormulaIdentity / Fragmentation Event
206[C₁₅H₁₀O]⁺•Molecular Ion (M⁺•)
205[C₁₅H₉O]⁺Loss of H• from Molecular Ion ([M-H]⁺)
178[C₁₄H₁₀]⁺•Loss of CO from Molecular Ion; Phenanthrene Radical Cation
177[C₁₄H₉]⁺Loss of H• from the m/z 178 fragment
176[C₁₄H₈]⁺•Loss of H₂ from the m/z 178 fragment
152[C₁₂H₈]⁺•Loss of C₂H₂ from the m/z 178 fragment
89[C₁₄H₁₀]²⁺Doubly charged phenanthrene ion

The logical flow of these fragmentation events can be visualized as a pathway.

G M [C₁₅H₁₀O]⁺• m/z 206 Molecular Ion M_H [M-H]⁺ m/z 205 M->M_H - H• F178 [C₁₄H₁₀]⁺• m/z 178 Phenanthrene Cation M->F178 - CO F177 [C₁₄H₉]⁺ m/z 177 F178->F177 - H• F152 [C₁₂H₈]⁺• m/z 152 F178->F152 - C₂H₂ F89 [C₁₄H₁₀]²⁺ m/z 89 F178->F89 charge state

Primary EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound using a standard capillary GC-MS system.

5.1 Sample Preparation

  • Standard Preparation: Accurately weigh ~1 mg of this compound standard.

  • Solvation: Dissolve the standard in 1 mL of high-purity toluene or dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

5.2 Instrumentation

  • System: Agilent 7000 Series GC/MS/MS or equivalent.[9]

  • Software: MassHunter, ChemStation, or equivalent.

5.3 Gas Chromatography (GC) Method

  • Injection Port: Split/splitless injector.

  • Injector Temperature: 250-280 °C.[3]

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

  • Column: HP-5ms, DB-5, OV-1, or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][10]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 250 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.[3]

5.4 Mass Spectrometry (MS) Method

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.[3]

  • Mass Range: Scan from m/z 40 to 500.[10]

  • Solvent Delay: 3-5 minutes (to protect the filament from the solvent front).

5.5 System Validation

  • Tuning: Perform an instrument autotune prior to analysis to ensure mass accuracy and resolution.

  • Blank Analysis: Inject a solvent blank to verify the absence of system contamination.

  • Standard Injection: Inject the prepared working standard to confirm retention time, peak shape, and the expected mass spectrum against a reference library (e.g., NIST).[5]

Conclusion

The mass spectrometric analysis of this compound under electron ionization is a robust and highly informative process. The molecule produces a clear molecular ion at m/z 206 and follows a predictable fragmentation pattern initiated by the characteristic neutral loss of carbon monoxide to form the stable phenanthrene radical cation at m/z 178. Subsequent fragmentations, including the loss of acetylene to yield an ion at m/z 152, are diagnostic for the underlying PAH structure. The detailed protocol provided herein offers a reliable methodology for achieving high-quality, reproducible data. This comprehensive understanding empowers researchers to confidently identify and characterize this compound in complex matrices, supporting advancements in environmental monitoring, metabolic studies, and chemical synthesis.

References

A Technical Guide to the Historical Literature of Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the historical synthesis, characterization, and early applications of phenanthrene-9-carbaldehyde. As a key intermediate, this compound has played a significant role in the development of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide a narrative that explains the scientific reasoning behind the evolution of its synthesis and application.

Introduction: The Significance of the Phenanthrene Scaffold and the Formyl Group

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings, forms the structural core of numerous natural products, including steroids, bile acids, and certain alkaloids.[1] Its unique electronic and structural properties have long made it a target for synthetic chemists. The introduction of a formyl (-CHO) group at the 9-position of the phenanthrene nucleus, creating this compound, unlocks a wealth of synthetic possibilities. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation, making it a crucial building block for more complex molecular architectures.

A Journey Through Time: The Historical Synthesis of this compound

The quest to synthesize this compound has led to the application and refinement of several classical named reactions in organic chemistry. The C-9 position of phenanthrene is the most reactive site for electrophilic substitution, a fact that has been exploited in various synthetic approaches.[2]

Early Formylation Methods: The Vilsmeier-Haack and Gattermann Reactions

The Vilsmeier-Haack reaction stands as a cornerstone in the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group.[2][3] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich 9-position of the phenanthrene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields this compound.[2] To prevent polyformylation, careful control of the reaction temperature is crucial.[2]

References

The Synthesis of Phenanthrene-9-carbaldehyde and its Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenanthrene-9-carbaldehyde and its derivatives represent a critical class of polycyclic aromatic hydrocarbons (PAHs) that serve as foundational scaffolds in medicinal chemistry, materials science, and organic synthesis.[1] The unique electronic and steric properties imparted by the rigid, non-linear phenanthrene core make these compounds valuable precursors for a diverse array of applications, from potent anticancer and antimalarial agents to advanced organic electronic materials.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives. It delves into the mechanistic underpinnings of key transformations, offers detailed, field-proven experimental protocols, and explores the derivatization of the aldehyde functionality to access a wider range of functionalized phenanthrenes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their own research endeavors.

Introduction: The Significance of the Phenanthrene Scaffold

The phenanthrene nucleus, composed of three fused benzene rings, is a prevalent motif in a multitude of natural products and synthetic molecules with significant biological activities.[1] It forms the core structure of alkaloids like morphine and codeine, and is found in compounds exhibiting cytotoxic, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][5] In the realm of materials science, the photophysical and electronic characteristics of phenanthrene derivatives have been harnessed in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[4][6][7]

This compound, in particular, serves as a versatile synthetic intermediate. The aldehyde group at the 9-position is a reactive handle that allows for a wide range of chemical modifications, providing access to a vast library of substituted phenanthrene derivatives with tailored properties. This guide will focus on the most reliable and scalable methods for the synthesis of this key building block and its subsequent elaboration.

Core Synthetic Strategies for the Phenanthrene Framework

The construction of the tricyclic phenanthrene system can be broadly categorized into classical cyclization methods and modern cross-coupling strategies. The choice of a particular route is often dictated by the desired substitution pattern on the aromatic rings and the availability of starting materials.

Classical Cyclization Methods: Building the Tricyclic Core

The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of electron-rich aromatic compounds, including phenanthrene.[8][9] This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding the desired aryl aldehyde.[9] The key electrophile in this transformation is the Vilsmeier reagent, an iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12]

  • Electrophilic Aromatic Substitution: The electron-rich phenanthrene ring attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup furnishes the final this compound.[10][11]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenanthrene Phenanthrene Intermediate Iminium Intermediate Phenanthrene->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of Phenanthrene

This protocol is a generalized representation based on established procedures.[12]

  • Reaction Setup: To a solution of phenanthrene (1.0 eq) in DMF (used as both reactant and solvent), add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing a solution of sodium acetate. This will hydrolyze the intermediate and neutralize the acidic components.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[1]

The Pschorr reaction is a classical and widely utilized method for synthesizing the phenanthrene ring system.[1] It involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative. The key transformation proceeds through the formation of an arenediazonium salt, which, upon treatment with a copper catalyst, generates an aryl radical that undergoes intramolecular coupling to form the phenanthrene scaffold.[1]

The Mallory photocyclization reaction provides another powerful route to phenanthrenes from diaryl-ethylene (stilbene) precursors.[1] The reaction is initiated by UV irradiation, which promotes an intramolecular 6π-electrocyclization of the cis-stilbene isomer to form a transient dihydrophenanthrene intermediate. This intermediate is then aromatized to the final phenanthrene product in the presence of an oxidizing agent, such as iodine or oxygen.[1]

Modern Cross-Coupling Strategies: Building from Precursors

Modern palladium-catalyzed cross-coupling reactions have emerged as highly efficient and versatile tools for the construction of the phenanthrene core, often with excellent control over the substitution pattern.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to the synthesis of phenanthrene derivatives.[6] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[1] For phenanthrene synthesis, a common strategy involves a one-pot cascade reaction of a Suzuki-Miyaura coupling followed by an intramolecular aldol-type condensation.[6]

Representative Protocol for Suzuki-Miyaura Coupling to Synthesize a Biaryl Precursor

This protocol is a generalized representation based on common procedures for Suzuki-Miyaura reactions.[1]

  • Reaction Setup: To a pressure flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).[1]

  • Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water). Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq).

  • Reaction: Seal the vessel (if using a pressure flask) and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.[1]

Suzuki_Miyaura_Cascade cluster_0 Suzuki-Miyaura Coupling cluster_1 Intramolecular Cyclization Aryl_Halide Aryl Halide Biaryl Biaryl Intermediate Aryl_Halide->Biaryl + Boronic Acid [Pd Catalyst, Base] Boronic_Acid Boronic Acid Phenanthrene_Core Phenanthrene Core Biaryl->Phenanthrene_Core Base, Heat Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Base Aldehyde This compound Alkene Phenanthrene-alkene Derivative Aldehyde->Alkene + Ylide

References

A Researcher's Guide to Sourcing and Quality Control of Phenanthrene-9-carbaldehyde for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Phenanthrene-9-carbaldehyde in Modern Medicinal Chemistry

This compound, a polycyclic aromatic hydrocarbon bearing a reactive aldehyde functional group, serves as a critical building block in the synthesis of a diverse array of bioactive molecules. Its rigid, planar structure and versatile chemical handle make it an attractive scaffold for the development of novel therapeutic agents. The phenanthrene nucleus is a key structural motif in numerous natural products and clinically significant drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and analgesic properties.[1] For researchers and drug development professionals, securing a reliable and high-quality source of this compound is the foundational first step towards successful downstream applications, from hit identification to lead optimization.

This in-depth technical guide provides a comprehensive overview of the commercial supplier landscape for this compound, outlines critical considerations for supplier selection, and details robust analytical methodologies for in-house quality control and validation. The protocols and insights presented herein are designed to empower researchers to confidently source and utilize this key synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, typically with a purity of 97% or greater. While this provides researchers with several options, it also necessitates a careful evaluation of each supplier based on more than just the listed purity. Factors such as available quantities, lot-to-lot consistency, availability of comprehensive analytical documentation, and lead times are paramount for seamless research and development operations.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 4707-71-5C₁₅H₁₀O206.2497%2.5 g, 10 g
Fisher Scientific 4707-71-5C₁₅H₁₀O206.2497%1 g, 5 g
Santa Cruz Biotechnology 4707-71-5C₁₅H₁₀O206.24Not specifiedInquire
ChemScene 4707-71-5C₁₅H₁₀O206.24≥97%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g
CymitQuimica 4707-71-5C₁₅H₁₀O206.2497%250 mg, 1 g, 5 g, 25 g, 100 g
Parchem 4707-71-5C₁₅H₁₀O206.24Not specifiedInquire

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to contact the suppliers directly for the most up-to-date information on product specifications, availability, and lead times.

Supplier Qualification Workflow: A Roadmap to Reliable Sourcing

Selecting a suitable supplier for a critical raw material like this compound requires a systematic approach. The following workflow, illustrated in the diagram below, outlines a robust process for qualifying and selecting a commercial supplier.

Supplier_Qualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Experimental Verification cluster_Phase4 Phase 4: Final Selection A Identify Potential Suppliers B Request Preliminary Information (CoA, SDS, Price, Lead Time) A->B C Review Certificate of Analysis (CoA) - Purity (Assay) - Impurity Profile - Analytical Methods Used B->C D Evaluate Supplier's Quality Management System (ISO certification, etc.) C->D E Order Sample for In-house QC D->E F Perform Analytical Testing (NMR, HPLC, MS) E->F G Compare In-house Data with Supplier's CoA F->G H Decision: Approve or Reject Supplier G->H I Establish Supply Agreement H->I [Approve]

Caption: A stepwise workflow for the qualification and selection of a commercial supplier for this compound.

In-House Quality Control: Ensuring the Integrity of Your Starting Material

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) to verify its identity, purity, and integrity. The following experimental protocols provide a comprehensive framework for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structural integrity of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 220 ppm

    • Reference: The central peak of the CDCl₃ triplet at 77.16 ppm.

Data Interpretation:

  • ¹H NMR: The spectrum should exhibit a singlet for the aldehydic proton in the downfield region (typically around 10-11 ppm). The aromatic region (7.5-9.0 ppm) will show a complex multiplet pattern corresponding to the nine protons of the phenanthrene ring system. Integration of the peaks should correspond to the expected proton ratios.

  • ¹³C NMR: The spectrum should display 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The aldehydic carbonyl carbon will appear as a singlet in the downfield region (around 190-200 ppm). The aromatic carbons will resonate in the range of 120-140 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a powerful technique for determining the purity of a compound and identifying any potential impurities. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak corresponding to this compound. The presence of any other peaks indicates impurities, which should be investigated and, if necessary, quantified.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide valuable information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative, depending on the instrument and method development.

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be optimized)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (expected m/z for [M+H]⁺ is 207.07). The fragmentation pattern can also be analyzed to further confirm the structure. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (-CO).

Integrated Quality Control Workflow

The following diagram illustrates the logical flow of the in-house quality control process, from sample receipt to final disposition.

QC_Workflow cluster_Initial Receiving & Documentation cluster_Testing Analytical Testing cluster_Evaluation Data Review & Disposition A Receive Raw Material B Log Sample & Review Supplier CoA A->B C NMR Spectroscopy (Identity & Structure) B->C D HPLC Analysis (Purity & Impurities) B->D E Mass Spectrometry (Molecular Weight) B->E F Compare Results to Specifications C->F D->F E->F G Decision: Pass or Fail F->G H Release for Use G->H [Pass] I Quarantine & Investigate G->I [Fail]

Caption: A schematic of the in-house quality control workflow for this compound.

Conclusion: A Foundation of Quality for Innovative Research

The success of any research program, particularly in the highly regulated field of drug development, is built upon a foundation of high-quality starting materials. For a versatile and important building block like this compound, a thorough understanding of the commercial supplier landscape and the implementation of a rigorous in-house quality control program are not just best practices, but essential components of scientific integrity. By following the guidelines and protocols outlined in this guide, researchers can confidently source and validate their this compound, ensuring the reliability and reproducibility of their synthetic efforts and paving the way for the discovery of the next generation of innovative therapeutics.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of (E)-Phenanthrene-9-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the three-dimensional structure of (E)-phenanthrene-9-carbaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. We delve into the precise atomic arrangement as determined by single-crystal X-ray diffraction, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide outlines the synthetic protocol, the principles and practice of the crystallographic analysis, and a detailed discussion of the molecular and supramolecular features of the title compound. The structural insights presented herein are crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of Phenanthrene and Oxime Moieties

The convergence of a polycyclic aromatic hydrocarbon scaffold with a versatile functional group often yields molecules with significant biological and material properties. Phenanthrene, a three-ring aromatic system, is a structural motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure provides a foundation for designing molecules that can intercalate with DNA or interact with specific protein binding sites.

On the other hand, the oxime functional group (C=N-OH) is far from a passive linker. It is a key player in various chemical transformations and exhibits a range of biological activities. Oximes are well-regarded as antidotes for nerve agent poisoning and serve as crucial intermediates in industrial processes, such as the production of caprolactam for Nylon 6.[1][2] Their ability to form stable complexes and engage in hydrogen bonding makes them valuable components in drug design.

The determination of the precise three-dimensional structure of molecules like (E)-phenanthrene-9-carbaldehyde oxime is paramount. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][4] This detailed structural knowledge is the bedrock upon which rational drug design and the engineering of new materials are built.[4]

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

Expert Insight: Causality Behind Experimental Choices

The synthesis of (E)-phenanthrene-9-carbaldehyde oxime is achieved through a classic condensation reaction between phenanthrene-9-carbaldehyde and hydroxylamine hydrochloride.[1][5] The choice of sodium carbonate as a base is critical; it deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile required for the reaction with the aldehyde. The reaction is typically performed in an alcoholic solvent, which effectively solubilizes the reactants and facilitates the reaction. The high yield (approximately 90%) reported for this synthesis underscores its efficiency.[1][5]

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring careful control over solubility and evaporation rates. Slow evaporation from a suitable solvent system is a common and effective technique. The choice of solvent is dictated by the solubility of the compound; an ideal solvent is one in which the compound is moderately soluble, allowing for a gradual decrease in solubility as the solvent evaporates, leading to the formation of well-ordered crystals.

Detailed Protocol: Synthesis of (E)-Phenanthrene-9-carbaldehyde Oxime

The synthesis of (E)-phenanthrene-9-carbaldehyde oxime is based on the procedure described by Lasri et al. (2018).[1][5]

Materials:

  • This compound[6][7][8][9]

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the aldehyde.

  • Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization.

  • For crystallization, dissolve the purified oxime in a suitable solvent (e.g., a mixture of ethanol and water) and allow the solvent to evaporate slowly at room temperature. This process should yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis: Elucidating the Atomic Arrangement

The determination of a crystal structure is a multi-step process that begins with the diffraction of X-rays by a single crystal and ends with a refined model of the atomic arrangement.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement Workflow

The collected diffraction data is then processed to determine the crystal structure. This workflow is a self-validating system, with statistical indicators at each step to assess the quality of the model.

structure_determination_workflow raw_data Raw Diffraction Data data_reduction Data Reduction & Integration raw_data->data_reduction Indexing & Integration structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution Intensity Data (hkl, I, σ(I)) refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Atomic Positions validation Validation & Final Model refinement->validation Refined Model & R-factors

Caption: Workflow for single-crystal X-ray structure determination.

Structure Solution: The initial positions of the atoms are determined from the diffraction data using methods such as direct methods or Patterson methods.

Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method on F². This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF). Lower R-factors indicate a better agreement between the model and the experimental data.

Results and Discussion: The Crystal Structure of (E)-Phenanthrene-9-carbaldehyde Oxime

The single-crystal X-ray diffraction analysis of (E)-phenanthrene-9-carbaldehyde oxime reveals a well-defined molecular structure and an interesting packing arrangement in the solid state.[1][2][5]

Molecular Structure

The molecule consists of a phenanthrene ring system and an oxime substituent.[1][2] A key conformational feature is that the aldoxime group is not coplanar with the phenanthrene rings.[1][2][5] The dihedral angle between the plane of the oxime group and the phenanthrene ring system is approximately 27.9(6)°.[1][2][5] This twisting is a result of steric hindrance between the oxime group and the adjacent hydrogen atoms of the phenanthrene core.

Selected bond lengths within the oxime moiety are consistent with expected values: the O1-N1 bond length is approximately 1.405(3) Å, the N1=C11 double bond is about 1.268(3) Å, and the C9-C11 single bond is around 1.466(4) Å.[2]

Crystallographic Data Summary
Parameter(E)-Phenanthrene-9-carbaldehyde oxime
Chemical FormulaC₁₅H₁₁NO
Formula Weight221.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.358(3)
b (Å)10.456(3)
c (Å)10.596(3)
β (°)101.998(12)
Volume (ų)1121.2(5)
Z4
Final R₁ [I > 2σ(I)]0.046
wR₂ (all data)0.128

Data sourced from Lasri et al. (2018)[1][2][5]

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the molecules of (E)-phenanthrene-9-carbaldehyde oxime are linked together by a single type of intermolecular hydrogen bond.[1][2][5] The hydroxyl group of the oxime acts as a hydrogen bond donor, while the nitrogen atom of an adjacent molecule acts as the acceptor (O-H···N).[1][2][5] This specific interaction connects the molecules into one-dimensional polymeric chains that extend along the crystallographic b-axis.[1][2][5]

hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B A_O O-H A_N N B_N N A_O->B_N O-H···N Hydrogen Bond A_Phen Phenanthrene B_O O-H B_Phen Phenanthrene

Caption: Intermolecular O-H···N hydrogen bonding network.

Implications for Drug Development and Materials Science

The detailed structural information of (E)-phenanthrene-9-carbaldehyde oxime provides a solid foundation for its potential applications. In drug development, understanding the precise three-dimensional shape and the hydrogen bonding capabilities of a molecule is crucial for predicting its interaction with biological targets like enzymes or receptors.[4] The non-planar conformation and the specific hydrogen bonding motif observed in this structure can be used to design more potent and selective inhibitors or drug candidates.

In materials science, the self-assembly of molecules into ordered structures is a key principle for creating new materials with desired properties. The one-dimensional polymeric chains formed by hydrogen bonding in the crystal of (E)-phenanthrene-9-carbaldehyde oxime suggest that this and similar molecules could be used as building blocks for the construction of novel supramolecular architectures and functional organic materials.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of (E)-phenanthrene-9-carbaldehyde oxime. Through a combination of established synthetic protocols and state-of-the-art single-crystal X-ray diffraction analysis, the precise molecular and supramolecular structure has been elucidated. The key findings include the non-coplanar arrangement of the oxime and phenanthrene moieties and the formation of one-dimensional polymeric chains via intermolecular O-H···N hydrogen bonds. These structural insights are invaluable for guiding future research in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

A Technical Guide to the Stability, Storage, and Handling of Phenanthrene-9-carbaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenanthrene-9-carbaldehyde is a pivotal intermediate in organic synthesis, particularly valued in the development of fluorescent probes and complex pharmaceutical molecules.[1] Its polycyclic aromatic hydrocarbon (PAH) backbone combined with a reactive aldehyde functional group imparts unique chemical properties, but also introduces significant stability challenges. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for experimental reproducibility and the success of drug development programs.

Core Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. These properties dictate its solubility for experimental use and provide benchmarks for quality assessment.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O[2][3]
Molecular Weight 206.24 g/mol [4]
Appearance Light yellow to pale yellow crystalline powder[1][5]
Melting Point 100-103 °C (lit.)[1][6]
Solubility Soluble in acetone, dichloromethane, methanol; Insoluble in water[4][5][6]
CAS Number 4707-71-5[2]

Chemical Stability and Degradation Pathways

The stability of this compound is compromised by its susceptibility to environmental factors, primarily oxygen, light, and heat. The aldehyde group is the principal site of reactivity, while the phenanthrene core contributes to its photosensitivity.

Primary Degradation Mechanism: Oxidation

The most common degradation pathway for this compound is the oxidation of the aldehyde moiety to the corresponding carboxylic acid, phenanthrene-9-carboxylic acid. This process is autocatalytic and is significantly accelerated by exposure to atmospheric oxygen.[5][7] Aromatic aldehydes are generally prone to this degradation, which results in the formation of an impurity that can interfere with subsequent reactions or biological assays.[8]

  • Causality: The carbon-hydrogen bond in the aldehyde group is relatively weak and susceptible to radical abstraction, initiating the oxidation cascade. The presence of trace metal impurities can also catalyze this process.

Photodegradation

As a polycyclic aromatic hydrocarbon derivative, this compound is inherently sensitive to light, particularly in the UV spectrum.[5] Exposure to light provides the energy to promote electrons to excited states, increasing the molecule's reactivity and accelerating the oxidation process.[9] This can lead to not only the formation of the carboxylic acid but also potentially polymerization or the formation of other photoproducts.[5]

Thermal Instability

The compound is known to be susceptible to thermal decomposition.[5] While its melting point is relatively high, prolonged exposure to elevated temperatures, even below the melting point, can increase the rate of degradation.[10] This is a critical consideration during purification steps like sublimation or when conducting reactions at high temperatures.

Chemical Incompatibilities

To preserve the integrity of the compound, contact with the following must be strictly avoided:

  • Strong Oxidizing Agents: These will rapidly and exothermically convert the aldehyde to a carboxylic acid.

  • Strong Bases: Can catalyze aldol condensation or other unwanted side reactions.[11]

  • Acids: May catalyze polymerization or other decomposition reactions.[5]

The following diagram illustrates the primary degradation pathway and the key factors that promote it.

G cluster_main Degradation Pathway of this compound cluster_factors Accelerating Factors P9C This compound (C₁₅H₁₀O) PCA Phenanthrene-9-carboxylic Acid (C₁₅H₁₀O₂) (Primary Degradant) P9C->PCA Oxidation Light Light (UV) Oxygen Atmospheric O₂ Heat Heat (Δ)

Caption: Primary oxidative degradation pathway of this compound.

Validated Storage and Handling Protocols

The following protocols are designed as a self-validating system. By controlling the key environmental variables identified above, the chemical integrity of the compound is actively preserved.

Optimal Long-Term Storage Protocol (Solid)

This protocol is intended for the storage of the neat, solid compound for periods exceeding one month.

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber glass is critical for excluding UV light, while the PTFE liner provides an inert seal.[12]

  • Atmosphere Control (Critical Step): Before sealing, the vial must be purged of atmospheric oxygen. Place the vial containing the compound into a vacuum desiccator. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times. This process minimizes the oxygen available for oxidation.[13]

  • Sealing: After the final inert gas backfill, quickly and tightly seal the vial cap. For added security, wrap the cap-vial interface with Parafilm® to prevent gas exchange over time.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8 °C.[12] This low temperature significantly slows the rate of any residual degradation processes. Do not freeze , as this can introduce moisture condensation issues upon removal.

  • Documentation: Label the vial clearly with the compound name, date received, and date opened. Maintain a corresponding logbook.

Experimental Handling Workflow (Weighing and Dissolving)

This workflow minimizes environmental exposure during routine experimental use.

  • Pre-Equilibration: Remove the sealed vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This step is crucial to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Environment Weighing: If possible, perform weighing inside a glovebox with an inert atmosphere. If a glovebox is unavailable, weigh the required amount quickly in a draft-free area. Do not leave the stock bottle open on the bench.

  • Immediate Dissolution: Add the weighed solid directly to the chosen solvent. This compound is soluble in common organic solvents like dichloromethane, acetone, and methanol.[6]

  • Solution Storage: If the prepared solution is not for immediate use, transfer it to an amber vial, purge the headspace with inert gas, and store it at 2-8 °C. For aldehydes, storage in an alcohol solvent can sometimes improve stability through the formation of a more stable hemiacetal in solution.[7]

  • Resealing Stock: Immediately after weighing, re-purge the headspace of the stock vial with inert gas before sealing and returning it to refrigerated storage.

The following diagram provides a decision-making workflow for proper storage.

G start Start: Handling this compound q1 Is the material for long-term storage (>1 month)? start->q1 proc_long Follow Long-Term Protocol (4.1): 1. Amber Vial 2. Purge with Inert Gas 3. Seal Tightly 4. Refrigerate (2-8°C) q1->proc_long Yes proc_short Follow Experimental Use Protocol (4.2): 1. Equilibrate to RT before opening 2. Weigh quickly 3. Prepare solution immediately q1->proc_short No (Experimental Use) end_store Return to Storage proc_long->end_store q2 Is the prepared solution for immediate use? proc_short->q2 proc_sol_store Store Solution: 1. Amber Vial 2. Purge Headspace 3. Refrigerate (2-8°C) q2->proc_sol_store No end_use Proceed with Experiment q2->end_use Yes proc_sol_store->end_use

Caption: Decision workflow for storage and handling of this compound.

Quality Control and Purity Verification

Regularly verifying the purity of this compound is a cornerstone of ensuring experimental validity.

Routine Inspection
  • Visual Check: The compound should be a free-flowing, light-yellow crystalline powder. Any significant darkening (to brown), clumping, or change in texture may indicate degradation.

  • Melting Point: A depression or broadening of the melting range (literature: 100-103 °C) is a strong indicator of the presence of impurities.

Analytical Purity Assessment: HPLC Protocol

A reverse-phase HPLC method is the gold standard for quantifying purity and detecting the primary degradant, phenanthrene-9-carboxylic acid.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard (highest available purity) in acetonitrile at approximately 1 mg/mL. Prepare a standard of the expected degradant, phenanthrene-9-carboxylic acid, in the same manner.

  • Sample Preparation: Prepare a sample of the lot under investigation at the same concentration in acetonitrile.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the this compound standard to determine its retention time.

    • Inject the phenanthrene-9-carboxylic acid standard. It should elute earlier than the aldehyde due to its increased polarity.

    • Inject the sample under investigation.

  • Interpretation: Calculate the purity of the sample by the area percent method. The presence of a peak at the retention time of the carboxylic acid standard confirms and quantifies the extent of oxidative degradation.

References

Methodological & Application

phenanthrene-9-carbaldehyde as a fluorescent probe for cellular imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Phenanthrene-9-carbaldehyde for Live-Cell Imaging

Principle and Introduction

Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) known for their intrinsic fluorescence properties.[1] this compound (P9C), a functionalized phenanthrene, possesses these favorable photophysical characteristics, making it a valuable tool for biological imaging. Its fluorescence is environmentally sensitive, often exhibiting enhanced quantum yield in non-polar, rigid environments.[1] This characteristic suggests that upon entering a cell, P9C preferentially localizes to and accumulates in hydrophobic compartments such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets, providing contrast against the aqueous cytoplasm.

This document provides a comprehensive guide for the application of this compound as a fluorescent probe for imaging the morphology and dynamics of these subcellular structures in live cells. The protocols herein are designed to be robust and adaptable for researchers in cell biology and drug development.

Probe Characteristics and Specifications

This compound is a solid powder at room temperature. Its utility as a fluorescent probe is defined by its chemical and photophysical properties, which are summarized below.

PropertyValueSource(s)
Chemical Structure C₁₅H₁₀O[2][3]
Molecular Weight 206.24 g/mol [2][4]
Appearance Powder[2]
Melting Point 100-103 °C[2][4]
Solubility Acetone, Dichloromethane, Methanol, DMSO[5][6]
Purity ≥97% recommended[2]
Excitation (λex) ~350 nm (UV)[7][8]
Emission (λem) ~370 - 450 nm (Violet-Blue)[7][8]

Note: The exact excitation and emission maxima may vary depending on the local microenvironment (e.g., solvent polarity, binding to cellular structures). It is crucial to determine the optimal settings empirically on your specific microscopy system.

Required Materials and Reagents

3.1. Probe and Solvents

  • This compound (CAS 4707-71-5)[9]

  • Anhydrous Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade

3.2. Cell Culture

  • Mammalian cells of interest (e.g., HeLa, COS-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks, plates, or dishes with glass bottoms suitable for high-resolution microscopy

3.3. Equipment

  • Fluorescence microscope equipped with:

    • DAPI or "UV" filter set (e.g., Excitation: 350/50 nm, Emission: 420 nm LP)

    • High numerical aperture (NA) objective lens (e.g., 40x or 63x oil immersion)

    • Sensitive camera (sCMOS or EMCCD)

  • Standard cell culture incubator (37 °C, 5% CO₂)

  • Pipettes and sterile, disposable tips

Experimental Protocols

The following protocols provide a step-by-step methodology for sample preparation and imaging.

Protocol 1: Preparation of Probe Stock and Working Solutions

The causality behind using DMSO is its ability to dissolve a wide range of hydrophobic organic compounds and its miscibility with aqueous cell culture media. However, high concentrations can be toxic to cells, necessitating the use of a concentrated stock solution to minimize the final solvent concentration.

  • Prepare 10 mM Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out 2.06 mg of the probe and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Trustworthiness Check: The solution should be clear and free of particulates.

    • Store the stock solution in small aliquots at -20 °C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (10 µM):

    • Immediately before use, dilute the 10 mM stock solution 1:1000 in pre-warmed (37 °C) serum-free culture medium or PBS. For example, add 1 µL of 10 mM stock solution to 1 mL of medium.

    • Vortex briefly to ensure homogeneity.

    • Note: The optimal final concentration can vary between cell types and experimental conditions. A concentration range of 1-20 µM should be tested to find the best balance between signal intensity and cell health.

Protocol 2: Live-Cell Staining and Imaging

This workflow is designed for direct observation of probe localization in living cells, minimizing artifacts from fixation.

G cluster_prep Preparation cluster_stain Staining cluster_img Imaging & Analysis cell_culture 1. Seed Cells on Imaging Dish probe_prep 2. Prepare Probe Working Solution wash_media 3. Wash Cells with PBS probe_prep->wash_media stain 4. Incubate with Probe Solution (15-30 min) wash_media->stain wash_probe 5. Wash Cells with PBS (2x) stain->wash_probe add_media 6. Add Fresh Imaging Medium wash_probe->add_media image 7. Acquire Images on Microscope add_media->image analyze 8. Analyze Data image->analyze

Figure 1: General experimental workflow for live-cell imaging with this compound.

  • Cell Seeding: One day prior to staining, seed cells onto a glass-bottom imaging dish at a density that will result in 60-80% confluency on the day of the experiment. This ensures healthy, well-adhered cells for imaging.

  • Cell Washing: Carefully aspirate the culture medium from the dish. Wash the cells once with pre-warmed PBS to remove residual serum, which can sometimes interfere with probe uptake.

  • Staining: Add the freshly prepared P9C working solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation: Incubate the cells for 15-30 minutes in a cell culture incubator (37 °C, 5% CO₂). Protect the dish from light during incubation.

  • Washing: Aspirate the staining solution. Wash the cells twice with pre-warmed PBS to remove any unbound probe from the medium, which helps to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol red-free medium) to the cells. Proceed immediately to the microscope for image acquisition.

Protocol 3: Fluorescence Microscopy
  • Place the imaging dish on the microscope stage. Allow the sample to equilibrate for a few minutes if an environmental chamber is used.

  • Locate the cells of interest using brightfield or phase-contrast imaging.

  • Switch to the fluorescence imaging path using a DAPI/UV filter set (Excitation ~350 nm, Emission ~420 nm).

  • Adjust the focus and exposure time to achieve a good signal-to-noise ratio while minimizing phototoxicity. Start with a low exposure time (e.g., 50-200 ms) and increase as necessary.

  • Acquire images. For time-lapse imaging, use the lowest possible excitation light intensity and the longest possible interval between frames to maintain cell health.

Data Analysis and Interpretation

The fluorescence signal from this compound will typically appear in intracellular structures with a high lipid content. Expect to see staining in a reticular pattern characteristic of the endoplasmic reticulum, as well as in punctate structures that may correspond to lipid droplets or other vesicular bodies. The nucleus and the general cytoplasm should exhibit significantly lower fluorescence.

G cluster_cell Cell P9C_ext P9C (Extracellular) membrane Cell Membrane P9C_ext->membrane Passive Diffusion cytoplasm Aqueous Cytoplasm (Low Fluorescence) membrane->cytoplasm organelles organelles cytoplasm->organelles:er Partitioning into Hydrophobic Environment cytoplasm->organelles:ld cytoplasm->organelles:golgi

Figure 2: Conceptual diagram of P9C uptake and localization within a living cell.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Incorrect filter set used.- Probe concentration is too low.- Exposure time is too short.- Probe degradation.- Verify filter cube specifications.- Increase the concentration of the working solution (e.g., up to 20 µM).- Increase camera exposure time.- Use a fresh aliquot of the stock solution.
High Background - Incomplete washing.- Probe precipitated in the medium.- Increase the number of washes after staining.- Ensure the final DMSO concentration is low (<0.5%). Prepare the working solution immediately before use.
Signs of Cytotoxicity - Probe concentration is too high.- Incubation time is too long.- Excessive exposure to excitation light.- Perform a dose-response curve to find the optimal non-toxic concentration.- Reduce incubation time.- Use a neutral density filter to reduce light intensity; decrease exposure time and/or frequency of acquisition.

Safety and Handling

This compound is a chemical compound intended for research use only.[9] Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Handle the powder in a chemical fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: Derivatization of Primary Amines with Phenanthrene-9-carbaldehyde for Enhanced Fluorometric Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary amines with phenanthrene-9-carbaldehyde. This method transforms primary amines, which are often non-fluorescent and chromatographically challenging, into highly fluorescent and stable Schiff base derivatives. This derivatization significantly enhances their detectability in complex matrices, making it a powerful tool for applications in pharmaceutical analysis, biological research, and environmental monitoring. This document elucidates the underlying reaction mechanism, provides step-by-step protocols for derivatization and subsequent HPLC-fluorescence analysis, and offers insights into method validation.

Introduction: The Rationale for Derivatization

Primary amines are a class of organic compounds integral to a vast array of biological and chemical processes. Their accurate quantification is critical in drug development, clinical diagnostics, and environmental science. However, the direct analysis of many primary amines, particularly aliphatic amines, by High-Performance Liquid Chromatography (HPLC) is often hindered by their lack of a suitable chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors.[1][2]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1][3] By reacting a primary amine with a carefully selected labeling reagent, we can introduce a fluorescent tag, thereby dramatically increasing the sensitivity and selectivity of the analysis.[3] this compound emerges as an excellent candidate for this purpose due to the inherent, strong fluorescence of the phenanthrene moiety. The reaction of this compound with a primary amine yields a stable Schiff base, a fluorescent derivative amenable to sensitive detection.

The Chemistry: Schiff Base Formation

The core of the derivatization process is the reaction between the aldehyde group of this compound and the primary amino group of the target analyte. This is a classic condensation reaction that results in the formation of a Schiff base (an imine).

The reaction is typically carried out in an organic solvent, and in some cases, can be facilitated by gentle heating.[4] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the stable C=N double bond of the Schiff base.

ReactionMechanism reagents This compound + Primary Amine (R-NH2) intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Attack product Fluorescent Schiff Base + H2O intermediate->product Dehydration

Caption: Reaction mechanism for Schiff base formation.

Materials and Reagents

  • Derivatization Reagent: this compound (9-Formylphenanthrene), ≥97% purity

  • Amine Standards: A selection of primary amine standards (e.g., butylamine, hexylamine, aniline) of high purity.

  • Solvents: HPLC-grade acetonitrile, methanol, and absolute ethanol. Anhydrous solvents are recommended to favor the forward reaction.

  • Buffers: Borate buffer (0.1 M, pH 8.5-9.5) for pH optimization studies.

  • Acids and Bases: For pH adjustment if necessary (e.g., 1 M HCl, 1 M NaOH).

  • HPLC Mobile Phase: HPLC-grade acetonitrile and ultrapure water.

  • Reaction Vials: Amber glass vials with PTFE-lined caps to protect the reaction from light.

Experimental Protocols

Protocol 1: General Derivatization Procedure

This protocol provides a starting point for the derivatization of primary amines with this compound. Optimization of reaction time, temperature, and reagent concentrations is recommended for specific applications.

Workflow Diagram:

DerivatizationWorkflow prep_reagents Prepare Reagent Solutions (Amine Standard & this compound) mix Mix Amine and Reagent in Reaction Vial prep_reagents->mix react Incubate (e.g., 60°C for 30-60 min) mix->react cool Cool to Room Temperature react->cool dilute Dilute with Mobile Phase cool->dilute inject Inject into HPLC System dilute->inject

Caption: Experimental workflow for amine derivatization.

Step-by-Step Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of the primary amine standard in a suitable solvent (e.g., acetonitrile or water).

  • Derivatization Reaction:

    • In a 1.5 mL amber glass vial, add 100 µL of the primary amine standard solution.

    • Add 200 µL of the this compound stock solution (a molar excess of the derivatizing reagent is recommended).

    • Tightly cap the vial and vortex briefly to mix.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes. Note: Optimal temperature and time should be determined empirically.

  • Sample Preparation for HPLC Analysis:

    • After incubation, allow the reaction vial to cool to room temperature.

    • Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 50% acetonitrile in water) to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-Fluorescence Detection

This protocol outlines a general method for the separation and detection of the derivatized primary amines.

HPLC System and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detection Excitation (λex): ~255 nm, Emission (λem): ~390 nm (To be optimized)

Note: The excitation and emission wavelengths are estimated based on the phenanthrene chromophore and should be experimentally determined by scanning the fluorescence spectrum of the derivatized product.

Data Analysis and Method Validation

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 85-115% (80-120% at LLOQ)
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.% Change within ±15%

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reaction, presence of water.Optimize reaction time and temperature. Use anhydrous solvents. Increase the molar excess of the derivatizing reagent.
Poor Peak Shape Column overload, inappropriate mobile phase.Dilute the sample. Optimize the mobile phase gradient and pH.
Baseline Noise Contaminated mobile phase, detector lamp aging.Use fresh HPLC-grade solvents. Check and replace the detector lamp if necessary.
Variable Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven for temperature control. Ensure proper mobile phase mixing.

Conclusion

The derivatization of primary amines with this compound offers a sensitive and robust method for their quantification. The formation of a highly fluorescent and stable Schiff base derivative allows for low detection limits and improved chromatographic performance. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate analytical methods for a wide range of primary amines in various complex matrices.

References

Application Notes and Protocols: Phenanthrene-9-carbaldehyde in Schiff Base Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of the Phenanthrene Scaffold in Schiff Base Synthesis

Phenanthrene-9-carbaldehyde is a polycyclic aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its rigid, planar, and electron-rich phenanthrene core imparts unique photophysical and steric properties to its derivatives.[1][2] When employed in Schiff base condensation reactions, it allows for the creation of a diverse class of ligands and compounds with significant potential in medicinal chemistry and materials science.[3][4][5]

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[6][7] The resulting imine bond is a cornerstone of many biologically active molecules. The incorporation of the bulky, hydrophobic phenanthrene moiety can enhance the biological efficacy of these Schiff bases, influencing properties such as DNA binding, anticancer, antibacterial, and antifungal activities.[3][8][9]

This guide provides a comprehensive overview of the application of this compound in Schiff base synthesis, detailing the underlying reaction mechanism, offering step-by-step protocols, and exploring the characterization and potential applications of the resulting compounds.

Mechanistic Insights: The Chemistry of Azomethine Bond Formation

The Schiff base condensation reaction is a reversible process that proceeds via a nucleophilic addition-elimination mechanism.[7] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step is often the rate-determining step and can be influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde.

  • Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and exists in equilibrium with the starting materials.

  • Proton Transfer: An intramolecular proton transfer occurs from the nitrogen atom to the oxygen atom, a step that is often facilitated by the solvent or a catalyst.

  • Dehydration: The final step involves the elimination of a water molecule from the protonated carbinolamine, leading to the formation of the stable imine (azomethine) bond and the final Schiff base product. The removal of water is critical to drive the equilibrium towards the product side.

The reversibility of this reaction allows for a thermodynamically controlled process, often leading to the formation of the most stable product through a "trial-and-error" mechanism at the molecular level.[7]

Schiff_Base_Mechanism Figure 1: Mechanism of Schiff Base Condensation Phen This compound (Ar-CHO) Intermediate1 Nucleophilic Attack (Tetrahedral Intermediate) Phen->Intermediate1 + R-NH2 Amine Primary Amine (R-NH2) Amine->Intermediate1 Carbinolamine Carbinolamine (Ar-CH(OH)-NH-R) Intermediate1->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine (Ar-CH(OH2+)-NH-R) Carbinolamine->Protonated_Carbinolamine + H+ SchiffBase Schiff Base (Ar-CH=N-R) Protonated_Carbinolamine->SchiffBase - H2O Water H2O Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Reagents (this compound, Amine, Solvent) Mixing Mixing and Dissolution Start->Mixing Reaction Reaction (Conventional Reflux or Microwave) Mixing->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Isolation: Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (FTIR, NMR, Mass Spec) Drying->Characterization End End: Purified Schiff Base Characterization->End

References

Knoevenagel Condensation with Phenanthrene-9-carbaldehyde: A Detailed Experimental Guide for Synthesis of Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the experimental protocol for the Knoevenagel condensation reaction involving phenanthrene-9-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide delves into the practical execution of the synthesis of (phenanthren-9-ylmethylene)malononitrile, a key intermediate for advanced functional materials. Beyond a mere recitation of steps, this protocol elucidates the rationale behind the choice of reagents, catalysts, and conditions, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, fine chemicals, and functional polymers.[2][3]

The phenanthrene moiety, a polycyclic aromatic hydrocarbon, is a significant structural motif in many biologically active molecules and functional materials. When coupled with the Knoevenagel condensation, this compound serves as a versatile building block for creating complex molecules with unique photophysical and electronic properties. The resulting products, such as (phenanthren-9-ylmethylene)malononitrile, are of particular interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[4]

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O[5][6]
Molecular Weight 206.24 g/mol [5][6][7]
Appearance Light yellow crystal or crystalline powder[5]
Melting Point 100-103 °C[6]
Solubility Soluble in acetone, dichloromethane, methanol; insoluble in water[5]
CAS Number 4707-71-5[6][7]

Experimental Workflow: Synthesis of (Phenanthren-9-ylmethylene)malononitrile

The following diagram outlines the key stages of the experimental protocol detailed in this guide.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve Reactants (this compound & Malononitrile) P2 Add Catalyst (e.g., Ni(NO₃)₂·6H₂O) P1->P2 In appropriate solvent (e.g., Water) R1 Stir at Room Temperature P2->R1 R2 Monitor Progress (TLC) R1->R2 Periodically W1 Precipitate Product (Add Cold Water) R2->W1 Upon completion W2 Vacuum Filtration W1->W2 W3 Wash with Cold Water W2->W3 P3 Recrystallization (e.g., Ethanol/Water) W3->P3 A1 Characterization (NMR, IR, Mass Spec) P3->A1

Caption: Experimental workflow for the Knoevenagel condensation.

Primary Protocol: Nickel-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from a green and efficient method for the Knoevenagel condensation of aromatic aldehydes.[8] The use of water as a solvent and a mild catalyst makes this an environmentally benign approach.

Materials and Reagents
  • This compound (1.0 mmol, 206.24 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 0.05 mmol, 14.54 mg)

  • Deionized Water (10 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (50 mL round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).[4]

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Catalyst Introduction: To this solution, add Nickel(II) nitrate hexahydrate (5 mol%).[4][8]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within a short period.[4]

  • Product Precipitation: Upon completion, as indicated by TLC, add 15-25 mL of cold deionized water to the reaction mixture. This will cause the solid product to precipitate out of the solution.[4][8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual catalyst and unreacted starting materials.[4][8]

  • Drying: Allow the product to air dry completely.

  • Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[4]

Characterization

The structure and purity of the synthesized (phenanthren-9-ylmethylene)malononitrile should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and the alkene (C=C) bonds.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final product.

Alternative Protocols and Considerations

While the nickel-catalyzed aqueous method is efficient and environmentally friendly, other catalytic systems and conditions can also be employed for the Knoevenagel condensation. The choice of method may depend on the available resources, desired reaction time, and scale of the synthesis.

Piperidine-Catalyzed Condensation

Piperidine is a classic and effective basic catalyst for the Knoevenagel condensation.[7][9]

  • Typical Conditions: The reaction is often carried out in a solvent like ethanol or benzene, with a catalytic amount of piperidine.[10] Heating to reflux may be necessary to drive the reaction to completion.[11]

  • Work-up: The work-up for a piperidine-catalyzed reaction typically involves removal of the catalyst by an acidic wash, followed by extraction of the product into an organic solvent.[12]

Solvent-Free and Microwave-Assisted Protocols

For a truly "green" and rapid synthesis, solvent-free and microwave-assisted methods are excellent alternatives.

  • Solvent-Free Conditions: The reactants can be mixed with a solid catalyst, such as ammonium acetate or gallium chloride, and ground together at room temperature.[2][13] The work-up is often as simple as washing the solid mixture with water.[13]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[1][6][14] Reactions can be performed under solvent-free conditions with a catalyst like ammonium acetate.[1]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Use a fresh batch of catalyst.- Extend the reaction time and continue monitoring by TLC.- Gently heat the reaction mixture if no product is observed at room temperature.
Formation of Side Products - Reaction temperature too high- Incorrect stoichiometry- Perform the reaction at a lower temperature.- Ensure accurate measurement of reactants.
Difficulty in Product Precipitation - Product is partially soluble in the reaction medium.- Add more cold water or place the flask in an ice bath to decrease solubility.

Safety Precautions

  • This compound is irritating to the skin and eyes. Avoid direct contact and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Malononitrile is toxic and should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The Knoevenagel condensation of this compound is a robust and adaptable reaction for the synthesis of valuable chemical intermediates. The detailed protocol provided herein, particularly the environmentally friendly nickel-catalyzed aqueous method, offers a reliable and efficient pathway to (phenanthren-9-ylmethylene)malononitrile. By understanding the principles behind the reaction and considering the alternative protocols, researchers can effectively synthesize and explore the potential of these advanced materials in various scientific and technological applications.

References

Application Notes and Protocols: Phenanthrene-9-carbaldehyde as a Versatile Precursor for Novel Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Phenanthrene Scaffold in Photodynamic Therapy

Phenanthrene, a polycyclic aromatic hydrocarbon, offers a unique and versatile scaffold for the design of novel photosensitizers for applications such as photodynamic therapy (PDT). Its inherent photophysical properties, including strong UV absorption and fluorescence, make it an attractive starting point for the synthesis of molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS). Phenanthrene-9-carbaldehyde, with its reactive aldehyde functionality, serves as a readily accessible and highly adaptable precursor, allowing for the facile introduction of various functionalities to tune the photophysical and biological properties of the resulting photosensitizers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis of novel photosensitizers. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of two distinct classes of phenanthrene-based photosensitizers, and discuss the critical parameters for their characterization.

The Jablonski Diagram: A Framework for Understanding Photosensitization

The process of photosensitization is elegantly illustrated by the Jablonski diagram. Upon absorption of a photon of light, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can return to the ground state via fluorescence or undergo a crucial process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[1][2] It is from this triplet state that the two major pathways of photosensitization occur:

  • Type I Reaction: The excited photosensitizer in its triplet state can directly react with a substrate, such as a biological molecule, through electron or hydrogen transfer, leading to the formation of radical ions and other reactive species.

  • Type II Reaction: The triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), an abundant molecule in biological tissues, to generate highly reactive singlet oxygen (¹O₂).[1][3] Singlet oxygen is a potent oxidizing agent that can induce cellular damage and trigger apoptosis or necrosis in target cells, forming the basis of photodynamic therapy.[1]

Jablonski cluster_0 Singlet States cluster_1 Triplet State cluster_2 Photosensitization S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Type II Reaction (Energy Transfer) Radicals Radical Ions T1->Radicals Type I Reaction (Electron/Hydrogen Transfer) O2_ground ³O₂ (Ground State Oxygen) Substrate Substrate

Figure 1: Jablonski diagram illustrating the photophysical processes of a photosensitizer.

Synthetic Strategies: From Precursor to Photosensitizer

The aldehyde group of this compound provides a convenient handle for a variety of chemical transformations, enabling the synthesis of a diverse library of potential photosensitizers. Two particularly effective and straightforward methods are the formation of Schiff bases and Knoevenagel condensation.

Protocol 1: Synthesis of a Phenanthrene-Based Schiff Base Photosensitizer

Schiff base condensation offers a simple and efficient method to introduce nitrogen-containing aromatic or heteroaromatic moieties, which can significantly influence the photophysical properties of the resulting molecule.[4]

Reaction Scheme:

SchiffBase cluster_0 P9C This compound plus + AP 4-Aminophenol arrow Ethanol, Reflux product (E)-4-((phenanthren-9-yl)methyleneamino)phenol

Figure 2: Synthesis of a phenanthrene-based Schiff base.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a round-bottom flask and bring the solution to a reflux.[4]

  • In a separate beaker, dissolve 4-aminophenol (2 mmol) in 10 mL of absolute ethanol.[4]

  • Add the 4-aminophenol solution dropwise to the refluxing solution of this compound.[4]

  • Continue refluxing the reaction mixture for an additional 4 hours.[4]

  • Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.[4]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

Expected Results:

The product, (E)-4-((phenanthren-9-yl)methyleneamino)phenol, is a yellow solid. The structure can be confirmed by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[4]

Protocol 2: Synthesis of a Phenanthrene-Based Photosensitizer via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction can be used to extend the π-conjugated system of the phenanthrene core, which often leads to a red-shift in the absorption spectrum and can enhance the efficiency of intersystem crossing.

Reaction Scheme:

Knoevenagel cluster_0 P9C This compound plus + MN Malononitrile arrow Piperidine (cat.), Ethanol, Reflux product 2-(phenanthren-9-ylmethylene)malononitrile

References

The Versatile Phenanthrene-9-carbaldehyde Scaffold: A Gateway to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, the phenanthrene nucleus has emerged as a privileged scaffold, owing to its unique structural and electronic properties that facilitate interactions with key biological targets.[1] This guide focuses on the pivotal role of phenanthrene-9-carbaldehyde, a versatile and readily accessible synthetic intermediate, in the generation of diverse classes of potent anticancer agents. Its aldehyde functionality serves as a reactive handle for the construction of complex heterocyclic systems and other derivatives with significant cytotoxic profiles.

This document provides an in-depth exploration of the synthesis, biological activity, and mechanistic underpinnings of three prominent classes of anticancer agents derived from this compound: phenanthrene-thiazolidinedione hybrids, phenanthrene-benzimidazole conjugates, and phenanthroindolizidine alkaloids. Through detailed protocols, mechanistic insights, and comprehensive data analysis, we aim to equip researchers, scientists, and drug development professionals with the knowledge to leverage this powerful synthetic building block in the quest for next-generation cancer therapies.

I. Phenanthrene-Thiazolidinedione Hybrids: Targeting Colon Cancer through Apoptosis Induction

The hybridization of the phenanthrene scaffold with a thiazolidine-2,4-dione moiety has yielded compounds with potent and selective cytotoxicity against colon cancer cells.[2] The synthesis of these hybrids is elegantly achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

A. Synthetic Strategy: Knoevenagel Condensation

The core synthetic route involves the reaction of a substituted this compound with an N-alkylated thiazolidine-2,4-dione in the presence of a basic catalyst. This reaction proceeds through the formation of a carbanion on the active methylene group of the thiazolidinedione, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired 5-ylidenethiazolidine-2,4-dione derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product P-CHO This compound Condensation Knoevenagel Condensation P-CHO->Condensation TZD N-alkylated thiazolidine-2,4-dione TZD->Condensation Hybrid Phenanthrene-Thiazolidinedione Hybrid Condensation->Hybrid Piperidine, Acetic Acid, Toluene, Reflux

Caption: Synthetic workflow for phenanthrene-thiazolidinedione hybrids.

B. Detailed Experimental Protocol: Synthesis of (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b)[2]

Materials:

  • 2,3,6,7-tetramethoxythis compound

  • 3-(4-bromobenzyl)thiazolidine-2,4-dione

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Ethanol

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2,3,6,7-tetramethoxythis compound (1.0 eq) in toluene, add 3-(4-bromobenzyl)thiazolidine-2,4-dione (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound 17b.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

C. Biological Activity and Mechanism of Action

Compound 17b has demonstrated promising cytotoxic activity against human colon cancer cell lines.[2] The primary mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Cytotoxicity Data:

CompoundCell LineIC₅₀ (µM)[2]
17b HCT-1160.985 ± 0.02

Treatment of HCT-116 cells with compound 17b leads to distinct morphological changes characteristic of apoptosis, including cell shrinkage, chromatin condensation, and the formation of horseshoe-shaped nuclei.[2] Furthermore, flow cytometry analysis reveals that this compound arrests the cell cycle in the G0/G1 phase in a dose-dependent manner.[2] These findings suggest that phenanthrene-thiazolidinedione hybrids exert their anticancer effects by disrupting the normal cell cycle progression and triggering the apoptotic cascade.

G Hybrid Phenanthrene-Thiazolidinedione Hybrid (17b) CancerCell Colon Cancer Cell (HCT-116) Hybrid->CancerCell Treatment CellCycle G0/G1 Phase Arrest Apoptosis Induction of Apoptosis CellCycle->Apoptosis Death Cell Death Apoptosis->Death CancerCell->CellCycle

Caption: Mechanism of action for phenanthrene-thiazolidinedione hybrids.

II. Phenanthrene-Benzimidazole Conjugates: DNA Intercalators Targeting Prostate Cancer

The fusion of a phenanthrene ring with a benzimidazole moiety creates a new class of compounds with significant cytotoxic potential, particularly against prostate cancer.[3] The synthesis of these conjugates is achieved through the condensation of phenanthrene aldehydes with substituted ortho-phenylenediamines.

A. Synthetic Strategy: Condensation Reaction

This synthesis involves the reaction of a this compound derivative with a substituted o-phenylenediamine. The reaction is typically carried out in the presence of an oxidizing agent, which facilitates the cyclization and aromatization to form the benzimidazole ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product P-CHO This compound Condensation Condensation P-CHO->Condensation OPD o-phenylenediamine OPD->Condensation Conjugate Phenanthrene-Benzimidazole Conjugate Condensation->Conjugate Oxidizing Agent, Solvent, Heat

Caption: Synthetic workflow for phenanthrene-benzimidazole conjugates.

B. Detailed Experimental Protocol: Synthesis of 6-fluoro-2-(3,6,7-trimethoxyphenanthren-9-yl)-1H-benzo[d]imidazole (10o)[3]

Materials:

  • 3,6,7-trimethoxythis compound

  • 4-fluoro-o-phenylenediamine

  • Sodium metabisulfite

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A mixture of 3,6,7-trimethoxythis compound (1.0 eq), 4-fluoro-o-phenylenediamine (1.1 eq), and sodium metabisulfite (0.5 eq) in ethanol is heated to reflux for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound 10o .

  • Confirm the structure and purity of the final compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

C. Biological Activity and Mechanism of Action

Compound 10o has shown significant in vitro cytotoxic activity against PC-3 prostate cancer cells.[3] The mechanism of action for this class of compounds is believed to be multifactorial, involving DNA intercalation, induction of apoptosis, and cell cycle arrest.

Cytotoxicity Data:

CompoundCell LineIC₅₀ (µM)[3]
10o PC-36.32 ± 0.09

Molecular docking and viscosity measurement studies suggest that these compounds can bind to the minor groove of DNA through intercalation.[3] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Furthermore, these conjugates have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]

G Conjugate Phenanthrene-Benzimidazole Conjugate (10o) CancerCell Prostate Cancer Cell (PC-3) Conjugate->CancerCell Treatment DNA DNA Intercalation CellCycle G2/M Phase Arrest DNA->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis Death Cell Death Apoptosis->Death CancerCell->DNA

Caption: Mechanism of action for phenanthrene-benzimidazole conjugates.

III. Phenanthroindolizidine Alkaloids: Nature-Inspired Cytotoxins

Phenanthroindolizidine alkaloids, a class of natural products, and their synthetic derivatives have demonstrated exceptionally potent antitumor activity.[4] this compound serves as a crucial precursor in the synthesis of these complex heterocyclic systems.

A. Synthetic Strategy: Multi-step Synthesis

The synthesis of phenanthroindolizidine alkaloids from this compound is a multi-step process. A common strategy involves the reductive amination of the aldehyde with an appropriate amino acid derivative (e.g., L-prolinol) to form a secondary amine, followed by intramolecular cyclization reactions to construct the indolizidine ring system.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product P-CHO This compound ReductiveAmination Reductive Amination P-CHO->ReductiveAmination AminoAcid Amino Acid Derivative AminoAcid->ReductiveAmination Cyclization Intramolecular Cyclization ReductiveAmination->Cyclization Alkaloid Phenanthroindolizidine Alkaloid Cyclization->Alkaloid

Caption: General synthetic workflow for phenanthroindolizidine alkaloids.

B. Detailed Experimental Protocol: Synthesis of N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a)[4]

Materials:

  • 3-hydroxy-2,6,7-trimethoxythis compound

  • L-prolinol

  • Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 3-hydroxy-2,6,7-trimethoxythis compound (1.0 eq) in DCM, add L-prolinol (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired compound 5a .

  • Characterize the final product by spectroscopic methods.

C. Biological Activity and Mechanism of Action

Phenanthroindolizidine derivatives exhibit potent cytotoxic activity against a broad range of cancer cell lines. The substitution pattern on the phenanthrene ring and the stereochemistry of the indolizidine moiety are crucial for their biological activity.

Cytotoxicity Data:

CompoundCell LineIC₅₀ (µM)[4]
5a H460 (Large-cell lung carcinoma)11.6
9 (N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol)H460 (Large-cell lung carcinoma)6.1

The antitumor activities of these compounds are often attributed to the inhibition of the Akt and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[4] By disrupting these pathways, phenanthroindolizidine alkaloids can induce apoptosis and inhibit tumor growth.

G Alkaloid Phenanthroindolizidine Alkaloid CancerCell Cancer Cell Alkaloid->CancerCell Treatment Akt Akt Pathway Inhibition Apoptosis Induction of Apoptosis Akt->Apoptosis NFkB NF-κB Pathway Inhibition NFkB->Apoptosis Death Cell Death Apoptosis->Death CancerCell->Akt CancerCell->NFkB

Caption: Mechanism of action for phenanthroindolizidine alkaloids.

IV. Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile starting material for the synthesis of a diverse array of potential anticancer agents. The three classes of compounds highlighted in this guide—phenanthrene-thiazolidinedione hybrids, phenanthrene-benzimidazole conjugates, and phenanthroindolizidine alkaloids—demonstrate the power of this scaffold in generating molecules with potent and varied mechanisms of action. The synthetic accessibility of this compound, coupled with the modular nature of the described synthetic routes, provides a robust platform for further lead optimization and the exploration of novel chemical space. Future research in this area should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The continued investigation of this compound derivatives holds significant promise for the development of innovative and effective cancer therapies.

V. References

  • Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4-Thiazolidinediones as Potential Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--

  • Synthesis of substituted phenanthrene-9-benzimidazole conjugates: Cytotoxicity evaluation and apoptosis inducing studies. (2017). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • The Phenanthrene Scaffold: A Cornerstone in Modern Molecular Architecture. (2025). BenchChem. --INVALID-LINK--

  • Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. (2009). Molecules. --INVALID-LINK--

  • Synthesis of substituted phenanthrene-9-benzimidazole conjugates: Cytotoxicity evaluation and apoptosis inducing studies. (2017). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis of substituted phenanthrene-9-benzimidazole conjugates: Cytotoxicity evaluation and apoptosis inducing studies. (2017). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4-Thiazolidinediones as Potential Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--

  • Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. (2009). Molecules. --INVALID-LINK--

  • Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4-Thiazolidinediones as Potential Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--

References

The Povarov Reaction as a Gateway to Novel Phenanthrene-Fused Quinolines: Application Notes and Protocols Utilizing Phenanthrene-9-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often leads to the discovery of novel therapeutic agents with unique pharmacological profiles. This guide delves into the strategic application of the Povarov reaction for the synthesis of phenanthrene-fused quinolines, a class of compounds with significant potential in drug discovery. Specifically, we will focus on the utilization of phenanthrene-9-carbaldehyde as a key building block in this powerful multicomponent reaction. The quinoline moiety is a cornerstone in drug design, with applications ranging from anticancer to antiviral and antimalarial agents[1][2]. Similarly, the polycyclic aromatic phenanthrene core is a feature of numerous natural products and synthetic molecules with potent biological activities, including anticancer properties attributed to its DNA intercalating abilities[3]. The fusion of these two pharmacophores through the versatile Povarov reaction presents a compelling strategy for the generation of novel molecular architectures for drug development.

The Povarov Reaction: A Mechanistic Overview

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene to yield tetrahydroquinoline derivatives, which can be subsequently oxidized to the corresponding quinolines[4][5]. The reaction is most commonly catalyzed by Lewis acids, which activate the in situ formed imine towards nucleophilic attack by the alkene[6].

The generally accepted mechanism, when employing an aniline, an aldehyde, and an alkene, proceeds as follows:

  • Imine Formation: The reaction commences with the condensation of an aniline with an aldehyde to form an electron-deficient imine. This step is often facilitated by the catalyst or by azeotropic removal of water.

  • [4+2] Cycloaddition: The electron-rich alkene then engages the protonated or Lewis acid-activated imine in a [4+2] cycloaddition. Density functional theory (DFT) studies suggest that this can proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly with strong Lewis acid catalysis[7][8].

  • Aromatization: The resulting tetrahydroquinoline can be aromatized to the corresponding quinoline either in situ or in a separate step, often through oxidation.

The multicomponent nature of the Povarov reaction allows for significant molecular diversity from simple starting materials, making it a highly attractive tool in medicinal chemistry for the rapid generation of compound libraries[4].

This compound as a Key Reagent

The use of aromatic aldehydes is well-established in the Povarov reaction[9][10]. This compound, with its extended aromatic system, is an excellent candidate for this transformation. The steric bulk of the phenanthrene moiety may influence the stereoselectivity of the reaction, while its electronic properties can impact the reactivity of the intermediate imine.

Proposed Experimental Protocol: Three-Component Povarov Reaction with this compound

This protocol describes a general procedure for the synthesis of a phenanthrene-fused tetrahydroquinoline derivative using this compound, an aniline, and an activated alkene.

Materials:

  • This compound

  • Substituted Aniline (e.g., p-anisidine)

  • Activated Alkene (e.g., N-vinylpyrrolidinone)

  • Lewis Acid Catalyst (e.g., Scandium triflate (Sc(OTf)₃) or Iodine (I₂))

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol) and the chosen solvent (10 mL).

  • Add this compound (1.0 mmol) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.

  • Add the Lewis acid catalyst (10-20 mol%). Molecular iodine has been shown to be an effective and inexpensive catalyst for this transformation[6].

  • Introduce the activated alkene (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene-fused tetrahydroquinoline.

Oxidation to the Quinoline:

The resulting tetrahydroquinoline can be oxidized to the fully aromatic quinoline using an appropriate oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Visualization of the Reaction

Povarov_Mechanism Aniline Aniline Imine Phenanthryl Imine (in situ) Aniline->Imine + H₂O Phenanthrene_CHO This compound Phenanthrene_CHO->Imine + H₂O Alkene Activated Alkene Catalyst Lewis Acid Catalyst Catalyst->Imine THQ Phenanthrene-fused Tetrahydroquinoline Imine->THQ + Alkene + Catalyst Quinoline Phenanthrene-fused Quinoline THQ->Quinoline Oxidation

Caption: Proposed mechanism for the Povarov reaction using this compound.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of phenanthrene-fused quinolines can be confirmed through standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of characteristic signals for the quinoline core protons, along with the complex aromatic signals of the phenanthrene moiety. The coupling constants of the protons on the tetrahydroquinoline ring can provide information about the stereochemistry of the product.
¹³C NMR Presence of quaternary carbons at the fusion of the phenanthrene and quinoline rings, and characteristic shifts for the carbons of the heterocyclic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the desired product.
FT-IR Spectroscopy Disappearance of the aldehyde C=O stretch and the primary amine N-H stretches of the starting materials. Appearance of C=N and aromatic C=C stretching vibrations.

Applications and Future Directions

The phenanthrene-fused quinoline scaffold holds considerable promise for applications in drug discovery and materials science.

  • Anticancer Drug Development: Given the known anticancer properties of both phenanthrene and quinoline derivatives, these fused systems are prime candidates for screening against various cancer cell lines[3][11][12]. Their planar aromatic structure suggests potential for DNA intercalation, a mechanism of action for several established chemotherapeutic agents.

  • Antiviral and Anti-inflammatory Agents: Phenanthroindolizidine and phenanthroquinolizidine alkaloids have demonstrated significant antiviral and anti-inflammatory activities[11][12]. The synthetic analogs produced via the Povarov reaction could exhibit similar or enhanced biological profiles.

  • Materials Science: The extended π-system of these molecules could lead to interesting photophysical properties, making them potential candidates for organic light-emitting diodes (OLEDs) or molecular sensors.

Further exploration in this area could involve the use of chiral catalysts to achieve enantioselective synthesis of the tetrahydroquinoline products, which is of paramount importance in drug development[9][13]. Additionally, the variation of the aniline and alkene components can be systematically explored to generate a library of phenanthrene-fused quinolines for structure-activity relationship (SAR) studies.

Conclusion

The Povarov reaction offers an efficient and modular approach to the synthesis of complex phenanthrene-fused quinoline derivatives from readily available starting materials. The use of this compound as a key component introduces a valuable structural motif with the potential for significant biological activity. The protocols and insights provided in this guide are intended to empower researchers to explore this promising area of chemical space and to accelerate the discovery of novel therapeutic agents and functional materials.

References

Application Note: Elucidating DNA Binding of Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Phenanthrene Scaffolds in DNA Intercalation

Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention in medicinal chemistry and drug development.[1] Their planar structure is a key feature that allows them to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[1][2] This interaction can disrupt essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which makes these compounds promising candidates for anticancer agents.[1] Phenanthrene-9-carbaldehyde, a key synthetic intermediate, serves as a foundational scaffold for the development of more complex and potent DNA-binding agents. Understanding the fundamental interactions of this parent aldehyde with DNA is crucial for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview and detailed protocols for studying the DNA binding properties of this compound. We will delve into the principles and practical applications of various biophysical techniques, including UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, to characterize the binding mode, affinity, and conformational changes induced upon interaction with DNA.

PART 1: Foundational Knowledge and Pre-experimental Considerations

The Mechanism of DNA Intercalation

DNA intercalation is a non-covalent interaction where a ligand, typically a planar aromatic molecule, inserts itself into the space between adjacent base pairs of the DNA double helix. This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces.[3] The intercalation process leads to a distortion of the DNA structure, often causing an unwinding of the helix and an increase in the distance between base pairs. These structural perturbations can interfere with the binding of DNA-processing enzymes, ultimately leading to cellular dysfunction and apoptosis.

This compound: Properties and Preparation

This compound is a solid with a melting point of 100-103 °C. It is soluble in organic solvents like acetone, dichloromethane, and methanol.[4] For DNA binding studies, it is crucial to start with a highly purified compound to avoid interference from impurities.

Protocol 1: Purification and Stock Solution Preparation of this compound

Rationale: The purity of the ligand is paramount for accurate and reproducible binding data. Recrystallization is an effective method for purifying solid organic compounds. A concentrated stock solution in an appropriate solvent is necessary for subsequent titrations. DMSO is often used due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

Materials:

  • This compound (≥97% purity)

  • Ethanol (anhydrous)

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Ultrapure water

Procedure:

  • Recrystallization:

    • Dissolve this compound in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

    • Confirm the purity by measuring the melting point and obtaining spectroscopic data (NMR, IR).

  • Stock Solution Preparation:

    • Accurately weigh the purified this compound.

    • Dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Store this solution at -20°C, protected from light.

1.3. Preparation of DNA Solution

Rationale: Calf Thymus DNA (CT-DNA) is commonly used for initial binding studies because it is readily available and provides a good representation of bulk genomic DNA. The concentration of the DNA solution needs to be accurately determined, and its purity assessed to ensure the quality of the binding data. The A260/A280 ratio is a standard measure of DNA purity with respect to protein contamination.

Procedure:

  • Dissolve CT-DNA in Tris-HCl buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4) by gentle agitation overnight at 4°C.

  • Determine the concentration of the DNA solution using a UV-Vis spectrophotometer. The absorbance at 260 nm should be used with a molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide).[5]

  • Assess the purity of the DNA solution by measuring the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). A ratio of ~1.8-1.9 indicates that the DNA is sufficiently free of protein contamination.

PART 2: Biophysical Techniques for Characterizing DNA-Ligand Interactions

The interaction of this compound with DNA can be investigated using a suite of biophysical techniques that provide complementary information on the binding event.

G cluster_Techniques Biophysical Techniques cluster_Parameters Determined Parameters UV_Vis UV-Vis Spectroscopy Binding_Mode Binding Mode (Intercalation/Groove Binding) UV_Vis->Binding_Mode Binding_Affinity Binding Affinity (Kb) UV_Vis->Binding_Affinity Fluorescence Fluorescence Spectroscopy Fluorescence->Binding_Affinity CD Circular Dichroism CD->Binding_Mode Conformation DNA Conformational Changes CD->Conformation

UV-Visible Absorption Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[5] When a ligand binds to DNA, changes in the electronic environment of the ligand and the DNA bases can lead to alterations in the absorption spectrum. For intercalating agents, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift, shift to longer wavelengths) of the ligand's absorption bands are typically observed.[2][6] These spectral changes can be monitored through a titration experiment to determine the binding constant (Kb).[7][8]

Protocol 2: UV-Visible Spectroscopic Titration

Materials:

  • Stock solution of this compound in DMSO

  • Stock solution of CT-DNA in Tris-HCl buffer

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both DNA (around 260 nm) and this compound (typically in the UV-A or near-UV region).

  • In a 1 cm path length quartz cuvette, place a fixed concentration of this compound in Tris-HCl buffer.

  • Record the initial absorption spectrum of the ligand solution.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the absorption spectrum.

  • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

Data Analysis:

The intrinsic binding constant, Kb, can be calculated using the following equation:

[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))

Where:

  • [DNA] is the concentration of DNA.

  • εa is the apparent extinction coefficient (Aobs/[Ligand]).

  • εf is the extinction coefficient of the free ligand.

  • εb is the extinction coefficient of the fully bound ligand.

A plot of [DNA] / (εa - εf) versus [DNA] should be linear, and Kb can be determined from the ratio of the slope to the intercept.[9]

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light.[10] Many DNA intercalators exhibit changes in their fluorescence properties upon binding to DNA. This can manifest as either an enhancement or quenching of the fluorescence intensity.[3][11] A competitive binding assay using a known fluorescent DNA probe, such as ethidium bromide (EtBr), can also be employed. If this compound displaces EtBr from its intercalation sites in DNA, a quenching of the EtBr fluorescence will be observed.[2]

Protocol 3: Fluorescence Quenching Assay

Materials:

  • Stock solution of this compound in DMSO

  • Stock solution of CT-DNA in Tris-HCl buffer

  • Ethidium bromide (EtBr) stock solution

  • Tris-HCl buffer (pH 7.4)

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Prepare a solution of CT-DNA and EtBr in Tris-HCl buffer and allow it to incubate for 10-15 minutes to ensure complete binding of EtBr to DNA.

  • Record the fluorescence emission spectrum of the DNA-EtBr complex. The excitation wavelength for EtBr is typically around 520 nm, and the emission is monitored around 600 nm.

  • Add incremental amounts of the this compound stock solution to the cuvette.

  • After each addition, mix gently and allow for equilibration before recording the fluorescence spectrum.

  • The decrease in fluorescence intensity of the DNA-EtBr complex indicates the displacement of EtBr by this compound.

Data Analysis:

The quenching data can be analyzed using the Stern-Volmer equation:

F0 / F = 1 + Kq * τ0 * [Q] = 1 + KSV * [Q]

Where:

  • F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.

  • Kq is the bimolecular quenching rate constant.

  • τ0 is the lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

  • KSV is the Stern-Volmer quenching constant, which can be obtained from the slope of the plot of F0/F versus [Q].

The binding constant (Kb) can be calculated from the relationship: KSV = Kb.

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light.[12] DNA is a chiral molecule and exhibits a characteristic CD spectrum in the UV region, which is sensitive to its conformation.[12] The binding of a ligand can induce changes in the DNA conformation, which are reflected in the CD spectrum. Intercalation typically leads to an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, along with a red shift.[13][14][15]

Protocol 4: Circular Dichroism Spectroscopy

Materials:

  • Stock solution of this compound in DMSO

  • Stock solution of CT-DNA in Tris-HCl buffer

  • Tris-HCl buffer (pH 7.4)

  • Quartz CD cuvette (typically 1 cm or 0.1 cm path length)

  • CD spectropolarimeter

Procedure:

  • Record the CD spectrum of a solution of CT-DNA in Tris-HCl buffer in the far-UV range (e.g., 220-320 nm).

  • Prepare a series of samples with a fixed concentration of CT-DNA and increasing concentrations of this compound.

  • Incubate the samples for a sufficient time to reach binding equilibrium.

  • Record the CD spectrum for each sample.

  • A spectrum of the buffer and the ligand alone should also be recorded and subtracted from the sample spectra for baseline correction.

Data Interpretation:

Changes in the CD spectrum of DNA upon addition of the ligand provide qualitative information about the binding mode and its effect on DNA conformation. Significant changes in the characteristic B-form DNA spectrum are indicative of strong interactions, such as intercalation.

PART 3: Data Presentation and Interpretation

Summary of Expected Quantitative Data

The following table summarizes the key quantitative parameters that can be obtained from the described experimental protocols. The values provided are hypothetical and serve as an example of how to present the data.

ParameterTechniqueExpected Value for a Moderate Intercalator
Binding Constant (Kb) UV-Vis Spectroscopy10⁴ - 10⁵ M⁻¹
Binding Constant (Kb) Fluorescence Spectroscopy10⁴ - 10⁵ M⁻¹
Number of Binding Sites (n) Scatchard Plot Analysis0.2 - 0.3 (ligand molecules per nucleotide)
Stern-Volmer Constant (KSV) Fluorescence Quenching10⁴ M⁻¹
Scatchard Plot Analysis for Binding Stoichiometry

The Scatchard plot is a graphical method used to determine the binding affinity and the number of binding sites.[16][17][18][19] The data from UV-Vis or fluorescence titration can be used to construct a Scatchard plot by plotting r/[L]f versus r, where 'r' is the ratio of the concentration of bound ligand to the total DNA concentration, and [L]f is the concentration of the free ligand. The plot is typically linear for a single class of independent binding sites.

G Data_Acquisition Titration Data (UV-Vis or Fluorescence) Calculation Calculate r and [L]f Data_Acquisition->Calculation Plotting Plot r/[L]f vs. r Calculation->Plotting Analysis Linear Regression Plotting->Analysis Results Determine Kb and n Analysis->Results

PART 4: Concluding Remarks and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for the initial characterization of the DNA binding properties of this compound. The combined use of UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism allows for a comprehensive understanding of the binding mode, affinity, and induced conformational changes.

For further in-depth studies, techniques such as Isothermal Titration Calorimetry (ITC) can be employed to provide a complete thermodynamic profile of the binding interaction. Additionally, molecular docking and molecular dynamics simulations can offer valuable insights into the specific binding site and the nature of the interactions at an atomic level.[3][6] The knowledge gained from these studies will be instrumental in guiding the design and synthesis of novel phenanthrene-based derivatives with enhanced DNA binding affinity and selectivity, ultimately contributing to the development of more effective therapeutic agents.

References

role of phenanthrene-9-carbaldehyde in synthesizing Ru(II) complexes for photokilling cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of Phenanthrene-9-Carbaldehyde in the Rational Design of Ruthenium(II) Complexes for Photodynamic Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Standard Scaffolds in Photodynamic Therapy

Ruthenium(II) polypyridyl complexes represent a frontier in the development of photosensitizers (PSs) for photodynamic therapy (PDT).[1][2] Their unique photophysical properties, including strong absorption in the visible region, long-lived excited states, and efficient generation of reactive oxygen species (ROS), make them compelling alternatives to traditional organic photosensitizers.[3] A key advantage of these metal-based agents is their modularity; the chemical and photophysical properties can be finely tuned by modifying the ligand architecture.[4][5]

This document moves beyond foundational complexes like [Ru(bpy)3]2+ to explore a targeted synthetic strategy: the incorporation of this compound. This precursor is instrumental in creating ligands with extended π-systems. The introduction of the bulky, aromatic phenanthrene moiety is not a trivial substitution; it is a deliberate design choice aimed at enhancing the complex's interaction with biological targets and amplifying its photokilling efficiency. We will detail the synthesis, characterization, and biological evaluation of a representative complex, providing both the "how" and the critical "why" behind each step.

The Rationale: Why this compound?

The choice of this compound as a ligand precursor is rooted in the desire to create a more potent photosensitizer by enhancing several key properties through the introduction of a π-expansive, planar aromatic system.

  • Enhanced DNA Intercalation: The planar and hydrophobic nature of the phenanthrene group allows the ligand to intercalate between the base pairs of DNA.[6] This non-covalent binding mode brings the photosensitizer into close proximity with a critical cellular target, localizing the photogenerated ROS for maximal damage.

  • Improved Photophysical Properties: Extending the π-conjugation of the ligand can red-shift the complex's metal-to-ligand charge transfer (MLCT) absorption bands.[7] This is crucial for PDT, as longer wavelength light (in the "phototherapeutic window") can penetrate deeper into tissues. Furthermore, such modifications can lead to longer-lived triplet excited states, which are essential for efficient energy transfer to molecular oxygen.[8][9]

  • Increased Singlet Oxygen Quantum Yield (ΦΔ): The heavy-atom effect of ruthenium already promotes intersystem crossing to the triplet state.[4] The electronic properties of the phenanthrene-appended ligand can further optimize this process, leading to a higher quantum yield of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT.[10][11]

Synthesis Workflow: From Precursor to Photosensitizer

The synthesis is a two-stage process: first, the creation of the bespoke ligand via a Schiff base condensation, followed by the coordination of this ligand to a ruthenium precursor.

Workflow Diagram: Synthesis of a Phenanthrene-Appended Ru(II) Complex

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation cluster_2 Part 3: Purification & Isolation P9C This compound plus1 + ligand Resulting Ligand: (phen-pip) P9C->ligand Schiff Base Condensation (Ethanol, reflux) AP 5-amino-1,10-phenanthroline AP->ligand Schiff Base Condensation (Ethanol, reflux) ligand_ref phen-pip Ligand ligand->ligand_ref Ru_precursor cis-[Ru(phen)2Cl2] plus2 + final_complex Final Complex: [Ru(phen)2(phen-pip)]2+ Ru_precursor->final_complex Coordination Reaction (Ethanol/Water, reflux, inert atm.) purification Column Chromatography (Alumina, CH3CN/H2O/KNO3) final_complex->purification ligand_ref->final_complex Coordination Reaction (Ethanol/Water, reflux, inert atm.) isolation Precipitation with NH4PF6 (Isolation as PF6- salt) purification->isolation

Caption: Synthetic workflow from precursors to the final purified Ru(II) complex.

Protocol 2.1: Synthesis of the Ligand (phen-pip)

(E)-N-(1,10-phenanthrolin-5-yl)-1-(phenanthren-9-yl)methanimine

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-amino-1,10-phenanthroline (1.0 mmol, 195 mg) in 30 mL of absolute ethanol. Add this compound (1.1 mmol, 227 mg).

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Equip the flask with a condenser and reflux the mixture under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Scientist's Note: A nitrogen atmosphere prevents potential side reactions, although it is less critical at this stage than during the metal complexation. The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Isolation: After cooling to room temperature, a yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the resulting yellow powder under vacuum. The product can be used in the next step without further purification if TLC shows a single major spot.

Protocol 2.2: Synthesis of the Complex Ru(phen)₂(phen-pip)₂
  • Reactant Preparation: In a 100 mL round-bottom flask, suspend the ligand phen-pip (0.5 mmol) and cis-[Ru(phen)₂Cl₂]·2H₂O (0.5 mmol, 280 mg) in a 3:1 mixture of ethanol/water (40 mL).

  • Inert Atmosphere: Degas the suspension by bubbling argon or nitrogen through it for 20 minutes.

    • Scientist's Note: This step is critical. At reflux temperatures, dissolved oxygen can oxidize the Ru(II) center to Ru(III), which would inhibit the desired reaction and complicate purification.

  • Reflux: Reflux the mixture under a positive pressure of argon/nitrogen for 12 hours. The solution color should change from purple to a deep orange-red.

  • Purification:

    • Cool the solution and remove the solvent under reduced pressure.

    • Redissolve the crude solid in a minimum amount of acetonitrile.

    • Purify by column chromatography on neutral alumina. Elute with a gradient of acetonitrile and water, with 0.1 M KNO₃ in the aqueous phase to prevent streaking. The desired complex will typically be the major orange-red band.

  • Salt Metathesis and Isolation:

    • Collect the fraction containing the pure complex.

    • Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise to precipitate the complex as its PF₆⁻ salt.

    • Collect the orange-red solid by vacuum filtration, wash thoroughly with water, and then sparingly with cold ethanol and diethyl ether.

    • Dry under high vacuum.

Physicochemical Characterization: Validating the Product

Once synthesized, the complex must be rigorously characterized to confirm its identity and photophysical properties.

Technique Purpose Expected Result for [Ru(phen)₂(phen-pip)]²⁺
¹H NMR Structural confirmation and purity assessment.Complex aromatic region with distinct, downfield-shifted protons on the phenanthroline ligands due to the metal's influence.
ESI-MS Confirmation of molecular weight and charge.A major peak corresponding to [M - 2PF₆]²⁺ and a smaller peak for [M - PF₆]⁺.
UV-Vis Spectroscopy Determine absorption properties.Intense π-π* transitions in the UV (<350 nm) and a broad MLCT band in the visible region (approx. 450-480 nm).
Emission Spectroscopy Determine luminescence properties.Emission maximum typically around 600-630 nm upon excitation at the MLCT band.[12]
Lifetime Measurement Quantify the excited-state lifetime (τ).A long lifetime (hundreds of nanoseconds to >1 µs) is desirable for efficient oxygen sensitization.[13][14]
Cyclic Voltammetry Assess redox potentials.Provides information on the HOMO/LUMO energy levels, which influences the excited state properties.

Mechanism of Photokilling: From Light to Apoptosis

The photocytotoxicity of these Ru(II) complexes is primarily mediated by a Type II photodynamic process.[3]

Mechanism of Action Diagram

G cluster_photo Photophysical Events cluster_photochem Photochemical Events cluster_bio Biological Events GS Ru(II) Complex (Ground State S₀) ES1 ¹MLCT Excited State GS->ES1 Light Absorption (hν) ES3 ³MLCT Excited State ES1->ES3 Intersystem Crossing (ISC) ES3->GS Phosphorescence O2_1 ¹O₂ (Singlet Oxygen) ES3->O2_1 Energy Transfer Damage Oxidative Damage (Lipids, Proteins, DNA) O2_1->Damage Reacts with Cell Cancer Cell Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Induces

References

The Strategic Application of Phenanthrene-9-carbaldehyde in the Synthesis of Bioactive and Luminescent Polycyclic Azaarenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Aza-Polycyclic Architectures

Polycyclic azaarenes, nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), represent a cornerstone of modern medicinal chemistry and materials science. Their rigid, planar structures and unique electronic properties have led to their integration into a myriad of applications, from potent anticancer agents to highly efficient organic light-emitting diodes (OLEDs).[1] The phenanthrene moiety, in particular, serves as a valuable scaffold for the construction of these complex heterocyclic systems. Phenanthrene-9-carbaldehyde, a readily accessible derivative, emerges as a strategic starting material for the synthesis of a diverse array of phenanthrene-fused azaarenes.

This comprehensive guide delineates the synthetic pathways and key applications of polycyclic azaarenes derived from this compound. We will explore the causal logic behind the chosen synthetic strategies, provide detailed, field-proven protocols, and delve into the functional relevance of the resulting molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach to Phenanthrene-Fused Azaarenes

While direct condensation reactions of this compound to form polycyclic azaarenes are not extensively documented, a highly efficient and versatile two-step synthetic strategy provides access to a broad range of these valuable compounds. This approach hinges on the initial oxidation of this compound to the pivotal intermediate, phenanthrene-9,10-dione . This dione subsequently serves as a versatile precursor for various condensation reactions to construct the desired aza-polycyclic systems.

G cluster_0 PART 1: Oxidation cluster_1 PART 2: Condensation/Annulation cluster_2 Applications A This compound B Phenanthrene-9,10-dione A->B Oxidation (e.g., CrO₃, H₂SO₄) C Phenanthro[9,10-d]imidazoles B->C Debus-Radziszewski Reaction (R-CHO, NH₄OAc) D Dibenzo[a,c]phenazines B->D Condensation (o-phenylenediamine) E Medicinal Chemistry (Anticancer, Antimicrobial) C->E F Materials Science (OLEDs, Sensors) C->F D->E D->F

Figure 1: General workflow for the synthesis of polycyclic azaarenes from this compound.

Part 1: The Gateway Intermediate - Synthesis of Phenanthrene-9,10-dione

The oxidation of the phenanthrene core is a well-established transformation. The presence of the aldehyde group at the 9-position directs the oxidation to the 9,10-positions, yielding the corresponding dione. While various oxidizing agents can be employed, chromium(VI) oxide in the presence of sulfuric acid is a robust and commonly used method.[2][3]

Protocol 1: Oxidation of this compound to Phenanthrene-9,10-dione

Causality: The strong oxidizing nature of chromic acid, generated in situ from chromium(VI) oxide and sulfuric acid, facilitates the oxidation of the electron-rich 9,10-double bond of the phenanthrene ring system to a vicinal diketone. The aldehyde group is also oxidized under these conditions.

Materials:

  • This compound

  • Chromium(VI) oxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃) solution (40%)

  • Glacial Acetic Acid (optional, as solvent)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend this compound (1.0 eq) in water or glacial acetic acid.

  • Addition of Oxidant: Prepare a solution of chromium(VI) oxide (CrO₃, ~7.5 eq) in water containing concentrated sulfuric acid (~15 eq).

  • Reaction Execution: While stirring vigorously, slowly add the chromic acid solution to the this compound suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]

  • Workup: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete reaction. Cool the mixture to room temperature and pour it into an equal volume of cold water.

  • Purification:

    • Filter the crude precipitate and wash thoroughly with cold water until the filtrate is colorless.

    • To remove any over-oxidized byproducts such as diphenic acid, triturate the solid with boiling water and filter.

    • The resulting solid is then treated with a hot 40% sodium bisulfite solution to form the water-soluble bisulfite adduct of phenanthrene-9,10-dione, which can be separated from insoluble impurities by filtration.

    • Acidification of the filtrate will precipitate the purified phenanthrene-9,10-dione.[3]

  • Drying: Dry the purified orange-yellow solid under vacuum to yield phenanthrene-9,10-dione.

Trustworthiness: This protocol is a well-established method for the synthesis of phenanthrenequinones.[2][3] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure complete consumption of the starting material. The purification via the bisulfite adduct is a classic and effective method for isolating o-quinones.

Part 2: Construction of Aza-Polycyclic Scaffolds

With phenanthrene-9,10-dione in hand, a variety of condensation reactions can be employed to construct the desired polycyclic azaarenes. Here, we detail the synthesis of two prominent classes: phenanthro[9,10-d]imidazoles and dibenzo[a,c]phenazines.

A. Phenanthro[9,10-d]imidazoles: Versatile Fluorophores and Bioactive Molecules

Phenanthro[9,10-d]imidazole derivatives have garnered significant attention due to their excellent thermal stability, high fluorescence quantum yields, and promising biological activities, including anticancer properties.[1][4][5] The Debus-Radziszewski reaction provides a straightforward and efficient route to these compounds.[4]

G Phenanthrene_dione Phenanthrene-9,10-dione Imidazole_product Phenanthro[9,10-d]imidazole Phenanthrene_dione->Imidazole_product Aldehyde Aldehyde (R-CHO) Aldehyde->Imidazole_product Ammonium_acetate Ammonium Acetate Ammonium_acetate->Imidazole_product

Figure 2: Debus-Radziszewski synthesis of phenanthro[9,10-d]imidazoles.

Protocol 2: Synthesis of 2-Aryl-1H-phenanthro[9,10-d]imidazoles

Causality: This one-pot, three-component reaction involves the condensation of an α-dicarbonyl compound (phenanthrene-9,10-dione), an aldehyde, and a source of ammonia (ammonium acetate) to form the imidazole ring.

Materials:

  • Phenanthrene-9,10-dione

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Glacial Acetic Acid (CH₃COOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq), the desired aromatic aldehyde (1.0 eq), and ammonium acetate (a large excess, e.g., 10-20 eq) in glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data Summary:

Aldehyde (R-CHO)ProductYield (%)Reference
Benzaldehyde2-Phenyl-1H-phenanthro[9,10-d]imidazole~85-95%[4]
4-Methylbenzaldehyde2-(p-Tolyl)-1H-phenanthro[9,10-d]imidazole~80-90%[4]
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-phenanthro[9,10-d]imidazole~85-95%[4]
B. Dibenzo[a,c]phenazines: Building Blocks for Advanced Materials and Therapeutics

Dibenzo[a,c]phenazines are a class of nitrogen-containing polycyclic aromatic hydrocarbons with a planar, extended π-system. This structural feature imparts them with interesting photophysical properties, making them valuable components in organic electronics.[6][7][8][9][10] Additionally, their ability to intercalate with DNA has led to the investigation of their potential as anticancer agents.[11]

G Phenanthrene_dione Phenanthrene-9,10-dione Phenazine_product Dibenzo[a,c]phenazine Phenanthrene_dione->Phenazine_product o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Phenazine_product

Figure 3: Condensation reaction for the synthesis of dibenzo[a,c]phenazine.

Protocol 3: Synthesis of Dibenzo[a,c]phenazine

Causality: This is a condensation reaction where the two amino groups of o-phenylenediamine react with the two carbonyl groups of phenanthrene-9,10-dione to form the pyrazine ring of the phenazine system, with the elimination of two molecules of water.

Materials:

  • Phenanthrene-9,10-dione

  • o-Phenylenediamine

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 1-2 hours. The product often precipitates from the reaction mixture upon formation.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a high-boiling solvent like nitrobenzene or by sublimation.

Trustworthiness: This is a classic and highly reliable method for the synthesis of phenazines from 1,2-dicarbonyl compounds and 1,2-diamines. The reaction is typically high-yielding and the product is often pure enough after simple filtration and washing.

Applications in Drug Development and Materials Science

The polycyclic azaarenes synthesized from this compound exhibit a remarkable range of applications, underscoring the importance of this synthetic platform.

Medicinal Chemistry Applications
  • Anticancer Activity: Both phenanthro[9,10-d]imidazoles and dibenzo[a,c]phenazines have been investigated as potential anticancer agents. Their planar structures allow them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, and leading to apoptosis.[11][12] Some derivatives have also been shown to inhibit topoisomerases, enzymes crucial for DNA topology maintenance.[12] For instance, certain naphthalimide-phenanthro[9,10-d]imidazole conjugates have demonstrated excellent cytotoxic activity against a panel of 60 human cancer cell lines and function as topoisomerase IIα inhibitors.[4][12]

  • Antimicrobial Properties: The phenazine core is found in many natural and synthetic compounds with broad-spectrum antimicrobial activity.[13] Dibenzo[a,c]phenazine derivatives have shown promise in this area, with their mechanism of action often attributed to the generation of reactive oxygen species that damage cellular components of microorganisms.

Materials Science Applications
  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of phenanthro[9,10-d]imidazole and dibenzo[a,c]phenazine derivatives make them excellent candidates for use as emitters or host materials in OLEDs.[5][14] By tuning the substituents on the aromatic core, the emission color can be modulated across the visible spectrum. Dibenzo[a,c]phenazine-based emitters have been used to achieve highly efficient orange-red OLEDs with external quantum efficiencies (EQEs) up to 22.0%.[6][7][8][9][10]

  • Fluorescent Sensors: The inherent fluorescence of these polycyclic azaarenes can be quenched or enhanced upon interaction with specific analytes, making them suitable for the development of chemosensors. For example, dibenzo[a,c]phenazine-based fluorescent probes have been designed for the selective and sensitive detection of thiophenols in environmental water samples.[15]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of polycyclic azaarenes. Through a reliable two-step synthetic sequence involving oxidation to phenanthrene-9,10-dione followed by various condensation reactions, researchers can access complex molecular architectures with significant potential in both medicinal chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to explore and expand the chemical space of phenanthrene-fused azaarenes, paving the way for the development of novel therapeutics and advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Phenanthrene-9-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenanthrene-9-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) to optimize experimental outcomes. The formylation of phenanthrene, most commonly via the Vilsmeier-Haack reaction, is a robust transformation, but its success hinges on careful control of reaction parameters and reagent quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most frequently employed method for the direct formylation of phenanthrene at the 9-position.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenanthrene ring.[3][4] Alternative, though less common, methods include the Rieche formylation, the Gattermann reaction, and formylation via a Grignard reagent.[5][6]

Q2: Why is the formylation of phenanthrene regioselective for the 9-position?

A2: The 9 and 10-positions of phenanthrene are the most electron-rich and sterically accessible sites, making them the most reactive towards electrophiles.[7] The electrophilic substitution at the 9-position proceeds through a more stable carbocation intermediate (a Wheland intermediate) compared to substitution at other positions. This is because the positive charge can be delocalized over two of the benzene rings while leaving one intact, thus preserving more of the aromatic stabilization energy.[8]

Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

A3: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself can be thermally unstable.[9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The reaction should be quenched carefully by slowly adding the reaction mixture to ice water to manage the exothermic hydrolysis of excess POCl₃ and the Vilsmeier reagent.

Q4: Can I use a different formylating agent instead of DMF/POCl₃?

A4: Yes, other systems can generate a Vilsmeier-type reagent. For instance, N-methylformanilide (NMF) with POCl₃ can also be used.[1][11] Additionally, the Rieche formylation employs dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄) and is effective for electron-rich aromatics.[6][12][13] However, the DMF/POCl₃ system is the most common due to its accessibility and generally good performance.

Troubleshooting Guide: Low or No Product Yield

Low yield is the most common issue encountered in this synthesis. The following sections break down potential causes based on observable symptoms and provide actionable solutions.

Symptom 1: Reaction mixture shows no or minimal conversion of starting material (phenanthrene).

This issue typically points to problems with the Vilsmeier reagent formation or overall reaction conditions.

The Vilsmeier reagent, a chloroiminium salt, is the key electrophile.[1] Its formation and stability are critical for the reaction to proceed.

  • Causality: The reagent is formed from the reaction of DMF and POCl₃.[3] Both reagents are highly susceptible to hydrolysis. Moisture contamination in either reagent will consume the POCl₃ and prevent the formation of the active electrophile. Old DMF can also decompose to dimethylamine and formic acid, which can interfere with the reaction.

  • Troubleshooting & Validation:

    • Reagent Quality Check: Use freshly opened bottles of anhydrous DMF and POCl₃. If in doubt, distill DMF from calcium hydride and POCl₃ prior to use.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a calcium chloride guard tube or equivalent to protect the reaction from atmospheric moisture.[14]

    • Correct Stoichiometry: Ensure the correct molar ratio of POCl₃ to DMF is used, typically around 1:1 to 1:1.2, to form the reagent. A slight excess of the Vilsmeier reagent relative to phenanthrene (e.g., 1.5 equivalents) is often recommended to drive the reaction to completion.[14]

Phenanthrene is less reactive than highly activated systems like phenols or anilines.[1]

  • Causality: Electrophilic aromatic substitutions require sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate may be negligible.

  • Troubleshooting & Validation:

    • Temperature Optimization: While reagent formation is often done at 0 °C, the subsequent reaction with phenanthrene may require heating. Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed at room temperature after a few hours, gradually increase the temperature to 40-80 °C.[15]

    • Extended Reaction Time: Some less reactive substrates may require prolonged reaction times, potentially overnight. Continue to monitor by TLC until the phenanthrene spot is consumed.

Symptom 2: Reaction appears to proceed (color change, starting material consumed) but yield is low after work-up.

This often indicates issues with the hydrolysis of the intermediate iminium salt or product loss during purification.

The Vilsmeier-Haack reaction does not directly yield the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed to the final product during the aqueous work-up.[1][16]

  • Causality: The hydrolysis mechanism involves the attack of water on the iminium carbon.[16] This process is pH-dependent. If the work-up conditions are not adequate, the hydrolysis will be incomplete, leading to a low yield of the desired aldehyde.

  • Troubleshooting & Validation:

    • Effective Quenching: Pour the reaction mixture slowly into a vigorously stirred beaker of ice. This helps to control the exothermic quenching of unreacted POCl₃.

    • Hydrolysis Facilitation: After the initial quench, the hydrolysis of the iminium salt is crucial. This is often facilitated by adding a solution of sodium acetate or by carefully adjusting the pH to be neutral or slightly basic with a dilute base like NaOH or NaHCO₃ solution.[5] Stirring the biphasic mixture for a period (e.g., 30-60 minutes) can ensure complete hydrolysis.

    • Confirmation of Hydrolysis: The product aldehyde is typically a solid. Incomplete hydrolysis may result in an oily or gummy crude product. Ensure a solid precipitate forms before proceeding to extraction.

This compound has moderate polarity.

  • Causality: Improper choice of extraction solvent or inefficient extraction can leave a significant amount of product in the aqueous layer. During purification, using a solvent system that is too polar in column chromatography can lead to poor separation from highly polar impurities, while recrystallization with an inappropriate solvent can result in low recovery.

  • Troubleshooting & Validation:

    • Extraction Solvent: Use a moderately polar solvent like dichloromethane (DCM) or ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase.

    • Purification Strategy:

      • Recrystallization: Ethanol or glacial acetic acid are often effective solvents for recrystallizing this compound.[5]

      • Column Chromatography: If required, use a gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

      • Bisulfite Adduct Formation: For difficult purifications, the aldehyde can be selectively isolated by forming a solid sodium bisulfite addition product, which can be filtered off and then decomposed back to the pure aldehyde by treatment with a base like sodium bicarbonate.[5]

Visual Aids & Protocols

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the key stages of the synthesis and potential failure points.

Vilsmeier_Haack_Workflow cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Electrophilic Substitution cluster_2 Phase 3: Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0 °C POCl3 POCl₃ POCl3->Reagent Iminium Intermediate Iminium Salt Reagent->Iminium Phen Phenanthrene Phen->Iminium RT to 80 °C Hydrolysis Aqueous Hydrolysis (e.g., NaOAc soln.) Iminium->Hydrolysis Product This compound Hydrolysis->Product Purify_Fail Purification Loss Product->Purify_Fail Moisture Moisture Contamination Moisture->Reagent Prevents Formation Temp Low Temperature Temp->Iminium Stalls Reaction Hydrolysis_Fail Incomplete Hydrolysis Hydrolysis_Fail->Product Reduces Yield

Caption: Key stages and common failure points in the Vilsmeier-Haack synthesis.

Reaction Parameter Summary
ParameterRecommended ConditionRationale & Troubleshooting Notes
Reagents Anhydrous DMF, Fresh POCl₃Moisture is detrimental. Use freshly opened or distilled reagents.
Stoichiometry 1.5 eq. Vilsmeier reagent to PhenanthreneA slight excess ensures complete conversion of the starting material.[14]
Temperature Reagent formation: 0 °C. Reaction: RT to 80 °CLow temperature for reagent stability. Heating may be required for the electrophilic substitution step depending on substrate reactivity.[14]
Reaction Time 2 - 24 hoursMonitor by TLC. Less reactive substrates may require overnight heating.
Work-up Quench on ice, then add NaOAc or NaHCO₃ solutionEnsures complete hydrolysis of the intermediate iminium salt to the aldehyde.[5]
Purification Recrystallization (Ethanol/Acetic Acid) or Column ChromatographyStandard purification methods. Bisulfite adduct formation is a useful alternative for difficult separations.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of Phenanthrene

Caution: This procedure involves hazardous materials and should only be performed by trained personnel in a fume hood with appropriate PPE.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube under an inert atmosphere (N₂ or Ar).

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[14]

  • Reaction with Phenanthrene: Dissolve phenanthrene (1.0 eq.) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent). If the reaction is sluggish, gently heat the mixture to 60-80 °C and continue monitoring until the phenanthrene is consumed.

  • Work-up and Hydrolysis: Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (approx. 5-6 equivalents).[4] Continue stirring for 30-60 minutes. A solid precipitate of the product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.[5]

References

Technical Support Center: Purification of Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of phenanthrene-9-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. This compound is a crucial building block in the synthesis of fluorescent probes, specialized polymers, and various pharmaceutical agents.[1][2][3] Its purity is paramount to the success of subsequent reactions and the quality of the final products.

This guide provides in-depth, field-proven insights into common purification challenges and their solutions. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The impurity profile of your crude this compound will largely depend on the synthetic route employed.

Common Synthetic Routes and Potential Impurities:

  • Vilsmeier-Haack Reaction on Phenanthrene: This is a common method for formylating phenanthrene.

    • Unreacted Phenanthrene: The most common impurity. It is less polar than the desired aldehyde.

    • Di-formylated Phenanthrene: Over-reaction can lead to the formation of phenanthrene-dicarbaldehydes, which are more polar.

    • Anthracene and other PAHs: If technical grade phenanthrene is used as a starting material, these polycyclic aromatic hydrocarbons may be present.[4]

  • Oxidation of 9-Methylphenanthrene:

    • Unreacted 9-Methylphenanthrene: Less polar than the product.

    • Phenanthrene-9-carboxylic acid: Over-oxidation can lead to the formation of the corresponding carboxylic acid, which is significantly more polar.

  • Grignard Reaction with 9-Bromophenanthrene and a Formylating Agent:

    • Unreacted 9-Bromophenanthrene: An impurity with polarity similar to the product, which can be challenging to separate.[4]

    • Phenanthrene: Formed from the quenching of the Grignard reagent with trace amounts of water.

A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude material is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Workflow Decision Tree

The following diagram outlines a general workflow for the purification of this compound, guiding you from crude material to a highly pure product.

PurificationWorkflow Purification Workflow for this compound crude Crude This compound tlc TLC/LC-MS Analysis of Crude Material crude->tlc decision1 Major Impurity Profile? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Non-polar impurities (e.g., Phenanthrene) column Column Chromatography decision1->column Multiple impurities or impurities with similar polarity bisulfite Bisulfite Adduct Formation decision1->bisulfite Aldehyde-specific impurities (e.g., Anthracene-9-aldehyde) decision2 Purity > 98%? recrystallization->decision2 column->decision2 bisulfite->decision2 pure_product Pure Product (>98%) decision2->pure_product Yes further_purification Further Purification Required decision2->further_purification No further_purification->recrystallization further_purification->column

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your purification, followed by detailed answers and actionable advice.

Recrystallization

Recrystallization is often the most efficient method for removing non-polar impurities like unreacted phenanthrene. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar or you are using an insufficient volume.

  • Actionable Advice:

    • Increase Solvent Volume: Add more of the same solvent in small portions while heating and stirring.

    • Solvent Polarity: If the compound still doesn't dissolve, the solvent is likely too non-polar. Add a more polar co-solvent dropwise until the compound dissolves. For example, if you are using hexane, try adding small amounts of ethyl acetate or acetone.[5]

    • Solvent Choice: this compound is soluble in ethanol, acetone, dichloromethane, and methanol.[1][6] Ethanol is a good first choice for recrystallization.[1]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solute is not pure enough.

  • Actionable Advice:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: After recrystallization, the purity of my product has not significantly improved. Why?

A3: This suggests that the impurities have similar solubility properties to your product in the chosen solvent system.

  • Actionable Advice:

    • Change Solvent System: If you used a single solvent, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the crude product in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

    • Consider an Alternative Method: If recrystallization fails, the impurities may be too similar in structure and polarity. Column chromatography will likely be necessary.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is in the range of 100-103 °C.[1]

Column Chromatography

Column chromatography is a highly versatile technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Q1: How do I choose the right solvent system (mobile phase) for column chromatography?

A1: The ideal solvent system should provide good separation of your product from its impurities on a TLC plate, with the product having an Rf value between 0.25 and 0.40.

  • Actionable Advice:

    • TLC Screening: Use TLC to test various solvent systems. A common starting point for a compound like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

    • Systematic Approach:

      • Start with 100% hexane. Your compound will likely not move from the baseline.

      • Gradually increase the polarity by adding ethyl acetate in increments (e.g., 2%, 5%, 10%, 20%).

      • Observe the separation of the spots on the TLC plate. The goal is to maximize the distance between the spot for your product and the spots for the impurities.

Q2: My compound is running as a smear or a very broad band on the column. What is causing this?

A2: This can be due to several factors, including poor solubility in the mobile phase, overloading the column, or using a mobile phase that is too polar.

  • Actionable Advice:

    • Solubility: Ensure your compound is fully dissolved in the minimum amount of mobile phase before loading it onto the column. If it is not very soluble in the mobile phase, you can dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column.

    • Column Overloading: A general rule of thumb is to use a ratio of at least 30:1 (silica gel:crude product) by weight. If you overload the column, the separation efficiency will be poor.

    • Mobile Phase Polarity: If the mobile phase is too polar, your compound will travel too quickly down the column with little interaction with the stationary phase, resulting in a broad band and poor separation from impurities. Try a less polar solvent system.

Q3: The separation between my product and an impurity is very poor. How can I improve it?

A3: Improving resolution in column chromatography requires optimizing several parameters.

  • Actionable Advice:

    • Finer Control of Mobile Phase: If two spots are close on TLC, a small change in solvent polarity can make a big difference. Try adjusting the ratio of your solvents in small increments (e.g., from 10% ethyl acetate in hexane to 8% or 12%).

    • Use a Different Solvent System: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane might change the interactions of your compounds with the silica gel and improve separation.

    • Gradient Elution: Start with a non-polar mobile phase to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purification via Sodium Bisulfite Adduct

This classical chemical method is highly specific for aldehydes and can be very effective for separating them from non-aldehyde impurities, such as unreacted phenanthrene or anthracene.[4] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the water-insoluble impurities. The aldehyde is then regenerated by treatment with acid or base.

Q1: The yield from the bisulfite adduct purification is very low. What could be the reason?

A1: Low yields can result from incomplete adduct formation, incomplete regeneration of the aldehyde, or steric hindrance.

  • Actionable Advice:

    • Reaction Time and Mixing: Ensure the mixture of the crude product and the sodium bisulfite solution is stirred vigorously for a sufficient amount of time (e.g., overnight) to allow for complete adduct formation.[4]

    • Regeneration Conditions: Make sure the pH is sufficiently acidic (e.g., by adding sulfuric acid) or basic to decompose the bisulfite adduct and regenerate the aldehyde.[4] Gentle heating can sometimes facilitate this process.

    • Steric Hindrance: The aldehyde group in this compound is somewhat sterically hindered, which might slow down the reaction. Extended reaction times may be necessary.

Q2: After regenerating the aldehyde, I still have significant impurities. Why did this method not work?

A2: This method is only effective for separating aldehydes from non-aldehyde impurities.

  • Actionable Advice:

    • Impurity Identification: Your impurities might also be aldehydes. For example, if your starting material was technical grade phenanthrene containing anthracene, you could have anthracene-9-aldehyde as an impurity.[4] This method will not separate these two aldehydes. In this case, column chromatography would be the preferred method.

    • Incomplete Separation: Ensure that the organic impurities were thoroughly separated from the aqueous layer containing the bisulfite adduct. Multiple extractions of the aqueous layer with an organic solvent before regeneration of the aldehyde can improve the final purity.

Summary of Purification Techniques

Technique Best For Removing Advantages Disadvantages Key Parameters
Recrystallization Non-polar impurities (e.g., phenanthrene) or highly polar impurities.Simple, scalable, can yield very pure material.Not effective for impurities with similar solubility; potential for oiling out.Solvent choice (e.g., Ethanol[1]), cooling rate.
Column Chromatography Multiple impurities, isomers, or impurities with similar polarity.Highly versatile, excellent separation power.Can be time-consuming and labor-intensive, requires larger volumes of solvent.Stationary phase (silica gel), mobile phase (e.g., Hexane/Ethyl Acetate).
Bisulfite Adduct Non-aldehyde impurities (e.g., phenanthrene, anthracene).Highly specific for aldehydes, good for bulk removal of certain impurities.Will not separate aldehyde impurities from the product; involves multiple reaction and extraction steps.Reaction time, pH for regeneration.[4]

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. Standard analytical techniques include:

  • Melting Point: A sharp melting point in the range of 100-103 °C is indicative of high purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to detect and quantify impurities.

  • GC-MS or LC-MS: Highly sensitive techniques for detecting trace impurities.

  • FTIR Spectroscopy: To confirm the presence of the aldehyde carbonyl group (~1690-1715 cm⁻¹).

By understanding the principles behind each purification technique and anticipating potential challenges, you can efficiently and effectively obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Improving the Solubility of Phenanthrene-9-carbaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for phenanthrene-9-carbaldehyde. This document provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in biological assays. As a polycyclic aromatic hydrocarbon (PAH), this compound's inherent hydrophobicity makes its application in aqueous-based biological systems a significant challenge. This guide offers a systematic approach to achieving and maintaining its solubility.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is this compound, and why is its solubility a problem in biological assays?

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its structure consists of three fused benzene rings, making it highly nonpolar and poorly soluble in water.[1][2] Biological assays are almost always conducted in aqueous environments (e.g., cell culture media, buffers). When a concentrated stock solution of a hydrophobic compound like this compound, typically made in an organic solvent, is introduced into this aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.[3][4] This "crashing out" of the solution results in an unknown and inconsistent final concentration, leading to unreliable and non-reproducible experimental data.

Q2: What are the initial signs of solubility issues in my experiment?

Identifying solubility problems early is crucial. Key indicators include:

  • Visible Precipitation: You may see fine crystals, a cloudy haze, or a film on the surface of your culture wells or test tubes immediately after adding the compound or after a period of incubation.[3]

  • Inconsistent Results: High variability between replicate wells or experiments is a classic sign that the compound is not homogenously dissolved.

  • Non-linear Dose-Response: A dose-response curve that is flat or erratic can indicate that the compound is precipitating at higher concentrations, meaning the cells are not being exposed to the intended dose.

Q3: What is the first and most critical step to ensure solubility?

The most critical step is the proper preparation of a high-quality, high-concentration stock solution in an appropriate organic solvent. This minimizes the volume of organic solvent added to your aqueous assay, which is important for both solubility and minimizing solvent-induced toxicity.[5] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[3]

Part 2: Troubleshooting and Optimization Workflow

If you are encountering precipitation, follow this logical workflow to diagnose and solve the issue. The goal is to move from the simplest to more complex solutions systematically.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution into Aqueous Medium cluster_2 Step 3: Troubleshooting Precipitation cluster_3 Step 4: Final Validation A Prepare High-Concentration Stock in Anhydrous DMSO B Visually Inspect & Gently Warm/Sonicate if Needed A->B C Pre-warm Aqueous Medium (e.g., 37°C) B->C D Add Stock Solution Dropwise While Vortexing C->D E Observe for Precipitation D->E F Is Precipitation Observed? E->F G Lower Final Compound Concentration F->G Yes L Experiment Successful (Proceed with Assay) F->L No H Incorporate Co-solvents (e.g., PEG 400) G->H Still Precipitates I Use Surfactants (e.g., Tween® 20) H->I Still Precipitates J Utilize Cyclodextrins I->J Still Precipitates M Validate Vehicle Controls L->M

Caption: A logical workflow for troubleshooting compound precipitation.

Q4: How do I prepare the optimal stock solution?

An optimal stock solution is one that is clear, fully dissolved, and highly concentrated to minimize the final solvent concentration in your assay.

Protocol 1: Preparation of a 10-100 mM Stock Solution in DMSO

  • Use High-Quality Reagents: Start with anhydrous, cell culture-grade DMSO and high-purity this compound powder. Moisture can reduce the solubility of hydrophobic compounds.[3]

  • Calculation: Determine the mass of this compound (MW: 206.24 g/mol ) needed. For 1 mL of a 50 mM stock solution, you would need 10.31 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Aid Solubilization: Vortex the solution vigorously. If particulates remain, gently warm the tube to 37°C or place it in a bath sonicator for 5-10 minutes. Many compounds that are slow to dissolve at room temperature will dissolve with gentle heating.[6]

  • Inspection & Storage: Once the solution is completely clear, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[7][8] Store at -20°C or -80°C.

Q5: My compound precipitates when I dilute the stock in my aqueous buffer/media. What should I do?

This is the most common solubility challenge, often called "solvent shock."[3] When the DMSO stock is rapidly diluted into the aqueous medium, the compound crashes out. Here are several strategies to overcome this, starting with the simplest.

A. Optimize Dilution Technique

Before using more complex additives, ensure your dilution method is optimal. Pre-warming the cell culture medium to 37°C can help. When adding the DMSO stock, add it slowly or dropwise to the medium while gently vortexing or swirling.[6] This rapid mixing can sometimes prevent immediate precipitation.

B. Incorporate Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[9][][11]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin are frequently used.[12]

  • How it Works: Co-solvents reduce the interfacial tension between the hydrophobic compound and the aqueous medium, making it easier for the compound to stay dissolved.[9][11]

  • Implementation: Prepare your final assay medium containing a small percentage (e.g., 1-5%) of a co-solvent like PEG 400 before adding the this compound stock solution.

  • Caution: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your biological system.[7]

C. Use Surfactants (Detergents)

Non-ionic surfactants can be used at low concentrations to form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.[13][14]

  • Common Surfactants: Tween® 20 or Triton™ X-100 are widely used in biological assays.[15][16]

  • How it Works: Surfactants are amphiphilic molecules. In water, above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into micelles with a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound partitions into the core, while the hydrophilic exterior keeps the entire micelle soluble in the aqueous medium.[13]

  • Implementation: Add a very low concentration of the surfactant (e.g., 0.01% - 0.05% w/v) to your assay medium. It is often best to use a concentration below the CMC to avoid disrupting cell membranes or denaturing proteins.

  • Caution: Surfactants can permeabilize cell membranes and interfere with protein function.[15][17] Their use must be carefully controlled and validated with appropriate controls.

D. Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.[18][19][20]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most common in pharmaceutical and biological research.[20]

  • How it Works: The hydrophobic this compound molecule fits into the nonpolar interior cavity of the cyclodextrin, shielded from the aqueous environment. The polar exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[18][21]

  • Implementation: The compound can be pre-complexed with the cyclodextrin before addition to the assay medium, or the cyclodextrin can be included as a component of the medium itself.

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrins encapsulate hydrophobic molecules to form soluble complexes.

Part 3: Data Summary & Best Practices

Q6: Which solubilization strategy should I choose?

The choice depends on your specific assay and cell type. The following table summarizes the pros and cons of each approach.

MethodProsConsRecommended Starting Concentration
Co-solvents (e.g., PEG 400) Simple to implement; effective for many compounds.[9]Can cause cell toxicity at higher concentrations; may alter enzyme kinetics.1-2% (v/v) in final medium
Surfactants (e.g., Tween® 20) Highly effective at increasing apparent solubility.[14]Can disrupt cell membranes and protein structures; potential for assay interference.[15]0.01% (w/v) in final medium
Cyclodextrins (e.g., HP-β-CD) Generally low toxicity; specifically designed to encapsulate hydrophobic molecules.[19][20]Can sometimes extract cholesterol from cell membranes; may alter free compound concentration.[19]1-5 mM in final medium
Q7: How can I be sure my compound is truly dissolved and not just a micro-suspension?

Visual inspection is the first step, but it may not detect very fine precipitates. If you have access to the equipment, nephelometry or dynamic light scattering (DLS) can quantitatively measure light scattering from particulates in the solution.[4] A simpler method is to prepare the solution and then pass it through a 0.22 µm filter. If the concentration of the compound in the filtrate (measured by UV-Vis spectrophotometry or HPLC) is the same as the intended concentration, it is fully dissolved.

Q8: What is the maximum final DMSO concentration I should use in my cell-based assay?

While cell line dependent, a final DMSO concentration of 0.5% or less is a widely accepted standard to avoid significant cytotoxicity or off-target effects.[6][7] Some robust cell lines may tolerate up to 1%, but sensitive cells like primary neurons may show stress at concentrations as low as 0.1%.[6] Always include a vehicle control group that treats cells with the same final concentration of DMSO (and any other solubilizing agents) as your highest compound concentration.[7]

References

Technical Support Center: Optimizing Derivatization Reactions of Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for phenanthrene-9-carbaldehyde derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key building block. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common experimental challenges and optimize your reaction outcomes.

Introduction: The Reactivity of this compound

This compound is a versatile aromatic aldehyde featuring a polycyclic aromatic system.[1][2] Its chemical utility is dominated by the reactivity of the aldehyde functional group at the 9-position. This position is sterically accessible and electronically activated, making it an excellent electrophile for a variety of nucleophilic addition reactions. Understanding how to control these reactions is key to successfully synthesizing complex phenanthrene derivatives for applications in materials science and drug discovery.

This guide focuses on two of the most common and powerful derivatization strategies: the Knoevenagel Condensation for C-C bond formation and Reductive Amination for C-N bond formation.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis used to create α,β-unsaturated products by reacting an aldehyde or ketone with an active methylene compound.[3] In the case of this compound, this reaction provides a reliable method for extending the carbon framework. The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate without promoting unwanted self-condensation of the aldehyde.[4][5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(phenanthren-9-ylmethylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Toluene) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

  • Reagent Addition: To the stirred solution, add malononitrile (1.1 eq).

  • Catalyst Addition: Add piperidine (0.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure α,β-unsaturated product.[6]

Knoevenagel Condensation: Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Old or improperly stored piperidine/amine catalyst may be carbonated or degraded. 2. Poor Reagent Quality: The starting aldehyde may be oxidized to carboxylic acid, or the active methylene compound may be impure. 3. Insufficient Heating: The reaction may be too slow at lower temperatures.1. Use freshly opened or distilled piperidine. 2. Verify the purity of this compound via melting point (100-103 °C) and the active methylene compound by NMR. 3. Ensure the reaction reaches a gentle reflux and maintain the temperature.
Formation of Multiple Side Products 1. Use of a Strong Base: Using a base like NaOH or KOH can cause a competing Cannizzaro reaction or aldehyde self-condensation.[4] 2. Excessive Heat/Reaction Time: Prolonged heating can lead to decomposition or polymerization, especially with highly activated substrates.1. Strictly use a weak amine base (e.g., piperidine, pyrrolidine) as the catalyst.[4][5] 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Reaction Stalls Before Completion 1. Catalyst Deactivation/Loss: The amine catalyst may evaporate during reflux if the condenser is not efficient. 2. Poor Solubility: The starting materials or intermediates may not be fully dissolved at the reaction temperature.1. Add a second small portion of the catalyst (e.g., 0.05 eq) after 1-2 hours. 2. If solubility is an issue, consider switching to a higher-boiling solvent like toluene.

Workflow for Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Aldehyde in Solvent AddReagents 2. Add Active Methylene Compound & Catalyst Setup->AddReagents Heat 3. Heat to Reflux AddReagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to Precipitate Monitor->Cool Reaction Complete Filter 6. Filter & Wash Solid Cool->Filter Recrystallize 7. Recrystallize for Purity Filter->Recrystallize

Caption: General workflow for Knoevenagel condensation.

Section 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by converting an aldehyde into an amine. The process involves two key steps: the initial reaction of this compound with a primary or secondary amine to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate to the corresponding amine.[7][8] This one-pot procedure is valued for its high atom economy and broad substrate scope.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes the synthesis of an N-substituted phenanthren-9-ylmethanamine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous) as solvent[9]

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add the primary amine (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation can be monitored by TLC or by observing a color change.

  • Reduction Step: Cool the reaction mixture in an ice bath (0 °C). Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the disappearance of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water. Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure secondary amine.[6]

Reductive Amination: Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Recovery of Unreacted Aldehyde 1. Inefficient Imine Formation: The equilibrium may not favor the imine, especially with sterically hindered or electron-poor amines. 2. Wet Reagents/Solvent: Water can hydrolyze the imine back to the starting materials.1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation step. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Alcohol Byproduct Premature Aldehyde Reduction: The reducing agent was added too quickly or at too high a temperature, reducing the aldehyde before it could form the imine.1. Allow sufficient time (1-2 hours) for imine formation before adding the reducing agent. 2. Add the reducing agent slowly and maintain a low temperature (0 °C) during its addition.
Incomplete Reduction of Imine 1. Insufficient or Decomposed Reducing Agent: NaBH₄ can degrade if exposed to moisture over time. 2. Steric Hindrance: A highly substituted imine intermediate may be slow to reduce.1. Use a fresh bottle of NaBH₄ and ensure the stoichiometry is correct (at least 1.5 eq). 2. If the reaction is sluggish, consider switching to a more powerful reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for imine reduction.

Troubleshooting Logic for a Failed Reaction

G Start Reaction Failed (Low Yield / Incorrect Product) CheckPurity 1. Verify Purity of Starting Materials (NMR, MP) Start->CheckPurity CheckConditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK CheckSolvent 3. Confirm Solvent is Anhydrous and Appropriate CheckConditions->CheckSolvent Conditions OK CheckCatalyst 4. Assess Catalyst/Reagent Activity (Is it fresh?) CheckSolvent->CheckCatalyst Solvent OK Rerun Rerun Experiment with Verified Parameters CheckCatalyst->Rerun Reagents OK

Caption: A decision tree for troubleshooting failed reactions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my starting this compound? A: The purity of the starting material is critical. You can verify it by its melting point, which should be sharp and within the literature range of 100-103 °C. Additionally, ¹H NMR spectroscopy should show a clean spectrum with the characteristic aldehyde proton signal around 10-11 ppm and aromatic signals consistent with the phenanthrene core.

Q2: What are the best general-purpose solvents for these derivatization reactions? A: For Knoevenagel condensations, polar protic solvents like ethanol are common as they readily dissolve the reactants and catalyst. For reductive aminations, anhydrous methanol is a good choice as it dissolves the aldehyde and the borohydride reducing agent.[9] If solubility is an issue with more complex substrates, solvents like THF, dichloromethane, or 1,4-dioxane can be used, but care must be taken to ensure they are anhydrous.[6][10]

Q3: My product is difficult to purify by column chromatography. What are other options? A: Phenanthrene derivatives are often crystalline solids. If chromatography is challenging due to streaking or poor separation, recrystallization is an excellent alternative.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that yield high-purity crystals.

Q4: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method.[6] Use a UV lamp to visualize the aromatic spots. A good TLC system will show a clear separation between the starting aldehyde, the intermediate (if applicable), and the final product. Staining with potassium permanganate can also help visualize products that are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

References

common side products in phenanthrene-9-carbaldehyde reactions and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenanthrene-9-carbaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile aldehyde. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions and achieve higher yields of your desired products.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish and gives a low yield. What are the common causes?

A1: Several factors can contribute to low reactivity. Firstly, ensure the purity of your this compound. Impurities from its synthesis, such as unreacted starting materials or phenanthrene itself, can interfere. Secondly, the solvent choice is critical. This compound is soluble in acetone, dichloromethane, and methanol[1]. Ensure you are using a dry, appropriate solvent for your specific reaction. Finally, consider the reaction temperature and concentration. Some reactions may require elevated temperatures or a higher concentration of reactants to proceed efficiently.

Q2: I am observing a significant amount of a carboxylic acid byproduct. What is happening and how can I prevent it?

A2: The formation of 9-phenanthroic acid is a common issue, often resulting from two potential pathways: air oxidation or a Cannizzaro reaction.

  • Air Oxidation: this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods, at elevated temperatures, or in the presence of certain catalysts. To mitigate this, run your reactions under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or degassed solvents.

  • Cannizzaro Reaction: In the presence of a strong base and in a protic solvent, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[2][3][4] In this process, two molecules of the aldehyde react to produce one molecule of 9-hydroxymethylphenanthrene (the corresponding alcohol) and one molecule of 9-phenanthroic acid.[2][3] To avoid this, carefully control the basicity of your reaction medium. If a base is required, consider using a non-nucleophilic, sterically hindered base or running the reaction at a lower temperature to disfavor this bimolecular reaction.

Q3: My purification is challenging due to a byproduct with a similar polarity to my desired product. What could it be?

A3: A common byproduct with similar polarity is often the alcohol, 9-hydroxymethylphenanthrene. As mentioned above, this can arise from the Cannizzaro reaction if your reaction conditions are basic.[2][3] Additionally, if you are performing a reduction of the aldehyde, incomplete reaction will leave starting material that can be difficult to separate. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to ensure complete conversion. If separation by column chromatography is still difficult, consider derivatizing the alcohol or aldehyde to alter its polarity before purification.

II. Troubleshooting Guide: Common Side Reactions and Avoidance Strategies

This section details common side reactions encountered in specific transformations involving this compound and provides actionable strategies to minimize their formation.

Issue: Formation of Cannizzaro Products in Base-Catalyzed Reactions

Symptoms:

  • Presence of 9-phenanthroic acid and 9-hydroxymethylphenanthrene in the crude product mixture.

  • Reduced yield of the desired product.

  • Reaction mixture may become heterogeneous as the carboxylate salt precipitates.

Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[3] this compound lacks alpha-hydrogens, making it susceptible to this reaction in the presence of a strong base.[5] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde.[3][4]

Avoidance Strategies:

StrategyDetailed Explanation
Use of Milder Bases Instead of strong bases like NaOH or KOH, consider using weaker or non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate, if the reaction allows.
Aprotic Solvents Perform the reaction in an aprotic solvent (e.g., THF, Dioxane, Toluene). The absence of a proton source can suppress the Cannizzaro reaction.
Low Temperature Running the reaction at lower temperatures (e.g., 0 °C or below) will decrease the rate of the Cannizzaro reaction more significantly than many desired reactions.
Crossed Cannizzaro Reaction If applicable, consider a "crossed" Cannizzaro reaction by introducing a more reactive aldehyde, like formaldehyde, which will be preferentially oxidized, leaving the this compound to be reduced.[2]

Visualizing the Cannizzaro Side Reaction:

Cannizzaro_Reaction cluster_reactants Reactants cluster_products Cannizzaro Products PhenAld1 This compound Alcohol 9-Hydroxymethylphenanthrene PhenAld1->Alcohol Reduction PhenAld2 This compound CarboxylicAcid 9-Phenanthroic Acid PhenAld2->CarboxylicAcid Oxidation Base Strong Base (e.g., OH⁻) Base->PhenAld1 Initiates Reaction Base->PhenAld2

Caption: The Cannizzaro disproportionation of this compound.

Issue: Byproducts in Wittig Reactions

Symptoms:

  • Formation of triphenylphosphine oxide, which can be difficult to separate from the desired alkene product.[6]

  • Low yield of the desired alkene.

  • Presence of unreacted starting materials.

Causality: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[6][7] A stoichiometric amount of triphenylphosphine oxide is generated as a byproduct.[6] Incomplete ylide formation or side reactions of the ylide can lead to low yields.

Avoidance and Purification Strategies:

StrategyDetailed Explanation
Optimize Ylide Formation Ensure the complete formation of the ylide by using a strong enough base (e.g., n-BuLi, NaH, or NaOH in a suitable solvent system) and anhydrous conditions.[7][8]
Purification from Triphenylphosphine Oxide Triphenylphosphine oxide is often crystalline and can sometimes be removed by trituration with a solvent in which the desired product is soluble but the oxide is not (e.g., diethyl ether, hexanes). Alternatively, column chromatography on silica gel is a standard method for separation.
Horner-Wadsworth-Emmons (HWE) Reaction As an alternative, consider the Horner-Wadsworth-Emmons reaction, which uses a phosphonate ester. The resulting phosphate byproduct is water-soluble and easily removed during aqueous workup.[9]

Experimental Protocol: Purification of a Wittig Product from Triphenylphosphine Oxide

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration: To the crude residue, add a minimal amount of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

  • Sonication: Sonicate the mixture for 10-15 minutes to break up the solid.

  • Filtration: Filter the mixture. The triphenylphosphine oxide should remain as a solid, while the desired alkene is in the filtrate.

  • Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified by column chromatography if necessary.

Issue: Side Products in Grignard Reactions

Symptoms:

  • Formation of a tertiary alcohol when reacting with an ester.[10][11]

  • Low yield of the desired secondary alcohol.

  • Presence of the reduced product, 9-hydroxymethylphenanthrene.

Causality: Grignard reagents are potent nucleophiles and strong bases.[10] When reacting with this compound, the primary expected product is a secondary alcohol.[12] However, side reactions can occur:

  • Reaction with Esters: Grignard reagents add twice to esters, yielding a tertiary alcohol.[10][11]

  • Reduction: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding alcohol.

  • Enolization: While this compound cannot be enolized, this is a consideration for other aldehydes and ketones.

Avoidance Strategies:

StrategyDetailed Explanation
Controlled Addition Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm and minimize side reactions.
Choice of Grignard Reagent To avoid reduction, use a Grignard reagent without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide.
Inverse Addition In some cases, adding the aldehyde solution to the Grignard reagent (inverse addition) can be beneficial, especially if the aldehyde is prone to self-condensation (not an issue for this compound).

Visualizing Grignard Reaction Pathways:

Grignard_Reaction cluster_desired Desired Reaction cluster_side Side Reaction (with β-hydride) PhenAld This compound SideProduct 9-Hydroxymethylphenanthrene PhenAld->SideProduct Reduction Intermediate1 Intermediate1 PhenAld->Intermediate1 + Grignard Grignard Grignard Reagent (R-MgX) Grignard->SideProduct Grignard->Intermediate1 Workup Aqueous Workup (H₃O⁺) DesiredProduct Secondary Alcohol Intermediate1->DesiredProduct + Workup

Caption: Desired and side reaction pathways in a Grignard reaction.

Issue: Over-oxidation or Ring Opening in Oxidation Reactions

Symptoms:

  • Formation of phenanthrene-9,10-dione or phthalic acid derivatives.[13]

  • Dark-colored reaction mixture, indicating decomposition.

Causality: The oxidation of the aldehyde to a carboxylic acid is often desired. However, stronger oxidizing agents or harsh reaction conditions can lead to over-oxidation of the phenanthrene ring system.[13]

Avoidance Strategies:

Reagent/ConditionRationale
Mild Oxidants Use mild oxidizing agents such as silver(I) oxide (Tollens' reagent), or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.
Controlled Temperature Maintain a low to moderate reaction temperature to prevent uncontrolled oxidation and decomposition.
pH Control For some oxidations, buffering the reaction mixture can prevent side reactions that are promoted by acidic or basic conditions.
Issue: Unwanted Baeyer-Villiger Oxidation Products

Symptoms:

  • Formation of a formate ester and subsequently 9-phenanthrol.

Causality: The Baeyer-Villiger oxidation converts ketones to esters and aldehydes to carboxylic acids using peroxyacids.[14][15] However, with aldehydes, a competing pathway can lead to the formation of a formate ester, which upon hydrolysis yields an alcohol (in this case, a phenol). The migratory aptitude of the groups attached to the carbonyl is a key factor.[15][16]

Avoidance Strategies:

StrategyDetailed Explanation
Choice of Peroxyacid The choice of peroxyacid can influence the outcome. Milder peroxyacids might favor the desired oxidation to the carboxylic acid. The reactivity order is approximately CF₃CO₃H > mCPBA > H₂O₂.[16][17]
Buffered Conditions Using a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can suppress the rearrangement that leads to the formate ester.
Alternative Oxidation Methods If the Baeyer-Villiger side reaction is persistent, consider alternative methods for oxidizing the aldehyde to the carboxylic acid that do not involve peroxyacids.

III. Concluding Remarks

Successfully working with this compound requires a proactive approach to identifying and mitigating potential side reactions. By understanding the underlying mechanisms of these unwanted transformations and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their synthetic routes. Always ensure the purity of your starting materials and carefully control reaction conditions to achieve the best possible outcomes.

IV. References

  • Organic Syntheses Procedure: phenanthrene-9-aldehyde. Available from: --INVALID-LINK--

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: --INVALID-LINK--

  • Wikipedia. Cannizzaro reaction. Available from: --INVALID-LINK--

  • Anvia, F. & Bowden, K. (1990). Intramolecular catalysis. Part 6. The intramolecular Cannizzaro reaction and hydration of phenanthrene-4,5-dicarbaldehyde and [α,α′-2H2]phenanthrene-4,5-dicarbaldehyde. J. Chem. Soc., Perkin Trans. 2, 2093-2097. Available from: --INVALID-LINK--

  • Organic Syntheses Procedure: Phenanthrene, 9,10-dimethoxy-. Available from: --INVALID-LINK--

  • van den Braken, F. A. A., et al. (2018). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 92(5), 1753–1767. Available from: --INVALID-LINK--

  • University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE! Available from: --INVALID-LINK--

  • CDN. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. Available from: --INVALID-LINK--

  • van den Braken, F. A. A., et al. (2018). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. PMC. Available from: --INVALID-LINK--

  • Wikipedia. Baeyer–Villiger oxidation. Available from: --INVALID-LINK--

  • Fisher Scientific. Phenanthrene-9-carboxaldehyde, 97%. Available from: --INVALID-LINK--

  • EduBirdie. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl). Available from: --INVALID-LINK--

  • Bibi, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23924-23945. Available from: --INVALID-LINK--

  • Alfa Chemistry. Baeyer-Villiger Oxidation. Available from: --INVALID-LINK--

  • Sidza.com. (2018). Cannizzaro Reaction. YouTube. Available from: --INVALID-LINK--

  • ChemBK. This compound. Available from: --INVALID-LINK--

  • Yadav, A. K. Baeyer-Villiger Reaction: New Developments toward Greener Procedures. Available from: --INVALID-LINK--

  • Chemistry Steps. Cannizzaro Reaction. Available from: --INVALID-LINK--

  • Chem-Station. Baeyer-Villiger Oxidation. Available from: --INVALID-LINK--

  • Filo. discuss the various chemical reactions of phenanthrene. Available from: --INVALID-LINK--

  • University of Missouri–Kansas City. 8. Wittig Reaction. Available from: --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: --INVALID-LINK--

  • Woon, T. C., et al. (2007). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. PMC. Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 9-Phenanthrenecarboxaldehyde 97%. Available from: --INVALID-LINK--

  • ChemScene. This compound. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Reactions with Grignard Reagents. Available from: --INVALID-LINK--

  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Available from: --INVALID-LINK--

  • Tempesti, T. C., et al. (2005). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. The Journal of Organic Chemistry, 70(16), 6508–6511. Available from: --INVALID-LINK--

  • ESSLAB. Phenanthrene-9-carboxaldehyde. Available from: --INVALID-LINK--

  • PubMed. Regio- and stereospecific oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene by naphthalene dioxygenase: structure and absolute stereochemistry of metabolites. Available from: --INVALID-LINK--

  • U.S. Environmental Protection Agency. (1976). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. Available from: --INVALID-LINK--

References

Technical Support Center: Scaling Up Phenanthrene-9-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of phenanthrene-9-carbaldehyde, particularly addressing the challenges encountered during scale-up. Our focus is on providing practical, field-proven insights grounded in robust chemical principles to ensure safety, efficiency, and reproducibility.

Introduction: The Scale-Up Challenge

The formylation of phenanthrene, most commonly achieved via the Vilsmeier-Haack reaction, is a well-established transformation at the lab scale.[1][2][3] However, scaling this synthesis from grams to kilograms introduces significant challenges. The primary hurdles are rooted in the management of a highly exothermic reaction, ensuring adequate mass and heat transfer, and developing scalable purification strategies. This guide provides a structured approach to navigate these complexities, moving from common questions to deep-dive troubleshooting and advanced process control strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: What is the primary reaction for synthesizing this compound? A1: The most prevalent method is the Vilsmeier-Haack reaction.[1][2] This involves treating phenanthrene with a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[4][5][6] The reaction is highly regioselective for the electron-rich 9-position of the phenanthrene core.

Q2: My small-scale (1-5 g) reaction worked perfectly, but my 100 g scale reaction failed. What are the likely causes? A2: Scale-up failure is common and usually points to issues with heat and mass transfer. The formation of the Vilsmeier reagent is highly exothermic. In a large flask, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat effectively. This can lead to localized overheating, reagent decomposition, and the formation of side products. Inadequate mixing can also result in poor reaction initiation or localized high concentrations, further exacerbating the problem.

Q3: What are the critical safety precautions for this reaction at scale? A3: The primary hazard is a thermal runaway reaction. The Vilsmeier reagent is thermally unstable and its formation from DMF and POCl₃ is highly exothermic.[7] A secondary hazard involves the quenching step; the hydrolysis of the intermediate iminium salt with water is also very exothermic and can cause rapid pressure buildup if not controlled. All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales, with appropriate personal protective equipment (PPE). A thorough risk assessment and potentially a reaction calorimetry study are essential before attempting a large-scale reaction.

Q4: What are the typical impurities I should expect? A4: Common impurities include unreacted phenanthrene, isomers (formylation at other positions, though typically minor), and potential byproducts from reagent degradation if the temperature is not well-controlled. If the starting phenanthrene is not pure, impurities like anthracene can lead to their corresponding aldehydes, though these are often removed during purification.[8]

Q5: Is column chromatography a viable purification method at the kilogram scale? A5: While effective at the lab scale, column chromatography is generally not economically or practically viable for multi-kilogram purification in a development setting. It requires large volumes of solvent and is labor-intensive. Recrystallization is the preferred method for large-scale purification of this compound.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to solving specific problems encountered during the synthesis.

Troubleshooting Decision Tree

G start Problem Encountered During Synthesis low_yield Low or No Product Yield start->low_yield side_products Significant Side Products / Low Purity start->side_products workup_issue Difficult Work-up (Emulsions, Precipitates) start->workup_issue stalled_reaction Reaction Stalls / Incomplete Conversion start->stalled_reaction reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) low_yield->reagent_quality Cause: Degraded Reagents? temp_control Assess Temperature Control (Exotherm Management) low_yield->temp_control Cause: Reagent Decomposition? stoichiometry Verify Stoichiometry (Slight excess of Vilsmeier reagent) low_yield->stoichiometry Cause: Insufficient Reagent? mixing Evaluate Mixing Efficiency (Vortex, Baffles) side_products->mixing Cause: Local Hotspots? addition_rate Check Reagent Addition Rate (Too fast?) side_products->addition_rate Cause: Poor Heat Dissipation? high_temp Reaction Temperature Too High? side_products->high_temp Cause: Loss of Regioselectivity? quench_method Review Quench Procedure (Controlled addition to ice) workup_issue->quench_method Cause: Uncontrolled Quench? ph_control Check pH During Hydrolysis workup_issue->ph_control Cause: Incomplete Hydrolysis? solvent_choice Optimize Extraction Solvents workup_issue->solvent_choice Cause: Poor Phase Separation? stalled_reaction->reagent_quality stalled_reaction->temp_control stalled_reaction->mixing

Caption: Troubleshooting decision tree for this compound synthesis.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Causality Recommended Solution
Degraded Reagents The Vilsmeier-Haack reaction is highly sensitive to moisture. Water reacts with POCl₃ and the Vilsmeier reagent itself. Old DMF can contain dimethylamine and formic acid, which inhibit the reaction.[4]Use freshly opened or distilled anhydrous DMF (moisture content < 50 ppm). Use a fresh bottle of POCl₃. Confirm reagent quality via titration or analytical testing if scaling to pilot plant levels.
Poor Exotherm Control Uncontrolled temperature rise during the addition of POCl₃ to DMF can lead to the thermal decomposition of the Vilsmeier reagent. This is the most common reason for failure upon scale-up.1. Controlled Addition: Add POCl₃ dropwise to DMF cooled in an efficient bath (e.g., ice-salt, dry ice/acetone). Crucially, monitor the internal reaction temperature, not just the bath temperature. Maintain the internal temperature below 5-10 °C. 2. Reverse Addition: For very large scales, consider adding DMF to POCl₃ to maintain a constant, manageable reaction volume for heat transfer.
Insufficient Reaction Time/Temp While phenanthrene is an activated aromatic system, the reaction may require thermal energy to proceed to completion after the initial electrophilic attack.After the addition of phenanthrene at low temperature, allow the reaction to warm to room temperature and then gently heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4]
Incomplete Hydrolysis The final product is formed upon hydrolysis of the intermediate iminium salt during aqueous work-up. If this step is incomplete, the yield will be low.Ensure the quench is performed with vigorous stirring. After the initial quench, adjust the pH to be slightly basic (pH 8-9) with a base like NaOH or Na₂CO₃ and stir for at least 30-60 minutes to ensure complete hydrolysis before extraction.
Problem 2: Formation of Impurities and Poor Product Quality
Potential Cause Explanation & Causality Recommended Solution
Inefficient Mixing In large reactors, poor mixing leads to "hot spots" where the local temperature is much higher than the bulk temperature. This can cause reagent decomposition and side reactions, such as the formation of isomers or tar-like materials.Use an overhead stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure good surface movement and bulk mixing. For reactors >20 L, consider using baffles to prevent vortexing and improve mixing efficiency.
Reaction Temperature Too High While heating can drive the reaction to completion, excessive temperatures can reduce the regioselectivity, leading to the formation of other phenanthrene carbaldehyde isomers.Maintain the reaction temperature in the optimal range (typically 40-60 °C after initial formation). Avoid aggressive heating. A controlled heating ramp using a reactor mantle or jacket is preferable to a simple heating mantle.
Impure Starting Material Technical grade phenanthrene can contain other polycyclic aromatic hydrocarbons (PAHs) like anthracene, which will also undergo formylation.[8]Use phenanthrene with a purity of >98%. If using lower-grade material, be aware that purification will need to remove related aldehyde impurities.
Problem 3: Difficulties During Work-up and Isolation
Potential Cause Explanation & Causality Recommended Solution
Uncontrolled Quench Adding the reaction mixture too quickly to water, or vice-versa, can create a violent exotherm, leading to boiling and potential loss of product. It can also form intractable emulsions or oily precipitates.The safest method is to add the reaction mixture slowly and controllably to a vigorously stirred vessel containing a large amount of crushed ice. This ensures the heat of hydrolysis is absorbed efficiently.
Emulsion Formation During extraction, fine particulate matter or viscous intermediates can stabilize the interface between the organic and aqueous layers, preventing separation.1. Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filter: If a solid is present at the interface, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid before re-separating the layers.
Product Oiling Out If the crude product "oils out" instead of precipitating as a solid upon quenching, it makes isolation by filtration difficult and often traps impurities.This can happen if the quench is too rapid or the concentration is too high. Ensure the quench is slow and the final mixture is well-diluted. If oiling occurs, proceed with a liquid-liquid extraction and purify the product from the concentrated organic phase by recrystallization.

Part 3: Scalable Experimental Protocols

Protocol 1: Kilogram-Scale Vilsmeier-Haack Synthesis in a Jacketed Reactor

Safety Note: This procedure must be conducted by trained personnel in an appropriate facility with engineering controls (e.g., walk-in fume hood, reactor containment). A process hazard analysis (PHA) is mandatory before execution.

  • Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead stirrer (pitched-blade turbine impeller), a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 10.0 L). Begin stirring at 150-200 RPM.

  • Vilsmeier Reagent Formation (Critical Step):

    • Cool the reactor jacket to -5 °C using a circulating chiller.

    • Once the internal temperature of the DMF is ≤ 0 °C, begin the slow, subsurface addition of phosphorus oxychloride (POCl₃, 2.0 kg, 13.0 mol) via the dropping funnel over 2-3 hours.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.

    • After the addition is complete, stir the resulting pale-yellow slurry at 0-5 °C for an additional 30 minutes.

  • Phenanthrene Addition:

    • Prepare a solution of phenanthrene (2.0 kg, 11.2 mol) in anhydrous dichloromethane (DCM, 5.0 L).

    • Add the phenanthrene solution to the Vilsmeier reagent over 1 hour, maintaining the internal temperature below 15 °C.

  • Reaction:

    • Once the phenanthrene addition is complete, slowly warm the reaction mixture to 20-25 °C over 1 hour.

    • Then, heat the reactor jacket to 55 °C to bring the internal temperature to 45-50 °C. Hold at this temperature for 4-6 hours.

    • Monitor the reaction for completion by taking aliquots and analyzing via TLC or HPLC (disappearance of phenanthrene).

  • Work-up / Quench (Critical Step):

    • In a separate 100 L reactor, prepare a mixture of crushed ice (20 kg) and water (20 L) and stir vigorously.

    • Cool the Vilsmeier reaction mixture to 10-15 °C.

    • Slowly transfer the reaction mixture into the ice/water slurry via a transfer line over 1-2 hours, ensuring the quench pot temperature does not exceed 25 °C.

    • Once the transfer is complete, add DCM (10 L) to the quench pot.

    • Slowly add 50% w/w aqueous sodium hydroxide to adjust the pH to 8-9. Stir for 1 hour.

  • Extraction & Isolation:

    • Stop stirring, allow the layers to separate, and drain the lower organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 5 L).

    • Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Protocol 2: Scalable Purification by Recrystallization

Column chromatography is impractical at this scale. Recrystallization is the method of choice.

  • Solvent Selection: A common and effective solvent system for this compound is a mixture of ethanol and water or glacial acetic acid followed by ethanol.[8] Ethanol is a good choice for scale as it is relatively inexpensive and has a favorable safety profile. The product is soluble in hot ethanol and sparingly soluble in cold ethanol/water mixtures.

  • Procedure:

    • Transfer the crude solid product to a reactor appropriately sized for the volume of solvent needed (approx. 3-5 mL of ethanol per gram of crude product).

    • Add the minimum amount of ethanol required to dissolve the solid at reflux temperature.

    • Once fully dissolved, if the solution is colored, treatment with activated charcoal can be considered, followed by a hot filtration through Celite® to remove the charcoal.

    • Slowly add water dropwise to the hot solution until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

    • Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by filtration (e.g., using a large Büchner funnel or a filter press).

    • Wash the filter cake with a small amount of cold 90:10 ethanol/water.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Typical Recovery: 80-90% from recrystallization.

Part 4: Advanced Scale-Up Strategies & Process Control

For organizations moving towards pilot-plant or manufacturing scales, modern process control strategies are essential for ensuring safety, consistency, and efficiency.

Strategy 1: Continuous Flow Synthesis

The primary safety risk of the Vilsmeier-Haack reaction—the uncontrolled exotherm from the formation and accumulation of the unstable reagent—can be almost entirely eliminated by using continuous flow chemistry.[7][9]

G cluster_0 Reagent Streams cluster_1 Vilsmeier Reagent Formation cluster_2 Formylation Reaction cluster_3 Quench & Collection dmf_pump Syringe Pump 1: DMF Solution t_mixer_1 T-Mixer dmf_pump->t_mixer_1 pocl3_pump Syringe Pump 2: POCl₃ Solution pocl3_pump->t_mixer_1 reactor_1 Heated Coil Reactor 1 (Short Residence Time) t_mixer_1->reactor_1 t_mixer_2 T-Mixer reactor_1->t_mixer_2 phen_pump Syringe Pump 3: Phenanthrene Solution phen_pump->t_mixer_2 reactor_2 Heated Coil Reactor 2 (Longer Residence Time) t_mixer_2->reactor_2 bpr Back Pressure Regulator reactor_2->bpr collection Collection Vessel (Aqueous Base) bpr->collection

References

preventing fluorescence quenching of phenanthrene-9-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenanthrene-9-carbaldehyde and its derivatives. This document provides in-depth troubleshooting advice and practical solutions to a common and critical challenge encountered during experimentation: fluorescence quenching . Our goal is to equip you with the mechanistic understanding and validated protocols needed to mitigate signal loss and ensure the reliability of your fluorescence-based assays.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Quenching Problem

This section addresses the fundamental principles of fluorescence quenching as it pertains to phenanthrene-based fluorophores.

Q1: What is fluorescence quenching and why is it a problem?

A: Fluorescence quenching refers to any process that decreases the fluorescence intensity, or quantum yield, of a given substance.[1] For researchers using this compound derivatives as fluorescent probes, labels, or sensors, quenching leads to a weaker signal, reduced sensitivity, and potentially inaccurate data. It occurs when the excited-state fluorophore returns to the ground state through non-radiative pathways, instead of emitting a photon.[1]

Q2: My phenanthrene derivative is highly fluorescent in a dilute organic solvent, but the signal disappears when I dissolve it in an aqueous buffer or at higher concentrations. What's happening?

A: This is a classic and widely reported phenomenon known as Aggregation-Caused Quenching (ACQ) .[2] Phenanthrene derivatives possess large, planar aromatic structures that have a strong tendency to stack on top of each other (π–π stacking) in poor solvents (like water for hydrophobic molecules) or at high concentrations.[3][4] When these aggregates form, new, non-radiative decay channels are created, effectively "turning off" the fluorescence of the individual molecules.[2][3]

Q3: What are the primary mechanisms of quenching I should be aware of?

A: Beyond ACQ, you should be aware of several other quenching mechanisms:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in the solution (a quencher), which facilitates non-radiative decay. Common quenchers include molecular oxygen and halide ions.[1]

  • Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule while in its ground state. This complex, when excited, returns to the ground state without emitting a photon.[1]

  • Intersystem Crossing (ISC): The excited electron transitions from the singlet state (S₁) to a lower-energy triplet state (T₁).[1][5] While this can lead to phosphorescence, it depletes the population of molecules that can produce fluorescence, effectively quenching the signal.[6][7] The presence of heavy atoms or paramagnetic species can enhance ISC.[5][7]

  • Photodegradation: Prolonged exposure to high-intensity light can cause irreversible chemical changes to the fluorophore, destroying its ability to fluoresce. Phenanthrene can be converted to non-fluorescent products like 9,10-phenanthrenequinone upon exposure to light.[8][9][10]

Q4: How critical is my choice of solvent?

A: It is extremely critical. The solvent environment directly influences the photophysical properties of your derivative.[11][12] Solvent polarity can alter the energy levels of the excited state, and in some cases, highly polar solvents can stabilize charge-transfer states that decay non-radiatively.[12][13] Furthermore, as mentioned in Q2, the solvent's nature determines the solubility of your compound and its propensity to aggregate.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is structured in a problem/cause/solution format to help you diagnose and resolve specific experimental issues.

Problem: Severely Weak or Undetectable Fluorescence in Aqueous Media
  • Most Likely Cause: Aggregation-Caused Quenching (ACQ). The hydrophobic phenanthrene core is poorly solvated in water, leading to strong intermolecular π-π stacking.

  • Primary Solution: Host-Guest Encapsulation. This is the most effective and widely adopted strategy. By encapsulating the phenanthrene derivative within the cavity of a macrocyclic host molecule, you can physically isolate it from other fluorophores, preventing aggregation.[14][15] This rigid, isolated environment also restricts molecular vibrations, further reducing non-radiative decay pathways and dramatically enhancing the fluorescence quantum yield.[14][16][17]

    • Recommended Hosts:

      • Cucurbit[n]urils (CB[n]): Specifically Cucurbit[18]uril (CB[18]), which has a cavity size well-suited for encapsulating aromatic guests.[14][19] Encapsulation within CB[18] can enhance fluorescence quantum yield significantly.[16][20]

      • Cyclodextrins (CDs): These are cyclic oligosaccharides, with β-CD and γ-CD being the most common for aromatic molecules.[15][21] They provide a hydrophobic inner cavity within a hydrophilic exterior, improving both solubility and fluorescence.[15][22]

  • Experimental Workflow: See Protocol 3.1 for a detailed, step-by-step guide to encapsulation using Cucurbit[18]uril.

Problem: Fluorescence Signal Fades Quickly During Measurement
  • Most Likely Cause: Photodegradation or Quenching by Molecular Oxygen. The high-energy light source used for excitation can induce chemical reactions that destroy the fluorophore.[9][23] Dissolved oxygen is a notorious triplet-state quencher that can also contribute to photobleaching.

  • Solutions:

    • Deoxygenate Your Solutions: Before measurement, gently bubble an inert gas like nitrogen or argon through your sample for 10-15 minutes. This is particularly important for long-duration experiments.

    • Minimize Excitation Exposure: Use the lowest possible excitation intensity and shortest exposure time required to get a good signal. Use neutral density filters to attenuate the lamp or laser power.

    • Use a Photostabilizer: Commercially available antioxidant cocktails (e.g., Trolox, n-propyl gallate) can be added to the buffer to scavenge reactive oxygen species that cause photobleaching.

    • Leverage Host-Guest Chemistry: Encapsulation within a host like CB[18] or a cyclodextrin can shield the fluorophore from reactive species in the bulk solution, thereby increasing its photostability.[14]

Problem: Low Quantum Yield Even in Organic Solvents
  • Possible Cause A: Inappropriate Solvent Polarity. The excited state of your derivative may be sensitive to the polarity of its environment, leading to increased non-radiative decay in certain solvents.

  • Solution A: Conduct a solvent screen. Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol). This will allow you to identify an optimal environment for your specific derivative. See Protocol 3.2 for guidance.

  • Possible Cause B: Presence of Quenching Impurities. Residual catalysts, reagents from synthesis (e.g., those containing heavy atoms), or degradation products can act as quenchers.

  • Solution B: Re-purify your compound. Use techniques like column chromatography or recrystallization to ensure high purity. Verify purity using NMR and mass spectrometry.

Section 3: Validated Experimental Protocols
Protocol 3.1: Mitigating ACQ via Encapsulation with Cucurbit[18]uril (CB[18])

This protocol describes a general method to form a host-guest inclusion complex to enhance fluorescence in aqueous solutions.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO).

  • Cucurbit[18]uril (CB[18]) hydrate.

  • Aqueous buffer of choice (e.g., 10 mM Phosphate Buffer, pH 7.4).

  • Spectrofluorometer.

Methodology:

  • Prepare a CB[18] Stock Solution: Accurately weigh CB[18] hydrate and dissolve it in your aqueous buffer to create a concentrated stock solution (e.g., 1 mM). CB[18] dissolution can be slow; sonication or gentle heating (~40-50°C) may be required. Allow the solution to return to room temperature before use.

  • Prepare Samples for Titration:

    • In a series of microcentrifuge tubes or a 96-well plate, add the buffer.

    • Add a fixed amount of your phenanthrene derivative stock solution to each tube to achieve a final concentration in the low micromolar range (e.g., 1-5 µM). The final DMSO concentration should be kept low (<1%) to minimize its effect on complexation and fluorescence.

    • Add increasing volumes of the CB[18] stock solution to the tubes to create a range of molar ratios (e.g., 0:1, 0.5:1, 1:1, 2:1, 5:1, 10:1 [CB[18]]:[Fluorophore]). Ensure the final volume in each tube is the same by adjusting the amount of buffer added.

  • Equilibration: Gently mix the samples and allow them to equilibrate for at least 30 minutes at room temperature. This allows time for the host-guest complex to form.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorbance maximum of your phenanthrene derivative.

    • Record the emission spectrum for each sample across the expected emission range.

    • Plot the fluorescence intensity at the emission maximum as a function of the CB[18] concentration. You should observe a significant increase in fluorescence intensity as the fluorophore becomes encapsulated.[20][24]

Protocol 3.2: Solvent Screening for Optimal Quantum Yield

This protocol helps identify the best solvent environment for your derivative.

Materials:

  • Purified this compound derivative.

  • A panel of spectroscopic-grade solvents of varying polarity (e.g., Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, DMSO, Ethanol).

  • UV-Vis Spectrophotometer and Spectrofluorometer.

Methodology:

  • Prepare Stock Solution: Dissolve a small amount of your derivative in a solvent in which it is highly soluble (e.g., Chloroform) to make a concentrated stock (e.g., 1 mM).

  • Prepare Test Solutions: For each solvent to be tested, prepare a dilute solution of your derivative. The final concentration should be low enough to yield an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each solution to determine the absorbance maximum (λ_max_abs).

  • Measure Fluorescence:

    • Set the excitation wavelength to the λ_max_abs for each respective solvent.

    • Record the emission spectrum and note the intensity at the emission maximum (λ_max_em).

  • Analyze and Compare: Create a table summarizing the λ_max_abs, λ_max_em, and peak fluorescence intensity for each solvent. This comparison will reveal which solvent environment provides the highest fluorescence signal for your specific molecule.

SolventPolarity IndexTypical λ_em (nm)Relative Quantum YieldNotes
Toluene2.4~380-420HighGood for nonpolar derivatives.
Dichloromethane3.1~390-440Medium-HighVersatile solvent.
Acetonitrile5.8~400-460VariableCan quench some derivatives.
Methanol5.1~410-480Often LowerProtic nature can quench via H-bonding.
Water10.2Highly VariableVery Low (ACQ)Requires strategies like encapsulation.
Note: Wavelengths and yields are illustrative and will vary for specific derivatives.
Section 4: Visualizing Key Mechanisms and Workflows
Mechanism of ACQ and Prevention by Host-Guest Encapsulation

The following diagram illustrates how individual, fluorescent phenanthrene derivatives lose their emission upon aggregation and how a macrocyclic host restores it.

ACQ_Prevention cluster_0 Dilute Solution (Fluorescent) cluster_1 Aggregated State (Quenched) cluster_2 Encapsulated (Fluorescence Rescued) F1 Phen-CHO F2 Phen-CHO A1 Phen-CHO F2->A1 Aggregation (e.g., in H₂O) F1_label Emits Light A2 Phen-CHO A1->A2 π-π stack A3 Phen-CHO A2->A3 π-π stack Host CB[7] Host A3->Host Add Host Molecule A1_label Non-Radiative Decay Guest Phen-CHO H1_label Bright Emission

Caption: Mechanism of Aggregation-Caused Quenching (ACQ) and its prevention.

Troubleshooting Decision Workflow

Use this flowchart to systematically diagnose the cause of a weak fluorescence signal.

Troubleshooting_Workflow Start Start: Low Fluorescence Signal CheckSolvent Is the solvent aqueous? Start->CheckSolvent ACQ High Likelihood of Aggregation-Caused Quenching (ACQ) CheckSolvent->ACQ Yes CheckSignalDecay Does signal fade rapidly under illumination? CheckSolvent->CheckSignalDecay No Encapsulate Solution: Use Host-Guest Chemistry (CB[7], Cyclodextrin) (See Protocol 3.1) ACQ->Encapsulate Photodegradation Likely Photodegradation or O₂ Quenching CheckSignalDecay->Photodegradation Yes CheckPurity Is the compound >95% pure? CheckSignalDecay->CheckPurity No Stabilize Solutions: 1. Deoxygenate solvent 2. Minimize light exposure 3. Add photostabilizer Photodegradation->Stabilize ImpurityQuenching Possible Quenching by Impurities CheckPurity->ImpurityQuenching No SolventScreen Final Step: Perform Solvent Screen to Optimize Environment (See Protocol 3.2) CheckPurity->SolventScreen Yes Purify Solution: Re-purify compound via chromatography or recrystallization ImpurityQuenching->Purify

Caption: A decision tree for troubleshooting low fluorescence signals.

References

work-up procedure for phenanthrene-9-carbaldehyde reactions to avoid iminium salt hydrolysis issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Iminium Salt Work-up Procedures and Avoiding Hydrolysis

Welcome to the technical support center for researchers working with phenanthrene-9-carbaldehyde. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of imines and the subsequent challenges of iminium salt hydrolysis during reaction work-up. Our goal is to equip you with the expertise to anticipate and solve common issues, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the work-up of reactions involving this compound and primary or secondary amines.

Q1: My post-work-up analysis (NMR/LC-MS) shows primarily my starting material, this compound, instead of the expected imine product. What is the likely cause?

A1: This is a classic indication that the intermediate imine or iminium salt has hydrolyzed back to the starting aldehyde and amine during the work-up procedure.[1] Imines are formed in a reversible condensation reaction where water is eliminated.[2] According to Le Châtelier's principle, adding a large excess of water, especially under acidic conditions, will drive the equilibrium back toward the starting materials.[3]

The mechanism of hydrolysis involves the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion.[4][5] This ion is then readily attacked by water, leading to a tetrahedral intermediate that ultimately collapses, releasing the amine and regenerating the aldehyde.[6][5] Standard aqueous work-ups, particularly those involving an acidic wash without careful pH control, create the perfect environment for this unwanted hydrolysis.

Hydrolysis_Mechanism Imine Imine (R₂C=NR') Iminium Iminium Salt (R₂C=N⁺HR') Imine->Iminium + H⁺ (Protonation) H3O H₃O⁺ Intermediate Tetrahedral Intermediate (Carbinolamine) Iminium->Intermediate + H₂O (Attack) Water_nuc H₂O (Nucleophile) Proton_transfer Proton Transfer Intermediate->Proton_transfer Protonated_Intermediate Protonated Intermediate Proton_transfer->Protonated_Intermediate Aldehyde Aldehyde (R₂C=O) Protonated_Intermediate->Aldehyde - R'NH₂ (Elimination) Amine Amine (R'NH₂)

Caption: Mechanism of acid-catalyzed imine hydrolysis.

Q2: How can I modify my work-up procedure to prevent this hydrolysis and successfully isolate my imine product?

A2: The key is to rigorously exclude or neutralize acidic water. You have two primary strategies: a completely non-aqueous work-up or a carefully controlled basic aqueous work-up.

  • Strategy 1: Non-Aqueous (Anhydrous) Work-up (Recommended) This is the most robust method. Instead of quenching the reaction with an aqueous solution, use an organic solvent. Any catalysts or excess reagents can be removed by filtration or by using a solid-supported scavenger. The solvent is then removed under reduced pressure. This method completely avoids the introduction of water, thereby preventing hydrolysis.[7]

  • Strategy 2: Modified Basic Aqueous Work-up If an aqueous wash is unavoidable (e.g., to remove water-soluble salts), it must be basic. After the reaction is complete, cool the mixture and quench it with a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[8] This ensures that any acid catalyst is neutralized and the aqueous layer is not acidic, which would promote hydrolysis. Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate), and proceed quickly.

Below is a workflow to guide your decision-making process during work-up.

Troubleshooting_Workflow Start Reaction Complete Check Is product known to be hydrolytically sensitive? Start->Check Anhydrous Anhydrous Work-up Check->Anhydrous Yes Aqueous Modified Aqueous Work-up Check->Aqueous No / Unsure Filter Filter to remove solids (e.g., catalyst, drying agent) Anhydrous->Filter Quench Quench with cold, dilute NaHCO₃ or K₂CO₃ solution Aqueous->Quench Concentrate Concentrate under reduced pressure Filter->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Concentrate->Purify Extract Extract with organic solvent (e.g., DCM, EtOAc) Quench->Extract Dry Dry organic layer (Na₂SO₄ or MgSO₄) Extract->Dry Dry->Concentrate

Caption: Decision workflow for work-up procedures.

Detailed Experimental Protocols
Protocol 1: Robust Anhydrous Work-up for Imine Synthesis

This protocol is designed for reactions where water removal was ensured during the reaction (e.g., using a Dean-Stark trap or molecular sieves).[8]

  • Reaction Completion & Cooling: Once TLC or LC-MS confirms the consumption of this compound, stop heating and allow the reaction mixture to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Solvent Dilution: Dilute the reaction mixture with a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether (2-3 times the reaction volume). This reduces viscosity and aids in the next step.

  • Removal of Solids:

    • If a solid catalyst or drying agent (like molecular sieves) was used, filter the mixture through a pad of Celite® or a sintered glass funnel.

    • Wash the filter cake with additional dry solvent to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can now be purified. If column chromatography is required, use a non-protic solvent system (e.g., Hexane/Ethyl Acetate). Avoid using alcohol-containing eluents like methanol if possible, as residual acid on the silica gel can promote hydrolysis over time.[7]

    • Alternatively, recrystallization from a suitable non-aqueous solvent system can be employed.

Frequently Asked Questions (FAQs)

Q: What are the key parameters that influence iminium salt stability during a reaction and work-up? A: Several factors are critical. Understanding them allows for better experimental design.

ParameterEffect on StabilityRationale & Expert Insight
pH Critical . Stability is lowest in acidic pH.While mild acid (pH ~4.5-5) catalyzes imine formation, stronger acidic conditions rapidly accelerate hydrolysis.[9][10] The goal is to hit the kinetic sweet spot for formation and then shift to neutral or basic conditions for isolation.
Water Destabilizing .Water is a reactant in the hydrolysis reaction. Its presence, especially with an acid catalyst, drives the equilibrium away from the desired imine product.[6][5] Methods to remove water during the reaction, such as a Dean-Stark trap, are highly effective.[8]
Temperature Moderate Impact .Higher temperatures can accelerate both formation and hydrolysis. For work-up, it is always advisable to work at lower temperatures (e.g., using an ice bath during an aqueous quench) to slow down the rate of potential hydrolysis.
Solvent Choice High Impact .Aprotic solvents (e.g., Toluene, DCM, THF, Acetonitrile) are preferred as they do not participate in hydrolysis.[7] Protic solvents like methanol or ethanol can act as nucleophiles, though they are much weaker than water.
Steric Hindrance Stabilizing .Bulky groups on either the aldehyde or the amine can sterically hinder the approach of water to the electrophilic iminium carbon, thus slowing the rate of hydrolysis.

Q: Why is a pH of 4.5-5 often cited as optimal for imine formation? A: This pH represents a delicate balance. You need enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[9] However, if the pH is too low (too acidic), the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium conjugate acid, shutting down the initial step of the reaction.[9][10] The pH ~4.5-5 range maximizes the rate of reaction by having a sufficient concentration of both the activated aldehyde and the free amine.

Q: Are there synthetic methods that avoid generating water altogether? A: Yes. The aza-Wittig reaction is an excellent alternative. It involves the reaction of an iminophosphorane (derived from an azide and a phosphine) with an aldehyde.[11] The reaction is irreversible and produces triphenylphosphine oxide as a byproduct instead of water, completely avoiding the equilibrium and hydrolysis issues associated with condensation methods.[11]

References

Technical Support Center: Strategies to Improve Regioselectivity in Phenanthrene Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of polycyclic aromatic hydrocarbons (PAHs). Specifically, we will address the nuanced challenge of achieving high regioselectivity in the formylation of phenanthrene. Our objective is to provide you with actionable troubleshooting strategies and a comprehensive knowledge base to enhance the precision and efficiency of your synthetic endeavors.

Introduction: The Challenge of Regioselective Formylation

Phenanthrene, a fundamental three-ring aromatic scaffold, presents multiple non-equivalent positions for electrophilic substitution. The inherent electronic properties of the phenanthrene nucleus, coupled with the reaction conditions, dictate the position of formylation, often leading to a mixture of isomers. The thermodynamically and kinetically favored products can vary, making the selective synthesis of a single isomer, such as the medicinally relevant 9-phenanthrenecarboxaldehyde, a significant synthetic hurdle. This guide will dissect the factors governing regioselectivity and provide practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of phenanthrene. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.

Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained

You are observing the formation of multiple formylphenanthrene isomers (e.g., 1-, 2-, 3-, 4-, and 9-isomers) and the desired isomer is not the major product.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the regiochemical outcome of electrophilic aromatic substitution.[1]

    • Actionable Advice: For Friedel-Crafts type reactions, a systematic solvent screen is recommended. For instance, in the analogous acetylation of phenanthrene, ethylene dichloride was found to strongly favor the formation of the 9-isomer, whereas solvents like nitrobenzene, nitromethane, and carbon disulfide favored the 3-isomer.[1] For Vilsmeier-Haack reactions, common solvents include dichloroethane (DCE), chloroform, or even excess N,N-dimethylformamide (DMF).[2][3] Consider a less polar solvent to potentially favor attack at the more electron-rich 9,10-bond.

  • Reaction Temperature is Too High: Higher temperatures can favor the formation of thermodynamically more stable isomers over the kinetically preferred product.

    • Actionable Advice: Perform the reaction at a lower temperature. For Vilsmeier-Haack and Rieche formylations, initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can improve selectivity.[2][4] In some cases, maintaining the reaction at 0 °C throughout the addition and stirring period is beneficial.

  • Inappropriate Lewis Acid or Catalyst Concentration (Friedel-Crafts/Rieche): The nature and amount of the Lewis acid can impact the electrophilicity of the formylating agent and the stability of the intermediate sigma complex.

    • Actionable Advice: For Rieche formylation, titanium tetrachloride (TiCl₄) is a common choice.[5][6] Experiment with other Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[7] The stoichiometry of the Lewis acid is also critical; an excess can sometimes lead to side reactions and decreased selectivity.

Problem 2: Low or No Yield of Formylated Product

You are recovering unreacted phenanthrene or observing significant decomposition.

Potential Causes & Solutions:

  • Deactivated Substrate or Insufficiently Reactive Formylating Agent: While phenanthrene is more reactive than benzene, it may not be sufficiently activated for formylation under very mild conditions.[8] The Vilsmeier reagent is a weak electrophile.[3]

    • Actionable Advice: For Vilsmeier-Haack reactions, ensure the Vilsmeier reagent (from DMF and POCl₃) is properly formed. Use freshly distilled or high-purity reagents, as DMF can decompose to dimethylamine which can interfere with the reaction.[2][9] If using a Friedel-Crafts or Rieche approach, ensure the Lewis acid is anhydrous and active.

  • Inadequate Reaction Temperature or Time: The reaction may be kinetically slow.

    • Actionable Advice: If low-temperature reactions are yielding no product, gradually increase the reaction temperature. Some Vilsmeier-Haack reactions may require heating to 60-80 °C or even refluxing overnight.[2][10] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Precipitation of the Vilsmeier Reagent: The Vilsmeier salt can precipitate from the reaction mixture, especially at high concentrations, effectively halting the reaction.

    • Actionable Advice: Add a co-solvent such as dichloromethane (DCM) or dichloroethane (DCE) to keep the reagent in solution.[2] Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a chilled DMF solution to dissipate the exothermic heat of reagent formation.[2]

Problem 3: Formation of Di-formylated Products

You are observing the formation of phenanthrene dicarboxaldehydes.

Potential Causes & Solutions:

  • Excess Formylating Agent: Using a large excess of the formylating agent can lead to a second formylation event on the now activated mono-formylated phenanthrene.

    • Actionable Advice: Reduce the equivalents of the formylating agent. Start with a stoichiometric amount (1.0-1.1 equivalents) and gradually increase if mono-formylation is incomplete.

  • Highly Activating Substituents on the Phenanthrene Ring: If your phenanthrene substrate has strongly electron-donating groups (e.g., -OH, -NH₂), the ring is highly activated and prone to multiple substitutions.[11]

    • Actionable Advice: Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using a protecting group for highly activating substituents to moderate their effect, which can be removed post-formylation.

Frequently Asked Questions (FAQs)

Q1: Why is the 9-position of phenanthrene a common site for electrophilic attack?

The 9-position (and the equivalent 10-position) of phenanthrene is often favored in electrophilic aromatic substitution for electronic and stability reasons. The 9,10-bond of phenanthrene has a higher degree of double-bond character compared to other bonds in the molecule.[8] Electrophilic attack at the 9-position leads to a carbocation intermediate where the positive charge can be delocalized over two remaining benzene rings, thus preserving a significant amount of aromatic stabilization energy.[12] This is energetically more favorable than attacking other positions, which would result in a greater loss of aromaticity in the transition state.

Q2: How can I strategically use solvents to favor the synthesis of 9-phenanthrenecarboxaldehyde?

Based on analogous Friedel-Crafts acylation studies, the choice of solvent is a powerful tool for controlling regioselectivity.[1] To favor the 9-isomer:

  • Utilize non-polar, non-coordinating solvents: Solvents like ethylene dichloride have been shown to significantly favor the formation of the 9-acetylphenanthrene, suggesting a similar effect for formylation.[1]

  • Avoid highly polar or coordinating solvents: Solvents like nitrobenzene or nitromethane tend to favor the formation of the 3-isomer.[1] This is likely due to the solvation of the electrophile and the transition state, which can alter the relative energies of the different reaction pathways.

Q3: What are the key differences between Vilsmeier-Haack, Friedel-Crafts, and Rieche formylation for phenanthrene?

FeatureVilsmeier-Haack ReactionFriedel-Crafts FormylationRieche Formylation
Formylating Agent Vilsmeier Reagent (e.g., from DMF/POCl₃)[13]Unstable formyl chloride (often generated in situ) or dichloromethyl methyl ether[14][15]Dichloromethyl methyl ether[5][6]
Catalyst/Activator Phosphorus oxychloride (POCl₃) or similarStrong Lewis Acid (e.g., AlCl₃)[14]Lewis Acid (e.g., TiCl₄, SnCl₄)[7]
Substrate Scope Electron-rich aromatics[3]Activated and unactivated aromaticsElectron-rich aromatics[5]
Key Advantage Milder conditions than Friedel-Crafts, avoids unstable formyl chloride.Can be used for a broader range of substrates.Good for ortho-formylation of phenols, often high regioselectivity.[4]
Common Issue Weak electrophile, may require heating for less reactive substrates.[2]Catalyst deactivation by product, potential for rearrangements.Requires a potent Lewis acid, sensitive to moisture.

Q4: Can I use directing groups on the phenanthrene ring to control the position of formylation?

Yes, the principles of directing groups in electrophilic aromatic substitution apply to phenanthrene.[16][17]

  • Electron-Donating Groups (EDGs) (-OR, -NR₂, alkyl): These groups are "activating" and direct formylation to the ortho and para positions relative to the substituent.[18] For example, a methoxy group at the 2-position would likely direct formylation to the 1- and 3-positions.

  • Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COR): These groups are "deactivating" and direct incoming electrophiles to the meta position relative to themselves.[16] However, on a polycyclic system like phenanthrene, the inherent reactivity of certain positions (like the 9-position) may still dominate.

When two or more substituents are present, their directing effects can be either reinforcing or conflicting, and steric hindrance can also play a significant role in determining the final product distribution.[11][19]

Experimental Protocols & Methodologies

Protocol 1: Vilsmeier-Haack Formylation of Phenanthrene

This protocol is a general guideline and may require optimization for specific substituted phenanthrenes.

Materials:

  • Phenanthrene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenanthrene (1.0 eq) in anhydrous DCE.

  • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under a nitrogen atmosphere with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add the solution of phenanthrene to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be heated to 60-80 °C.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture for 30 minutes, then extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired formylphenanthrene isomer(s).

Protocol 2: Rieche Formylation of an Electron-Rich Phenanthrene Derivative

This protocol is adapted for electron-rich phenanthrene systems, such as those containing methoxy or hydroxy groups.

Materials:

  • Substituted Phenanthrene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the phenanthrene substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2.2 eq) dropwise to the stirred solution. The mixture may change color. Stir for 30-60 minutes at 0 °C.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise.

  • Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the formylated product.[4]

Visualizing Reaction Strategies

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex (Carbocation Intermediate) Vilsmeier_Reagent->Sigma_Complex Phenanthrene Phenanthrene Phenanthrene->Sigma_Complex Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Final_Product Formylphenanthrene Iminium_Salt->Final_Product Hydrolysis H2O H2O H2O->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation of phenanthrene.

Diagram 2: Decision Workflow for Optimizing Regioselectivity

Regioselectivity_Workflow start Start: Poor Regioselectivity check_solvent Is solvent optimized for 9-position formylation? start->check_solvent change_solvent Screen Solvents: Try DCE or non-polar solvent check_solvent->change_solvent No check_temp Is reaction at low temperature (0 °C)? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Decrease Temperature check_temp->lower_temp No check_lewis_acid Using Friedel-Crafts/Rieche? Evaluate Lewis Acid check_temp->check_lewis_acid Yes lower_temp->check_lewis_acid optimize_lewis_acid Vary Lewis Acid (TiCl4, AlCl3, SnCl4) & Stoichiometry check_lewis_acid->optimize_lewis_acid Yes analyze_product Analyze Isomer Ratio (GC-MS, NMR) check_lewis_acid->analyze_product No (Vilsmeier) optimize_lewis_acid->analyze_product end End: Improved Regioselectivity analyze_product->end

Caption: Troubleshooting workflow for improving formylation regioselectivity.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for Phenanthrene-9-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the establishment of a robust and reliable analytical method is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a new High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of phenanthrene-9-carbaldehyde. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial building block in the synthesis of various organic materials and potential pharmaceutical agents.

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific reasoning behind the validation choices, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] We will also objectively compare this new method with established alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy, providing a comprehensive view of the analytical options.

The Foundational Importance of Method Validation

Before delving into the experimental protocols, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For regulatory submissions, this is not just a recommendation but a requirement.[1][2][3]

Our new method, a reverse-phase HPLC-UV procedure, is proposed for the routine quality control of this compound in a drug substance. The validation will therefore focus on the key performance characteristics that ensure its suitability for this application: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The Proposed HPLC-UV Method: A Snapshot

  • Principle: The method separates this compound from potential impurities on a C18 reverse-phase column with a mobile phase of acetonitrile and water. The analyte is then detected by its UV absorbance at a specific wavelength.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating our proposed HPLC-UV method. The structure of this validation plan is guided by the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3][4]

Specificity: The Power of Discrimination

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC-UV method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally homogeneous.

  • Resolution: The resolution between the analyte peak and the closest eluting peak (from a degradation product or impurity) should be greater than 2.

Causality Behind the Choices: A forced degradation study is the most effective way to challenge the specificity of a stability-indicating method. It demonstrates that the method can separate the analyte from its potential degradation products, which is critical for assessing the stability of a drug substance.

Linearity: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision: Consistency of Measurement

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 1.0%.

  • Intermediate Precision: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of known concentration.

  • Confirmation: Prepare and inject solutions at the determined LOD and LOQ concentrations to confirm the signal-to-noise ratios.

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Detection wavelength (e.g., ±2 nm).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluate Impact: Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each variation.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Validation_Protocol Develop Validation Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: The overall workflow for the validation of the new analytical method.

Comparative Analysis: HPLC-UV vs. Alternative Methods

A comprehensive evaluation of an analytical method includes a comparison with existing technologies. Here, we compare our validated HPLC-UV method with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for highly specific identification.[7][8][9][10]

  • Strengths:

    • High Specificity: Mass spectral data provides a "fingerprint" of the molecule, offering a high degree of confidence in its identification.

    • High Sensitivity: GC-MS can achieve very low limits of detection, often in the picogram range.[11]

  • Weaknesses:

    • Derivatization: this compound may require derivatization to increase its volatility and thermal stability for GC analysis. This adds a step to the sample preparation and can introduce variability.

    • Instrumentation Cost and Complexity: GC-MS systems are generally more expensive and complex to operate and maintain than HPLC-UV systems.

Alternative Method 2: Fluorescence Spectroscopy
  • Principle: This technique measures the fluorescence of a sample. A molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte. Phenanthrene and its derivatives are known to be fluorescent.[12]

  • Strengths:

    • High Sensitivity: Fluorescence spectroscopy can be extremely sensitive for fluorescent compounds.

    • Rapid Analysis: Measurements are typically very fast.[12]

  • Weaknesses:

    • Limited Applicability: Only fluorescent compounds can be analyzed.

    • Matrix Effects: The fluorescence of the analyte can be quenched or enhanced by other components in the sample matrix, leading to inaccurate results.

    • Lower Specificity: While selective, it is generally less specific than chromatographic methods, as multiple compounds in a mixture may fluoresce.

Performance Comparison at a Glance

ParameterValidated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS) Fluorescence Spectroscopy
Specificity High (with PDA)Very HighModerate to High
Sensitivity (LOQ) ng/mL rangepg/mL rangeng/mL to pg/mL range
Linearity (r²) ≥ 0.999Typically ≥ 0.995Typically ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 10.0%
Sample Throughput ModerateLow to ModerateHigh
Cost of Instrumentation ModerateHighLow to Moderate
Ease of Use ModerateComplexSimple

Conclusion: Selecting the Right Tool for the Job

The validation of the new HPLC-UV method demonstrates that it is a specific, linear, accurate, precise, and robust method for the quantification of this compound. It is well-suited for routine quality control in a regulated environment.

The choice between this validated method and the alternatives depends on the specific analytical challenge:

  • For routine quality control where reliability, cost-effectiveness, and ease of use are priorities, the validated HPLC-UV method is the superior choice.

  • For trace-level impurity identification or in complex matrices where the highest level of specificity is required, GC-MS would be the preferred technique, despite its higher cost and complexity.[7][8][9][10]

  • For rapid screening or high-throughput applications where only the presence and approximate quantity of this compound need to be determined, Fluorescence Spectroscopy could be a viable and cost-effective option.[12]

By understanding the principles, strengths, and limitations of each method, and by following a rigorous validation protocol, scientists can ensure the generation of high-quality, reliable data that underpins the safety and efficacy of pharmaceutical products.

References

A Comparative Study of Phenanthrene-9-carbaldehyde and Anthracene-9-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the successful construction of complex molecular architectures. Among the vast array of available building blocks, aromatic aldehydes serve as versatile precursors for a multitude of transformations. This guide provides an in-depth comparative analysis of two isomeric polycyclic aromatic aldehydes: phenanthrene-9-carbaldehyde and anthracene-9-carbaldehyde. While sharing the same molecular formula (C₁₅H₁₀O) and molecular weight (206.24 g/mol ), their distinct electronic and steric properties, arising from the arrangement of their fused aromatic rings, lead to notable differences in their synthesis, reactivity, and utility in the development of novel chemical entities.

Structural and Electronic Properties: A Tale of Two Isomers

The fundamental difference between this compound and anthracene-9-carbaldehyde lies in the geometry of their parent polycyclic aromatic hydrocarbon cores. Anthracene possesses a linear arrangement of three fused benzene rings, while phenanthrene has an angular, "bent" structure. This seemingly subtle distinction has profound implications for their electronic nature and, consequently, their chemical reactivity.

Anthracene's linear structure allows for extensive delocalization of π-electrons across the entire molecule.[1] In contrast, the angular fusion in phenanthrene results in a different electronic configuration, with the outer rings exhibiting greater aromatic character than the central ring.[2] This difference in electron distribution influences the reactivity of the aldehyde functional group at the 9-position. The resonance energy of phenanthrene (91 kcal/mol) is higher than that of anthracene (84 kcal/mol), indicating greater thermodynamic stability for the phenanthrene scaffold.[3] This stability can influence the energy barriers of reactions involving these molecules.

G cluster_0 Structural Isomers cluster_1 Key Differences Anthracene-9-carbaldehyde Anthracene-9-carbaldehyde This compound This compound Anthracene-9-carbaldehyde->this compound Isomeric Relationship A Linear Aromatic Core Anthracene-9-carbaldehyde->A B Angular Aromatic Core This compound->B C Lower Resonance Energy (Less Stable) A->C D Higher Resonance Energy (More Stable) B->D

Caption: Structural and energetic comparison of the two isomers.

Synthesis of the Aldehydes: Divergent Pathways

The preparation of these two aldehydes typically follows distinct synthetic routes, reflecting the different reactivities of their parent hydrocarbons.

Anthracene-9-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction , a formylation method well-suited for electron-rich aromatic compounds.[4] This reaction involves the treatment of anthracene with a formylating agent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5]

This compound , on the other hand, can be prepared through several methods, including the Sonn-Müller synthesis or the Gattermann reaction . A common laboratory-scale synthesis involves the reaction of 9-phenanthrylmagnesium bromide with ethyl formate. This Grignard-based approach provides a reliable route to the desired aldehyde.

Comparative Reactivity in Carbon-Carbon Bond Forming Reactions

The utility of these aldehydes as synthetic precursors is best illustrated by their participation in classic carbon-carbon bond-forming reactions such as the Wittig reaction and aldol-type condensations.

The Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. Both aromatic aldehydes can be employed in this reaction to generate stilbene-like derivatives, which are of interest for their photophysical properties and as building blocks for larger conjugated systems.

While detailed comparative studies are scarce, the electronic differences between the two aldehydes may influence their reactivity. The more electron-rich nature of the anthracene core might slightly decrease the electrophilicity of the aldehyde carbonyl compared to the phenanthrene analogue, potentially leading to slower reaction rates under identical conditions.

Wittig_Reaction cluster_aldehyde Aromatic Aldehyde cluster_ylide Phosphorus Ylide aldehyde Anthracene-9-carbaldehyde OR This compound product trans-Stilbene Derivative aldehyde->product ylide Benzyltriphenylphosphonium ylide ylide->product byproduct Triphenylphosphine oxide product->byproduct Formation of byproduct

Caption: General workflow for the Wittig reaction.

Aldol and Knoevenagel Condensations: Building α,β-Unsaturated Systems

Aldol and Knoevenagel condensations are fundamental reactions for the formation of α,β-unsaturated carbonyl compounds and related structures. These reactions are valuable for extending the conjugation of the aromatic system and for the synthesis of chalcones and other biologically active molecules.

The reactivity of the aldehydes in these base- or acid-catalyzed reactions will again be influenced by their electronic nature. The relative stability of the intermediates and the electrophilicity of the carbonyl carbon will play a key role in determining reaction rates and yields. For instance, in a Knoevenagel condensation with an active methylene compound, the more electrophilic aldehyde is expected to react more readily.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound and anthracene-9-carbaldehyde are summarized in the table below. While their molecular weights are identical, their melting points and spectroscopic signatures show distinct differences.

PropertyThis compoundAnthracene-9-carbaldehyde
CAS Number 4707-71-5642-31-9[6]
Appearance PowderYellow solid[4]
Melting Point 100-103 °C104 °C[4]
Molecular Formula C₁₅H₁₀OC₁₅H₁₀O[6]
Molecular Weight 206.24 g/mol 206.24 g/mol [6]
¹H NMR Distinct aromatic and aldehydic proton signals.[7]Distinct aromatic and aldehydic proton signals.[8]
Mass Spectrum (m/z) 206 (M+), 178, 176[7]206 (M+), 178, 176

Experimental Protocols

Synthesis of trans-9-(2-Phenylethenyl)anthracene via Wittig Reaction[10]

This protocol details the synthesis of a stilbene derivative from anthracene-9-carbaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 9-Anthraldehyde

  • Dichloromethane

  • 50% Aqueous Sodium Hydroxide

  • Water

  • Propanol

Procedure:

  • To a small reaction tube, add 200 mg of benzyltriphenylphosphonium chloride, 115 mg of 9-anthraldehyde, and 1.0 mL of dichloromethane.

  • With a syringe, add 0.26 mL of a 50% NaOH solution dropwise to the reaction tube. Mix the reagents thoroughly by flicking the tube every few drops.

  • After the addition is complete, cap the reaction tube and shake vigorously for 30 minutes.

  • Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube. Shake the tube to mix the two layers.

  • Extract the organic layer and place it into a clean reaction tube. Wash the aqueous layer twice more with dichloromethane (2 x 1 mL) and combine all organic layers.

  • Dry the dichloromethane with sodium sulfate and then remove the solvent with a pipette.

  • To the remaining solid, add 4 mL of propanol and recrystallize the product.

  • Determine the melting point and percent yield of the trans-9-(2-phenylethenyl)anthracene product.

Knoevenagel Condensation of 9-Phenanthrenecarboxaldehyde[8]

This protocol describes the synthesis of a cyanovinyl-phenanthrene derivative.

Materials:

  • 9-Phenanthrenecarboxaldehyde

  • Malononitrile

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Water or Ethanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 9-phenanthrenecarboxaldehyde and 1.0 mmol of malononitrile in 10 mL of water (or ethanol).

  • To this solution, add 5 mol% of Ni(NO₃)₂·6H₂O as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 15-25 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Allow the product to air dry. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.

Knoevenagel_Condensation cluster_reactants Reactants aldehyde 9-Phenanthrenecarboxaldehyde product 2-(phenanthren-9-yl- methylene)malononitrile aldehyde->product active_methylene Malononitrile active_methylene->product catalyst Ni(NO₃)₂·6H₂O (Catalyst) catalyst->product

Caption: Knoevenagel condensation of 9-phenanthrenecarboxaldehyde.

Applications in Materials Science and Drug Discovery

The derivatives synthesized from this compound and anthracene-9-carbaldehyde have found applications in various fields. The extended π-systems of their products make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] The inherent fluorescence of the anthracene and phenanthrene cores allows for the development of fluorescent probes and sensors.

In drug discovery, these aldehydes serve as scaffolds for the synthesis of more complex molecules with potential biological activity. Chalcone derivatives, accessible through aldol-type condensations, are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.

Conclusion

This compound and anthracene-9-carbaldehyde, while being structural isomers, exhibit distinct chemical personalities that stem from the topology of their aromatic frameworks. The linear and more reactive anthracene core contrasts with the angular and more stable phenanthrene system. These differences manifest in their synthetic accessibility and their reactivity in key carbon-carbon bond-forming reactions. A thorough understanding of these nuances allows the synthetic chemist to make informed decisions in the design and execution of synthetic strategies, ultimately enabling the efficient construction of novel and functional molecules for a wide array of applications.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Phenanthrene-9-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Phenanthrene and its derivatives represent a critical scaffold in medicinal chemistry and materials science, found in the core structure of numerous natural products and synthetic compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2] Phenanthrene-9-carbaldehyde is a versatile starting material, a gateway to a vast array of more complex phenanthrene derivatives through reactions targeting its aldehyde functionality.[3][4]

The successful synthesis of these derivatives hinges on the unambiguous structural confirmation of the reaction products. A multi-technique spectroscopic approach is not merely a procedural step but the cornerstone of synthetic validation. This guide provides an in-depth comparison of the spectroscopic signatures of this compound against its products from two common and illustrative transformations: a Wittig reaction and a sodium borohydride reduction. We will explore the causality behind the observed spectral changes, offering field-proven insights into experimental design and data interpretation.

Spectroscopic Benchmark: The Starting Material

Before transforming this compound, establishing its baseline spectroscopic profile is paramount. This dataset serves as the crucial "before" picture in our comparative analysis.

This compound (C₁₅H₁₀O, M.W.: 206.24 g/mol ) is a pale yellow powder. Its key spectroscopic features are summarized below.

Technique Key Feature Typical Value / Observation Rationale
¹H NMR Aldehyde Proton (CHO)Singlet, δ ≈ 10.7 ppmThe aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the phenanthrene ring system. It appears as a sharp singlet as it has no adjacent protons to couple with.
Aromatic ProtonsMultiplets, δ ≈ 7.6 - 9.0 ppmThe nine protons on the fused aromatic rings resonate in a complex pattern in this region, characteristic of the phenanthrene core.[5]
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 193 ppmThe carbonyl carbon is significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom.[6]
FTIR Carbonyl Stretch (ν C=O)Strong, sharp peak at ~1690-1700 cm⁻¹This intense absorption is characteristic of an aromatic aldehyde's C=O double bond stretch.[6]
Aromatic C-H StretchWeak to medium peaks >3000 cm⁻¹These absorptions correspond to the C-H stretching vibrations of the sp²-hybridized carbons in the aromatic rings.[7]
UV-Vis π → π* transitionsλ_max ~250-350 nmThe extended π-conjugated system of the phenanthrene core gives rise to multiple strong absorption bands in the UV region.[8][9]
Mass Spec (EI) Molecular Ion (M⁺)m/z = 206This peak corresponds to the mass of the intact molecule. A prominent peak at m/z = 205 ([M-H]⁺) is also expected due to the loss of the aldehydic proton.[10]

Comparative Analysis 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[11] Here, we compare this compound with its Wittig product, trans-9-(2-phenylethenyl)phenanthrene, which extends the conjugation of the system.

Reaction Scheme: Synthesis of trans-9-(2-phenylethenyl)phenanthrene
This compound + Benzyltriphenylphosphonium ylide → trans-9-(2-phenylethenyl)phenanthrene + Triphenylphosphine oxide
Detailed Experimental Protocol: Wittig Olefination
  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous solvent (e.g., THF or DMF). Cool the suspension in an ice bath.

  • Add a strong base (e.g., n-butyllithium or sodium hydride) dropwise until the characteristic deep orange/red color of the ylide persists. Causality Note: The anhydrous conditions are critical as the ylide is a strong base and will be quenched by water. The color change is a reliable visual indicator of ylide formation.[12]

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), visualizing the consumption of the aldehyde.[11] Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for confirming the reaction's completion.

  • Workup & Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) to separate the alkene product from the triphenylphosphine oxide byproduct.[11]

Spectroscopic Analysis of trans-9-(2-phenylethenyl)phenanthrene

The conversion of the aldehyde to a stilbene derivative results in dramatic and definitive spectroscopic changes.

Technique Key Diagnostic Change Observation & Rationale
¹H NMR Disappearance: Aldehyde proton at δ ≈ 10.7 ppmThe complete absence of this singlet is the primary indicator of a successful reaction.
Appearance: Vinylic protonsTwo doublets, δ ≈ 7.2-7.8 ppm, with a large coupling constant (J ≈ 16 Hz). The large J-value is definitive proof of the trans stereochemistry of the double bond.[12]
¹³C NMR Disappearance: Carbonyl carbon at δ ≈ 193 ppmConfirms the conversion of the aldehyde functional group.
Appearance: Alkene carbonsNew signals appear in the aromatic/alkene region (δ ≈ 125-140 ppm).
FTIR Disappearance: Aldehyde C=O stretch at ~1690 cm⁻¹The loss of this strong, sharp peak is a key diagnostic marker.
Appearance: trans C-H bend (out-of-plane)A strong, characteristic peak appears at ~960-980 cm⁻¹. This is a highly reliable indicator for a trans-disubstituted alkene.
UV-Vis Bathochromic (Red) ShiftThe λ_max will shift to a longer wavelength compared to the starting material. This is due to the extension of the π-conjugated system from the phenanthrene core through the newly formed double bond to the phenyl ring, lowering the energy gap for π → π* transitions.[8]
Mass Spec (EI) New Molecular Ion (M⁺)m/z = 282

Comparative Analysis 2: Reduction to an Alcohol

A simpler transformation, the reduction of the aldehyde to a primary alcohol, provides a different set of spectroscopic changes, primarily related to the loss of the carbonyl and the introduction of a hydroxyl group.

Reaction Scheme: Synthesis of Phenanthren-9-ylmethanol
This compound + Sodium Borohydride (NaBH₄) → Phenanthren-9-ylmethanol
Detailed Experimental Protocol: Reduction
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise. Causality Note: NaBH₄ is a mild reducing agent, safe to use in protic solvents. The reaction is exothermic, so portion-wise addition at 0°C helps control the reaction rate and prevent side reactions.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of dilute HCl to neutralize excess NaBH₄ and the resulting alkoxide. This will produce hydrogen gas, so it must be done in a well-ventilated fume hood.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which can be further purified by recrystallization.

Spectroscopic Analysis of Phenanthren-9-ylmethanol
Technique Key Diagnostic Change Observation & Rationale
¹H NMR Disappearance: Aldehyde proton at δ ≈ 10.7 ppmConfirms the reaction has proceeded.
Appearance: Hydroxyl proton (-OH)A broad singlet, δ ≈ 1.5-3.0 ppm (position is concentration and solvent dependent). It is often exchangeable with D₂O.
Appearance: Methylene protons (-CH₂-)A singlet or doublet at δ ≈ 5.0 ppm. These are the benzylic protons adjacent to the hydroxyl group.
¹³C NMR Disappearance: Carbonyl carbon at δ ≈ 193 ppmConfirms the reduction of the aldehyde.
Appearance: Methylene carbon (-CH₂OH)A new signal appears in the upfield region, δ ≈ 65 ppm, characteristic of a carbon attached to an oxygen atom.
FTIR Disappearance: Aldehyde C=O stretch at ~1690 cm⁻¹Key indicator of reaction completion.
Appearance: Hydroxyl O-H stretchA very strong, broad absorption band appears at ~3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
UV-Vis Hypsochromic (Blue) Shift or No Major ShiftThe UV-Vis spectrum will closely resemble that of the parent phenanthrene.[9] The removal of the carbonyl group, which was in conjugation with the aromatic system, may lead to a slight blue shift as the extent of conjugation is reduced.
Mass Spec (EI) New Molecular Ion (M⁺)m/z = 208

Workflow & Logic Visualization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of a this compound reaction product.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage cluster_conclusion Conclusion start Phenanthrene-9- carbaldehyde reaction Chemical Reaction (e.g., Wittig or Reduction) start->reaction product Crude Reaction Product reaction->product nmr ¹H & ¹³C NMR (Structural Backbone, Functional Groups) product->nmr Aliquots for Analysis ftir FTIR (Functional Group Transformation) product->ftir Aliquots for Analysis ms Mass Spectrometry (Molecular Weight Confirmation) product->ms Aliquots for Analysis uvvis UV-Vis (Conjugation Analysis) product->uvvis Aliquots for Analysis final Structure Verified & Characterized Product nmr->final Data Corroboration ftir->final Data Corroboration ms->final Data Corroboration uvvis->final Data Corroboration caption Fig. 1: Workflow for Synthesis and Spectroscopic Validation.

Caption: Fig. 1: Workflow for Synthesis and Spectroscopic Validation.

Conclusion

The transformation of this compound into its derivatives is confirmed not by a single data point, but by a constellation of corroborating evidence from multiple spectroscopic techniques. For the Wittig reaction, the key evidence is the appearance of trans-coupled vinylic protons in the ¹H NMR and the characteristic C-H bend in the FTIR. For the reduction, it is the emergence of a broad O-H stretch in the FTIR and the corresponding -CH₂OH signals in the NMR spectra. In all cases, the complete disappearance of the highly characteristic aldehyde signals in both ¹H NMR (δ ≈ 10.7 ppm) and FTIR (ν ≈ 1690 cm⁻¹) provides the most compelling evidence of a complete reaction. This guide serves as a template for applying rigorous, multi-faceted spectroscopic analysis to ensure the structural integrity of novel synthetic compounds.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Phenanthrene-9-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

Phenanthrene-9-carbaldehyde is a pivotal building block in the synthesis of advanced materials, fluorescent probes, and pharmaceutical intermediates. Its rigid, polycyclic aromatic structure and reactive aldehyde group make it a versatile precursor for creating complex molecular architectures. However, the synthetic routes to this compound, often involving powerful reagents and forcing conditions, can lead to a variety of impurities. For researchers in materials science and drug development, the purity of this starting material is not a trivial matter; it is the bedrock of experimental reproducibility and the ultimate success of a multi-step synthesis. Even trace impurities can poison catalysts, trigger unwanted side reactions, or introduce confounding variables into biological assays.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of synthesized this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for generating trustworthy and accurate data.

Understanding the Synthetic Landscape: The Origin of Impurities

A common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic substrate—in this case, phenanthrene.[3]

The electrophilic nature of this reaction, while effective, can give rise to several potential impurities that must be resolved and quantified:

  • Unreacted Starting Material: Incomplete conversion will leave residual phenanthrene in the final product.

  • Isomeric By-products: While the 9-position of phenanthrene is the most reactive, substitution at other positions can occur, leading to isomeric impurities.

  • Oxidation Products: Phenanthrene and its derivatives can be susceptible to oxidation, potentially forming phenanthrene-9-carboxylic acid or other related species, especially during work-up and purification.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., DMF, benzene, ethanol) may be retained in the final product.[4]

An effective analytical method must be able to separate the target analyte, this compound, from all these potential contaminants.

Method Development: A Comparative Approach to HPLC Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the technique of choice for analyzing polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[5] The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. By employing a polar mobile phase, more hydrophobic compounds are retained longer on the column, allowing for effective separation.

Diagram: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation Prep_Standard Prepare Standard (this compound) Prep_Sample Prepare Synthesized Sample (Dissolve in Mobile Phase) Prep_Mobile Prepare & Degas Mobile Phase (e.g., Acetonitrile/Water) System_Equilibrate Equilibrate HPLC System (Column & Flow Rate) Prep_Mobile->System_Equilibrate SST Perform System Suitability Test (SST) (Inject Standard) System_Equilibrate->SST Inject_Sample Inject Synthesized Sample SST->Inject_Sample If SST Passes Data_Acquire Data Acquisition (Chromatogram Generation) Inject_Sample->Data_Acquire Peak_ID Peak Identification (Compare Retention Times) Data_Acquire->Peak_ID Purity_Calc Purity Calculation (% Area Normalization) Peak_ID->Purity_Calc Report Generate Purity Report Purity_Calc->Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison of HPLC Columns

The heart of the separation is the analytical column. For PAHs, the choice of stationary phase is critical for achieving optimal resolution.

Column TypeDescription & RationalePerformance Comparison
Standard C18 (Octadecylsilane) The workhorse of RP-HPLC. The long alkyl chains provide strong hydrophobic retention, which is ideal for nonpolar analytes like phenanthrene and its derivatives.[6]Pros: Excellent retention, widely available, robust. Cons: May show less selectivity for structurally similar isomers compared to specialized phases.
PAH-Specific C18 These are C18 columns with optimized bonding density and end-capping designed specifically to improve the resolution of isomeric PAHs.[7]Pros: Superior resolution for critical isomer pairs, high reproducibility for routine analysis.[7] Cons: Higher cost.
Phenyl-Hexyl This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.Pros: Can provide unique selectivity for aromatic compounds, sometimes resolving peaks that co-elute on a C18. Cons: Generally less retentive than C18 for highly hydrophobic compounds.

Recommendation: For routine purity assessment where baseline separation of the main peak from its immediate neighbors is the primary goal, a high-quality, end-capped Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a reliable and cost-effective solution.[6] For in-depth impurity profiling, a PAH-specific C18 column is the superior choice.[7]

Comparison of Mobile Phase Gradients

A gradient elution, where the mobile phase composition changes over time, is essential for this analysis. It ensures that early-eluting polar impurities are resolved without excessively broadening the peaks of late-eluting hydrophobic compounds like phenanthrene.

Mobile Phase SystemGradient RationalePerformance Comparison
Acetonitrile / Water Acetonitrile is a common organic modifier in RP-HPLC. It has a low viscosity and UV transparency down to ~190 nm, making it highly compatible with UV detection. A gradient from a lower to a higher concentration of acetonitrile effectively elutes compounds based on their hydrophobicity.[5]Pros: Excellent resolving power for PAHs, lower backpressure than methanol. Cons: Higher cost and toxicity compared to methanol.
Methanol / Water Methanol is another excellent organic modifier. It can offer different selectivity compared to acetonitrile due to its protic nature, which can alter interactions with the stationary phase and analyte.Pros: Lower cost, can provide alternative selectivity. Cons: Higher viscosity leads to higher backpressure, higher UV cutoff (~205 nm).

Recommendation: An Acetonitrile/Water gradient is the preferred system for this application due to its superior performance in separating complex PAH mixtures and its compatibility with low-wavelength UV detection, which is often optimal for aromatic compounds.[5][8]

Validated Experimental Protocol for Purity Determination

This protocol describes a robust method for assessing the purity of this compound using a standard C18 column. The method must be validated to ensure its performance is suitable for its intended purpose.[9]

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., Supelcosil™ LC-PAH, 250 mm x 4.6 mm, 5 µm).[6]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Reference Standard: this compound, >98% purity.

  • Sample: Synthesized this compound.

Preparation of Solutions
  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized product into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterSettingRationale
Column Temperature 30 °CEnsures reproducible retention times by controlling separation kinetics.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 10 µLA small volume to prevent peak distortion and column overloading.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the phenanthrene core structure. A DAD can be used to monitor across a spectrum (e.g., 220-400 nm) to identify optimal wavelengths for impurities.
Gradient Program Time (min)% Acetonitrile (B)
0.050
25.0100
35.0100
35.150
45.050
System Suitability and Analysis Sequence
  • Equilibrate the column with the initial mobile phase composition (50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution.

  • System Suitability Test (SST): The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the five replicate injections is ≤ 2.0%.[10]

  • Inject a blank (acetonitrile) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

Data Interpretation and Purity Calculation

The purity of the synthesized sample is typically determined using the area percentage normalization method . This method assumes that all compounds in the sample have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Chromatogram Analysis: A successful separation would show a sharp, well-defined main peak for this compound. Any impurities would appear as separate, smaller peaks. For instance, unreacted phenanthrene, being more hydrophobic, would likely have a longer retention time. More polar by-products, such as phenanthrene-9-carboxylic acid, would elute earlier.

Method Validation Insights: To ensure the trustworthiness of this purity assessment, the analytical method should be validated according to ICH guidelines.[11] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.[12] This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: Establishing a linear relationship between concentration and peak area over a defined range (e.g., 50% to 150% of the target concentration).[12] A correlation coefficient (r²) of ≥0.999 is typically required.[13]

  • Precision: The closeness of agreement between a series of measurements. Assessed at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level contaminants.[12]

Conclusion

Assessing the purity of synthesized this compound is a critical quality control step that directly impacts the reliability of subsequent research and development. A well-designed reverse-phase HPLC method, utilizing a C18 column and an acetonitrile/water gradient, provides the necessary resolving power to separate the target compound from key process-related impurities. By understanding the rationale behind column and mobile phase selection and by adhering to a validated experimental protocol, researchers can generate high-confidence data. This ensures that the materials used in cutting-edge scientific endeavors are of the highest possible quality, paving the way for innovation and discovery.

References

A Comparative Guide to the Biological Activity Screening of Novel Phenanthrene-9-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is relentless. Among the myriad of privileged structures, the phenanthrene core, a polycyclic aromatic hydrocarbon, has emerged as a versatile template for the development of new therapeutic agents.[1] This guide provides an in-depth comparative analysis of the biological activities of novel phenanthrene-9-carbaldehyde derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed screening protocols.

The Phenanthrene Scaffold: A Foundation for Diverse Bioactivity

The rigid and planar structure of the phenanthrene nucleus makes it an ideal candidate for intercalation with biological macromolecules such as DNA, a mechanism that underpins the cytotoxic effects of some of its derivatives.[2] The presence of a carbaldehyde group at the 9-position provides a reactive handle for a wide array of chemical modifications, allowing for the generation of diverse libraries of derivatives with tuned biological profiles. This guide will explore how modifications to this core structure influence its interaction with various biological targets.

Comparative Analysis of Biological Activities

The true potential of this compound derivatives lies in the breadth of their biological effects. Below, we compare their performance across three key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Phenanthrene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4][5]

Table 1: Comparative Anticancer Activity of Phenanthrene Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)0.985 ± 0.02
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Lung)6.1[5]
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH460 (Lung)11.6[5]
Phenanthridine derivative 8aMCF-7 (Breast)0.28[4]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon)0.97 µg/mL[6]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial)2.81 µg/mL[6]
Quinone 10cHep-2 (Epithelial)1.06 µg/mL[7]
Phenazine 11cCaco-2 (Colon)3.93 µg/mL[7]

Note: Direct derivatives of this compound are included alongside closely related phenanthrene structures to illustrate the broader potential of the scaffold.

The data clearly indicates that substitutions on the phenanthrene ring and modifications of the 9-carbaldehyde group can dramatically influence cytotoxic potency. For instance, the introduction of a thiazolidinedione moiety linked to a tetramethoxyphenanthrene core results in a compound with sub-micromolar activity against colon cancer cells.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenanthrene derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The proposed mechanism for some phenanthrene derivatives involves the disruption of the bacterial cell membrane.[8]

Table 2: Comparative Antimicrobial Activity of Phenanthrene Derivatives

Compound/DerivativeBacterial StrainMIC (µM)Reference
Dehydrojuncuenin BMSSA & MRSA15.1[9]
Ensifolin IMSSA & MRSA15.3[9]
Juncuenin DMSSA & MRSA30.0 - 56.8[9]
Ensifolin HMSSA & MRSA30.0 - 56.8[9]
Luzulin AMSSA & MRSA30.0 - 56.8[9]
BlestriacinS. aureus (including MRSA)2 - 8 µg/mL[8]
Naphthalimide hydrazide derivative 5bCarbapenem-resistant A. baumannii0.5 - 1[10]

Note: MIC values are presented for phenanthrene derivatives to showcase the antimicrobial potential of this class of compounds.

The data highlights the potent antibacterial activity of certain phenanthrene derivatives, with MIC values in the low micromolar range against clinically relevant pathogens.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Phenanthrene derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.[11] This inhibition is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and modulating signaling pathways such as NF-κB and MAPKs.[11]

Table 3: Comparative Anti-inflammatory Activity of Phenanthrene Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranosideNO Production Inhibition (LPS-activated RAW264.7 cells)0.7 - 41.5[11]
5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthreneNO Production Inhibition (LPS-activated RAW264.7 cells)0.7 - 41.5[11]

The potent inhibition of NO production by these derivatives underscores their potential as leads for the development of novel anti-inflammatory drugs.

Experimental Protocols for Biological Screening

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Here, we provide detailed methodologies for the key assays discussed.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours under the same conditions.[12]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Phenanthrene Derivatives start->treatment 24h Incubation incubation Incubate for 72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate & Formazan Formation mtt->formazan 1.5h Incubation dmso Add DMSO to Solubilize formazan->dmso read Measure Absorbance at 492nm dmso->read 15 min Shaking end End: Calculate IC50 read->end

MTT Assay Workflow for Cytotoxicity Screening.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.[15]

  • Serial Dilution: Perform a two-fold serial dilution of the phenanthrene derivatives in a 96-well microtiter plate containing the broth medium.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

MIC_Determination_Workflow start Start: Prepare Bacterial Inoculum dilution Serial Dilution of Compounds in 96-well Plate start->dilution inoculation Inoculate Wells with Bacteria dilution->inoculation incubation Incubate for 18-24h inoculation->incubation read Visually Inspect for Turbidity incubation->read end End: Determine MIC read->end

Broth Microdilution Workflow for MIC Determination.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable metabolite, nitrite.[16]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenanthrene derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17]

  • Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 548 nm.[17]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Griess_Assay_Workflow start Start: Culture RAW 264.7 Cells pretreatment Pre-treat with Compounds start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation 1h supernatant Collect Supernatant stimulation->supernatant 24h griess Add Griess Reagent supernatant->griess read Measure Absorbance at 548nm griess->read 10-30 min Incubation end End: Calculate NO Inhibition read->end

Griess Assay Workflow for NO Inhibition.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action is crucial for lead optimization and drug development. For phenanthrene derivatives, several pathways have been implicated.

Anticancer Mechanisms

The anticancer effects of phenanthrene derivatives are often multifaceted. Some derivatives can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4] Others can cause cell cycle arrest, for example, in the S phase.[4] Inhibition of key enzymes such as DNA topoisomerases I and II is another reported mechanism.[4] Furthermore, some phenanthrene derivatives have been shown to inhibit Pim kinases, which are implicated in cancer cell growth and survival.[3]

Anticancer_Mechanisms phenanthrene Phenanthrene Derivative dna DNA Intercalation/ Topoisomerase Inhibition phenanthrene->dna pim Pim Kinase Inhibition phenanthrene->pim apoptosis_proteins Modulation of Bax/Bcl-2 phenanthrene->apoptosis_proteins cell_cycle Cell Cycle Arrest (e.g., S Phase) phenanthrene->cell_cycle apoptosis Apoptosis dna->apoptosis growth_inhibition Inhibition of Cell Growth pim->growth_inhibition apoptosis_proteins->apoptosis cell_cycle->growth_inhibition

Potential Anticancer Mechanisms of Phenanthrene Derivatives.
Anti-inflammatory Mechanisms

The anti-inflammatory activity of phenanthrene derivatives is often linked to the inhibition of the NF-κB and MAPK signaling pathways.[11] These pathways are central to the expression of pro-inflammatory mediators like iNOS and cytokines. By inhibiting the phosphorylation of key proteins in these cascades, such as p38, JNK, and IκBα, phenanthrene derivatives can effectively dampen the inflammatory response.[11]

Anti_inflammatory_Mechanisms lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK) tlr4->mapk nfkb NF-κB Pathway (IκBα) tlr4->nfkb phenanthrene Phenanthrene Derivative phenanthrene->mapk Inhibits phenanthrene->nfkb Inhibits inos iNOS Expression mapk->inos nfkb->inos no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation

Anti-inflammatory Signaling Pathways Targeted by Phenanthrene Derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of novel this compound derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and detailed protocols offer a solid foundation for researchers to screen and characterize new derivatives. The structural versatility of the this compound scaffold, coupled with its diverse biological activities, makes it a highly attractive starting point for the development of next-generation therapeutics. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective derivatives, as well as on in-depth mechanistic investigations and in vivo efficacy studies to translate these promising in vitro findings into clinical applications.

References

A Comparative Guide to the Size-Selective Reduction of Phenanthrene-9-carbaldehyde versus Smaller Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in Synthesis

In the intricate world of organic synthesis, chemists are often faced with the challenge of modifying one specific functional group within a complex molecule that contains several similar reactive sites. This necessity for precision has driven the development of highly selective reagents and methodologies. One of the most fundamental and elegant strategies for achieving such selectivity is to exploit the steric environment around the target functional group. This guide provides an in-depth comparison of the reduction of a sterically encumbered aromatic aldehyde, phenanthrene-9-carbaldehyde, versus smaller, more accessible aldehydes like benzaldehyde. By understanding the interplay between substrate size, reagent choice, and reaction kinetics, researchers can strategically control chemical transformations and streamline synthetic pathways.

This guide will explore the mechanistic underpinnings of size-selective reductions, present comparative experimental data, and provide detailed protocols. The insights shared are designed to be directly applicable for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.

Mechanistic Principles: Steric Hindrance as a Tool for Selectivity

The rate and feasibility of a chemical reaction are not solely governed by the electronic nature of the functional groups involved; the three-dimensional space surrounding the reactive center plays a critical role. This phenomenon, known as steric hindrance, is the primary factor enabling the size-selective reduction of aldehydes.

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons.[1] Sterically, aldehydes present only one bulky substituent attached to the carbonyl carbon, offering a clearer path for a nucleophile to attack compared to ketones, which have two.[1] Electronically, the two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon more effectively than the single substituent on an aldehyde.

When comparing a small aromatic aldehyde like benzaldehyde with the significantly larger this compound, the steric factor becomes paramount. The bulky, rigid phenanthrene moiety acts as a "steric shield," impeding the approach of a reducing agent's hydride (H⁻) to the electrophilic carbonyl carbon. This makes this compound significantly less reactive towards reduction than its smaller counterpart.

The choice of reducing agent is therefore critical:

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These are relatively small and highly reactive hydride donors. While they can reduce most aldehydes and ketones, the reaction rate is highly sensitive to steric bulk. Benzaldehyde will be reduced rapidly, while this compound will react much more slowly, often requiring more forcing conditions like elevated temperatures or extended reaction times.

  • Bulky Hydride Reagents (e.g., Diisobutylaluminium hydride, DIBAL-H): These reagents are designed with large, sterically demanding alkyl groups.[2][3] Their size makes them highly sensitive to the steric environment of the carbonyl group. They are often used to selectively reduce less hindered functional groups in the presence of more hindered ones, or to achieve partial reductions, such as converting esters to aldehydes at low temperatures.[3]

  • Catalytic Hydrogenation (e.g., H₂ over a metal catalyst): This method involves the adsorption of the substrate onto the surface of a heterogeneous catalyst (like Palladium on Carbon). A sterically hindered molecule like this compound may struggle to orient itself correctly to access the catalyst's active sites, leading to a much slower rate of hydrogenation compared to a less hindered substrate.[4][5]

The following diagram illustrates the concept of a reducing agent selectively targeting the less sterically hindered aldehyde.

G cluster_0 Reactant Mixture cluster_1 Selective Reducing Agent cluster_2 Reaction Outcome Benzaldehyde Benzaldehyde (Less Hindered) BenzylAlcohol Benzyl Alcohol (Product) Benzaldehyde->BenzylAlcohol Reduction Phenanthrene This compound (More Hindered) Phenanthrene_Unreacted This compound (Largely Unreacted) Phenanthrene->Phenanthrene_Unreacted Remains ReducingAgent Bulky Hydride (e.g., DIBAL-H) ReducingAgent->Benzaldehyde Rapid Attack (Favored) ReducingAgent->Phenanthrene Slow/No Attack (Disfavored due to steric clash)

Caption: Size-selective reduction favoring the less sterically hindered aldehyde.

Comparative Experimental Data

The difference in reactivity is not merely theoretical. The following table summarizes expected outcomes from the reduction of benzaldehyde and this compound under various conditions, based on established chemical principles.

Reducing AgentSubstrateConditionsExpected OutcomeRationale for Selectivity
NaBH₄ BenzaldehydeMethanol, 25°C, 30 min>95% yield of benzyl alcoholSmall reagent, unhindered substrate. Rapid reaction.
NaBH₄ This compoundMethanol, 25°C, 30 min<10% yield of (phenanthren-9-yl)methanolSteric hindrance from the phenanthrene group significantly slows the rate of hydride attack.
NaBH₄ This compoundMethanol, reflux, 4 hours>90% yield of (phenanthren-9-yl)methanolForcing conditions (heat, time) are required to overcome the high activation energy due to steric hindrance.
H₂ (1 atm), 10% Pd/C BenzaldehydeEthanol, 25°C, 2 hours>98% yield of benzyl alcoholUnhindered substrate easily accesses catalyst surface.[6]
H₂ (1 atm), 10% Pd/C This compoundEthanol, 25°C, 24 hoursLow to moderate conversionBulky phenanthrene group hinders effective adsorption onto the catalyst's active sites.

Experimental Protocols: A Practical Demonstration

To provide a self-validating framework, the following protocols detail the reduction process. The key is to monitor the reaction's progress, typically using Thin Layer Chromatography (TLC), to observe the consumption of the starting aldehyde and the appearance of the product alcohol.

Protocol 1: Rapid Reduction of a Small Aldehyde (Benzaldehyde)

This protocol describes a standard, efficient reduction using sodium borohydride.

G start Start setup 1. Dissolve 1.0 g Benzaldehyde in 20 mL cold Methanol (0°C). start->setup addition 2. Add 0.2 g NaBH4 portion-wise while stirring. Keep cold. setup->addition reaction 3. Stir at 0°C for 15 min, then warm to RT for 15 min. addition->reaction monitor 4. Monitor via TLC. (Spot starting material vs. reaction mixture) reaction->monitor quench 5. Quench reaction by slowly adding 10 mL of 1 M HCl. monitor->quench extraction 6. Extract with Ethyl Acetate (2 x 20 mL). quench->extraction workup 7. Wash organic layer with brine, dry over Na2SO4, and filter. extraction->workup concentrate 8. Evaporate solvent under reduced pressure to yield Benzyl Alcohol. workup->concentrate end End concentrate->end

Caption: Workflow for the reduction of benzaldehyde using NaBH₄.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of methanol. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄, 0.2 g, 5.3 mmol) in small portions over 5 minutes. The addition is exothermic and may cause bubbling. Causality Note: Portion-wise addition is crucial to control the reaction rate and prevent excessive heat generation. Methanol serves as both a solvent and a proton source for the workup.[7]

  • Reaction: Continue stirring the mixture in the ice bath for 15 minutes, then remove the bath and allow the reaction to proceed at room temperature for another 15 minutes.

  • Monitoring (Self-Validation): The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The aldehyde spot should disappear as a new, lower Rf spot corresponding to the more polar benzyl alcohol appears.

  • Workup and Quenching: Cool the flask in an ice bath again and quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl to neutralize excess NaBH₄ and the generated borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield benzyl alcohol as a clear, colorless oil.

Protocol 2: Reduction of a Sterically Hindered Aldehyde (this compound)

This protocol requires more forcing conditions to achieve a comparable yield, demonstrating the impact of steric hindrance.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 g, 4.85 mmol) and 30 mL of ethanol.[8]

  • Reagent Addition: Add sodium borohydride (0.37 g, 9.7 mmol, a larger excess) to the suspension. Causality Note: A larger excess of the reducing agent and a higher boiling point solvent (ethanol) are used to increase the reaction rate at elevated temperatures.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C) and maintain for 4 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by TLC. The starting material is a solid with a distinct Rf value; its disappearance indicates reaction completion. The reaction mixture will be a homogenous solution at reflux.

  • Workup and Quenching: Cool the reaction to room temperature, then place it in an ice bath. Slowly add 20 mL of water, followed by dropwise addition of 1 M HCl until the solution is neutral to slightly acidic. A solid product may precipitate.

  • Isolation: Collect the solid product by vacuum filtration. If the product remains in solution, extract with dichloromethane (2 x 30 mL).

  • Purification: Wash the collected solid with cold water and air dry. The crude product, (phenanthren-9-yl)methanol, can be further purified by recrystallization from an ethanol/water mixture. If extracted, the organic layers should be combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude solid for recrystallization.

Conclusion: Strategic Application for Advanced Synthesis

The comparative reduction of this compound and benzaldehyde serves as a powerful illustration of how steric hindrance can be leveraged to achieve chemical selectivity. While small, unhindered aldehydes undergo rapid reduction under mild conditions, their larger, sterically encumbered counterparts require significantly more energy and time to react. This differential reactivity allows for the selective reduction of less hindered aldehydes in a mixture containing both types. By carefully selecting the reducing agent and controlling the reaction conditions, chemists can precisely target specific sites within a molecule, a capability that is indispensable in the fields of total synthesis, medicinal chemistry, and materials science.

References

Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography and a Suite of Analytical Techniques for Phenanthrene-9-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of phenanthrene-9-carbaldehyde derivatives, benchmarked against a host of alternative and complementary analytical techniques. By presenting supporting data and detailed experimental protocols, this document aims to empower researchers to make informed decisions in selecting the most appropriate methods for their specific research questions.

This compound and its derivatives represent a class of polycyclic aromatic hydrocarbons with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure. Therefore, accurate structural characterization is not merely a confirmatory step but a critical component of rational drug design and the development of novel materials.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall molecular conformation, which are indispensable for a deep understanding of structure-activity relationships.

While a crystal structure for this compound itself is not publicly available in the Cambridge Structural Database (CSD), a closely related derivative, phenanthrene-9-carboxylic acid, has been characterized by SCXRD, providing a valuable reference point for this class of compounds.

Crystallographic Data for Phenanthrene-9-carboxylic Acid (CSD Entry: 129057)

The crystal structure of phenanthrene-9-carboxylic acid reveals a planar phenanthrene core with the carboxylic acid group slightly twisted out of the plane. The molecules pack in the solid state through hydrogen bonding interactions between the carboxylic acid moieties, forming dimeric structures. This detailed structural information is invaluable for understanding the intermolecular forces that govern the solid-state properties of these molecules.

Parameter Value
CCDC Number129057
Empirical FormulaC₁₅H₁₀O₂
Molecular Weight222.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.773(2)
b (Å)5.253(1)
c (Å)20.342(4)
β (°)99.78(3)
Volume (ų)1028.5(4)
Z4
Density (calc) (Mg/m³)1.435
R-factor (%)4.8
Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure via SCXRD is a multi-step workflow that requires careful execution and specialized instrumentation.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

A generalized workflow for single-crystal X-ray diffraction analysis.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While SCXRD provides unparalleled detail, it is not always feasible or may not provide all the necessary information. A multi-technique approach is often the most robust strategy for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide valuable information about the chemical environment of each atom in the molecule.

¹H NMR (CDCl₃, 300 MHz): δ 10.4 (s, 1H, CHO), 9.2 (d, 1H), 8.7 (d, 1H), 8.2 (d, 1H), 8.0-7.7 (m, 6H). The downfield shift of the aldehydic proton is characteristic, and the complex aromatic region provides a fingerprint of the phenanthrene core.

¹³C NMR (CDCl₃, 75 MHz): δ 193.5 (CHO), 137.2, 134.8, 131.5, 130.9, 130.3, 129.8, 129.1, 128.9, 127.8, 127.4, 127.1, 125.3, 123.2, 123.0. The chemical shifts of the carbon atoms provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS): For this compound (C₁₅H₁₀O), the molecular ion peak [M]⁺ is observed at m/z 206. Key fragment ions are observed at m/z 205 ([M-H]⁺), 178 ([M-CO]⁺), and 152 ([M-CO-C₂H₂]⁺), corresponding to the loss of a hydrogen atom, carbon monoxide, and acetylene, respectively.

Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be obtained, powder X-ray diffraction can provide information about the crystalline nature and phase purity of a bulk sample. The resulting diffractogram is a fingerprint of the crystalline solid. While it does not provide the atomic-level detail of SCXRD, it is an excellent tool for quality control and for studying polymorphism.

Electron Diffraction

For very small crystals (nanometer to micrometer scale) that are not suitable for conventional X-ray diffraction, electron diffraction has emerged as a powerful alternative. This technique utilizes a beam of electrons instead of X-rays and can provide high-resolution structural information from nanocrystals.

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations Sample Requirements
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing.Unambiguous structure determination.Requires high-quality single crystals.Single crystal (0.1-0.5 mm).
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, dynamic processes.Non-destructive, provides information about solution-state structure.Does not provide solid-state packing information.1-10 mg dissolved in a suitable solvent.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample amount needed.Does not provide stereochemical or conformational information.Micrograms to nanograms.
Powder XRD Crystalline phase identification, phase purity, polymorphism.Non-destructive, analysis of bulk material.Does not provide atomic coordinates.~10-100 mg of powder.
Electron Diffraction 3D atomic arrangement from very small crystals.Applicable to nanocrystals that are too small for SCXRD.Can be more technically challenging than SCXRD.Nanometer to micrometer-sized crystals.

Decision-Making for Structural Analysis

The choice of analytical technique depends on the specific research question and the nature of the sample.

decision_tree Start Need for Structural Information Question1 Is 3D atomic structure in solid-state required? Start->Question1 Question2 Are suitable single crystals available? Question1->Question2 Yes Question3 Is solution-state conformation of interest? Question1->Question3 No SCXRD Single-Crystal XRD Question2->SCXRD Yes ElectronDiffraction Electron Diffraction Question2->ElectronDiffraction No, but nanocrystals are available PowderXRD Powder XRD Question2->PowderXRD No, only powder is available NMR NMR Spectroscopy Question3->NMR Yes MS Mass Spectrometry Question3->MS No, but molecular weight and formula are needed

A decision tree for selecting the appropriate structural analysis technique.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction of phenanthrene.

Materials:

  • Phenanthrene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenanthrene (1.0 eq) in dry 1,2-dichloroethane, add N,N-dimethylformamide (3.0 eq) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of sodium acetate in water.

  • Stir the mixture for 1 hour, then extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is often the most challenging step in SCXRD. Slow evaporation is a commonly employed and effective method.

Procedure (Slow Evaporation):

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone, ethyl acetate) to near saturation at room temperature.

  • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has a few small holes poked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Conclusion

The comprehensive characterization of this compound derivatives relies on the judicious application of a suite of analytical techniques. While single-crystal X-ray diffraction provides the ultimate detail in the solid state, NMR and mass spectrometry are indispensable for confirming the molecular structure and purity. For challenging cases where single crystals are elusive, powder XRD and electron diffraction offer valuable alternatives. By understanding the strengths and limitations of each method, researchers can assemble a complete structural picture, paving the way for the rational design of new drugs and materials.

A Senior Application Scientist’s Guide to Assessing the DNA Binding Affinity of Phenanthrene-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Blueprint of Life

In the landscape of modern drug discovery, DNA remains a primary target for the development of novel therapeutic agents, particularly in oncology.[1][2] The ability of small molecules to bind to DNA and interfere with cellular processes like replication and transcription is a cornerstone of many chemotherapeutic strategies.[2] These molecules, or ligands, typically interact with the DNA double helix in two primary modes: intercalation, where the planar molecule inserts itself between the base pairs, or groove binding, where the molecule fits into the minor or major grooves of the DNA helix.[3]

Phenanthrene-based Schiff bases have emerged as a promising class of DNA-binding agents. Their rigid, planar phenanthrene core is structurally suited for intercalative binding, similar to well-known intercalators like ethidium bromide.[2][4] Furthermore, the imine (-C=N-) linkage of the Schiff base provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their binding affinity, selectivity, and biological activity.[5] Understanding the precise nature of this binding—its strength, mode, and effect on DNA conformation—is critical for the rational design of more effective and specific DNA-targeted drugs.

This guide provides a comprehensive comparison of methodologies to rigorously assess the DNA binding affinity of phenanthrene-based Schiff bases. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data, empowering researchers to conduct self-validating and robust analyses.

Comparative Analysis: The Influence of Structure on DNA Affinity

The DNA binding affinity of a phenanthrene-based Schiff base is not solely dictated by its planar aromatic ring. Substituents on the Schiff base ligand can dramatically influence binding strength (quantified by the binding constant, Kb) and preferred binding mode. For instance, the introduction of hydrophilic groups can alter solubility and interactions with the phosphate backbone, while bulky groups may sterically hinder intercalation.[2]

Below is a comparison of representative phenanthrene-based Schiff bases and their experimentally determined DNA binding affinities.

Compound IDStructure/Key FeaturesBinding Constant (Kb) (M-1)Proposed Binding ModeReference
PBS Phenanthrene-9-carbaldehyde + 4-aminophenol4.6 x 104Groove Binding[1][2]
Complex 1 Benzimidazole Schiff base complexModerate to Strong BinderIntercalation[5]
Complex 2 Pd(II)-phosphorus Schiff base3.73 x 106 (Inhibition Constant, nM)Intercalation/Groove[6]
Complex 3 Bimetallic Ag(I) Schiff base3.65 x 106Intercalation[7]

Note: This table is illustrative. Direct comparison of Kb values should be done with caution, as experimental conditions (buffer, pH, DNA source) can significantly impact results.

The data illustrates that even within the same family of compounds, modifications to the Schiff base or coordination with metal ions can alter the binding constant by orders of magnitude. This underscores the necessity of a multi-faceted experimental approach to characterize each new compound.

Experimental Workflow for DNA Binding Analysis

A systematic evaluation of a compound's DNA binding properties involves a logical progression of experiments, each providing a unique piece of the puzzle. The following workflow ensures a comprehensive assessment, from initial confirmation of interaction to elucidation of the binding mode.

G Overall Experimental Workflow cluster_0 Initial Screening & Affinity cluster_1 Binding Mode Determination cluster_2 Conformational Analysis cluster_3 Data Synthesis A UV-Visible Spectroscopy B Fluorescence Spectroscopy (Quenching Studies) A->B Confirms interaction Calculates Kb C Competitive Binding Assay (Ethidium Bromide Displacement) B->C D Viscosity Measurement C->D Distinguishes intercalation from groove binding E Circular Dichroism (CD) Spectroscopy D->E F Final Assessment (Affinity, Mode, Conformational Change) E->F

Caption: A logical workflow for characterizing ligand-DNA interactions.

Core Methodologies for Assessing DNA Binding

Here, we detail the primary techniques used to characterize the interaction between phenanthrene-based Schiff bases and DNA.

UV-Visible Absorption Spectroscopy

Expertise & Rationale: This is the foundational experiment to confirm an interaction and determine the intrinsic binding constant (Kb). The electronic transitions of the phenanthrene chromophore are sensitive to its environment. When the Schiff base binds to DNA, the interaction with the DNA base pairs alters these transitions, leading to observable changes in the absorption spectrum.[8] A hypochromic effect (decrease in absorbance) is typically observed when a molecule intercalates between DNA base pairs, resulting from the strong stacking interaction.[8] A hyperchromic effect (increase in absorbance) can suggest electrostatic interactions or damage to the DNA structure.[8]

Experimental Protocol:

  • Preparation: Prepare a stock solution of the phenanthrene-based Schiff base (e.g., 1 mM in DMSO) and a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.2). Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M-1cm-1.

  • Titration: In a 1 cm path length quartz cuvette, place a fixed concentration of the Schiff base compound.

  • Measurement: Record the UV-Vis spectrum (typically 200-500 nm).

  • Incremental Addition: Add small aliquots of the CT-DNA stock solution to the cuvette. Allow the solution to equilibrate for 5 minutes after each addition.

  • Recording: Record the UV-Vis spectrum after each addition of DNA. Continue until no further significant changes in the spectrum are observed.

  • Data Analysis: To calculate the binding constant (Kb), plot [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:

    • [DNA] is the concentration of DNA.

    • εa is the apparent extinction coefficient (Aobs/[Compound]).

    • εf is the extinction coefficient of the free compound.

    • εb is the extinction coefficient of the fully bound compound. Kb is calculated from the ratio of the slope to the intercept.

Fluorescence Spectroscopy

Expertise & Rationale: Fluorescence spectroscopy offers a highly sensitive method to study binding events.[9] The phenanthrene moiety is often fluorescent. The fluorescence emission can be "quenched" (decreased) or enhanced upon binding to DNA.[10] Quenching often occurs during intercalation as the fluorophore's energy is transferred to the DNA bases. This phenomenon can be used to calculate binding constants.

Furthermore, a competitive binding experiment using a known DNA intercalator, Ethidium Bromide (EtBr), provides powerful evidence for an intercalative binding mode.[11] EtBr is weakly fluorescent in solution but exhibits a dramatic increase in fluorescence upon intercalation into DNA.[12] If the phenanthrene-based Schiff base can displace the bound EtBr, a corresponding decrease in the EtBr fluorescence will be observed, strongly suggesting a competitive, intercalative binding mode.

G Principle of Ethidium Bromide Displacement Assay node1 DNA + Ethidium Bromide (EtBr) -> [DNA-EtBr] Complex node2 Result: Strong Fluorescence node3 [DNA-EtBr] + Phenanthrene Schiff Base node4 -> [DNA-Schiff Base] + Free EtBr node3->node4 node5 Result: Quenched Fluorescence

Caption: Competitive binding assay workflow.

Experimental Protocol (Competitive EtBr Assay):

  • Preparation: Prepare a solution of CT-DNA and EtBr in buffer, with concentrations set to ensure significant fluorescence (e.g., 10 µM each).

  • Equilibration: Allow the DNA-EtBr solution to incubate for 10 minutes to ensure complete binding.

  • Measurement: Record the fluorescence emission spectrum of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Titration: Add incremental amounts of the phenanthrene-based Schiff base to the DNA-EtBr solution.

  • Recording: After each addition, allow the solution to equilibrate for 5 minutes and record the fluorescence emission spectrum.

  • Data Analysis: The quenching of the EtBr fluorescence can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv * [Q] Where:

    • F0 and F are the fluorescence intensities in the absence and presence of the quencher (the Schiff base), respectively.

    • [Q] is the concentration of the quencher.

    • Ksv is the Stern-Volmer quenching constant, which indicates the quenching efficiency. A linear Stern-Volmer plot suggests a single type of quenching mechanism.

Viscosity Measurement

Expertise & Rationale: Hydrodynamic methods, such as viscosity measurements, provide unambiguous evidence to distinguish between classical intercalation and groove binding.[13] The DNA double helix must lengthen to accommodate a ligand between its base pairs.[13] This increase in the effective length of the DNA leads to a measurable increase in the viscosity of the DNA solution.[14][15] Conversely, ligands that bind in the grooves or via electrostatic interactions typically cause no significant change, or even a slight decrease, in the viscosity of the DNA solution.[1]

Experimental Protocol:

  • Preparation: Prepare a solution of sonicated, rod-like DNA fragments (to avoid complexities from coiled DNA) of a specific concentration in buffer.

  • Apparatus: Use a calibrated viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Measurement of Flow Time: Measure the flow time of the buffer (t0) and the DNA solution (tDNA).

  • Titration: Add small aliquots of the phenanthrene-based Schiff base to the DNA solution and measure the new flow time (tcomplex) after each addition.

  • Data Analysis: Calculate the relative specific viscosity (η/η0) using the equation η/η_0 = (t_complex - t_0) / (t_DNA - t_0). Plot (η/η_0)^(1/3) versus the binding ratio (moles of compound per mole of DNA base pairs). A clear increase in relative viscosity with increasing concentration of the compound is a hallmark of intercalation.

Circular Dichroism (CD) Spectroscopy

Expertise & Rationale: Circular dichroism (CD) spectroscopy is a powerful technique for detecting conformational changes in chiral molecules like DNA.[16][17] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[17] Ligand binding can perturb the DNA structure, leading to changes in this CD spectrum.[18][19] Intercalation, which unwinds and lengthens the helix, often causes a significant increase in the intensity of both the positive and negative bands. Groove binding typically results in smaller perturbations.[16]

Experimental Protocol:

  • Preparation: Prepare solutions of DNA and the Schiff base in a CD-compatible buffer (one that does not have high absorbance in the far-UV region).

  • Measurement: Record the CD spectrum of the DNA solution alone (typically from 220 nm to 320 nm) in a quartz cuvette.

  • Titration: Add increasing amounts of the Schiff base compound to the DNA solution.

  • Recording: Record the CD spectrum after each addition, ensuring the solution is thoroughly mixed.

  • Data Analysis: Qualitatively compare the spectra. Observe changes in the intensity and position of the characteristic positive and negative bands of DNA. Significant changes are indicative of strong interactions that alter the DNA secondary structure.

Summary of Expected Outcomes for Different Binding Modes

TechniqueIntercalative BindingGroove Binding / Electrostatic Interaction
UV-Vis Spectroscopy Significant hypochromism and a red shift in λmaxSmall hypochromism or hyperchromism; minimal shift
Fluorescence Assay Strong quenching of intrinsic fluorescence; significant displacement of EtBrMinor changes in fluorescence; weak or no displacement of EtBr
Viscosity Measurement Significant increase in relative viscosityNo significant change or a slight decrease in viscosity
Circular Dichroism Significant changes in the intensity of DNA's characteristic bandsMinor to no changes in the CD spectrum of DNA

Conclusion

The assessment of DNA binding affinity for phenanthrene-based Schiff bases requires a rigorous, multi-technique approach. No single experiment can provide a complete picture of the interaction. By systematically applying spectroscopic and hydrodynamic methods as outlined in this guide, researchers can confidently determine the binding constant, elucidate the binding mode, and understand the conformational impact of their compounds on the DNA double helix. This detailed characterization is an indispensable step in the journey of developing these promising molecules into next-generation therapeutic agents.

References

Safety Operating Guide

Phenanthrene-9-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of Phenanthrene-9-carbaldehyde

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 4707-71-5). As a polycyclic aromatic hydrocarbon (PAH) derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Immediate Safety Profile & Hazard Assessment

This compound is a light yellow powder solid[1]. Understanding its hazard profile is the first step in safe handling and disposal. The primary hazards are rooted in its chemical class—aromatic aldehydes and polycyclic aromatic hydrocarbons.

Core Hazards:

  • Toxicity: Classified as Acute Oral Toxicity Category 4, meaning it is harmful if swallowed[1][2]. Ingestion may require immediate medical attention[1].

  • Environmental Hazard: As a phenanthrene derivative, it is considered a polycyclic aromatic hydrocarbon (PAH). PAHs are known to be persistent in the environment and are very toxic to aquatic organisms[3][4]. Therefore, it must not be allowed to enter drains, sewers, or waterways[1][3].

  • Combustibility: It is a combustible solid, though it does not readily ignite[3][5]. In the event of a fire, poisonous gases such as carbon monoxide (CO) and carbon dioxide (CO2) are produced[1][2][3].

  • Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases[1][2]. Contact with these materials should be avoided to prevent hazardous reactions.

Property Identifier / Value Source
CAS Number 4707-71-5[2][5][6]
EC Number 225-194-6[5][6]
Molecular Formula C₁₅H₁₀O[5]
Physical State Powder Solid[1]
Primary Hazard Harmful if swallowed (Acute Toxicity, Oral, Cat. 4)[1][2]
Storage Class 11 - Combustible Solids[5]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[3][7] It should never be disposed of in the regular trash or washed down the sink[3][8]. The only acceptable route is collection by an approved waste disposal plant or a licensed environmental services contractor.[1][2]

Step 1: Waste Segregation

The causality behind waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Action: Designate a specific waste stream for this compound and other non-halogenated aromatic solid wastes.

  • Rationale: Do not mix this compound with incompatible materials, particularly strong oxidizing agents, bases, acids, or halogenated solvents[1][2][9]. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.

Step 2: Containerization

Proper containment is critical to prevent leaks and environmental contamination.

  • Action: Collect waste this compound in a dedicated, properly functioning, and compatible container. The best choice is often the original product container[8]. If unavailable, use a sturdy, wide-mouthed plastic or glass container with a tightly sealing screw cap[9][10].

  • Rationale: The container must be chemically resistant to the waste and prevent leakage[9]. Containers must be kept closed at all times except when adding waste to prevent the release of dust or vapors[7][10]. The exterior of the container must be kept clean[7].

Step 3: Labeling

Accurate labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.

  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (do not use formulas or abbreviations)[9].

    • The words "Hazardous Waste".

    • An accurate statement of the hazards (e.g., "Toxic," "Harmful if Swallowed").

    • The date the container was first used for waste accumulation.

  • Rationale: Federal and local regulations (such as those from the EPA under RCRA) mandate the precise labeling of hazardous waste to ensure safe handling, transport, and disposal[10][11].

Step 4: Accumulation and Storage

Safe storage minimizes the risk of spills, exposure, and accidents in the laboratory.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[9]. Store it away from heat, ignition sources, and incompatible chemicals[9].

  • Rationale: Storing hazardous waste in designated, controlled areas is a key principle of laboratory safety and regulatory compliance. Secondary containment ensures that even if the primary container fails, the material will be captured.

Step 5: Arranging for Disposal

The final step is the transfer of the waste to a licensed professional for final disposal, typically via high-temperature incineration.

  • Action: Once the container is full (not exceeding 90% capacity) or when the project is complete, request a pickup from your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor[7][9].

  • Rationale: High-temperature incineration is the standard and most effective method for destroying organic hazardous waste like PAHs, ensuring complete breakdown into less harmful components and preventing environmental release.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generation (this compound) get_container Select Compatible Waste Container start->get_container label_container Attach & Complete Hazardous Waste Label get_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_safe Store in Designated Satellite Accumulation Area (with Secondary Containment) add_waste->store_safe check_full Container Full? check_full->add_waste No request_pickup Request Pickup by EHS or Certified Contractor check_full->request_pickup Yes end_disposal Disposal via Approved Hazardous Waste Facility request_pickup->end_disposal

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate personnel. Secure and control entrance to the spill area[3].

  • Eliminate Ignition Sources: As the material is combustible, remove all potential ignition sources[3].

  • Don PPE: Wear appropriate personal protective equipment, including a NIOSH-approved respirator (N95 or better for powders), chemical safety goggles, a lab coat, and nitrile gloves[3][5].

  • Clean-Up:

    • For small powder spills, gently moisten the material with water to prevent dust from becoming airborne[3].

    • Alternatively, use a HEPA-filter vacuum for clean-up[3]. DO NOT DRY SWEEP , as this will disperse the hazardous dust[3].

    • Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly after the clean-up is complete[3].

  • Dispose: Seal and label the container with the spill clean-up debris as hazardous waste and arrange for disposal as described above.

References

Navigating the Safe Handling of Phenanthrene-9-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Phenanthrene-9-carbaldehyde, a key building block in the synthesis of various complex organic molecules, requires meticulous handling due to its specific chemical properties and potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond generic protocols to offer a framework for building a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound is classified as an aromatic aldehyde. While its full toxicological profile has not been completely investigated, it is known to be harmful if swallowed (Acute oral toxicity, Category 4) and can cause irritation to the skin and eyes.[1][2] The primary risks associated with this compound stem from its solid, powdered form, which can be easily inhaled or come into contact with skin and eyes.

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][3]
Skin Irritation May cause irritation upon contact.[2]
Eye Irritation May cause irritation upon contact.[2]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. Standard laboratory attire, such as a lab coat and closed-toe shoes, is a given. However, for this compound, more specific protection is required.

Eye and Face Protection

Given its potential for eye irritation, appropriate eye protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Safety Goggles: Recommended when there is a higher risk of dust generation or splashes. These should be worn in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

Hand Protection

Choosing the right gloves is crucial, as "chemical-resistant" is a broad term. This compound is an aromatic aldehyde. While nitrile gloves are a common choice in many labs, they have poor resistance to aromatic hydrocarbons.[3][4][5]

  • Recommended: Butyl rubber gloves are highly recommended for handling aldehydes, offering excellent protection.[2][6] Neoprene gloves can also be a suitable alternative.[6]

  • Limited Use: Nitrile gloves may be used for short-term splash protection but should be changed immediately upon contact.[5] Given the aromatic nature of the compound, prolonged use of nitrile gloves is not advised.

Always inspect gloves for any signs of degradation or punctures before use and follow the manufacturer's guidelines for breakthrough times.

Respiratory Protection

To prevent the inhalation of the fine powder, respiratory protection is essential, especially when handling larger quantities or when adequate ventilation is not available.

  • N95 Dust Mask: Sufficient for handling small quantities in a well-ventilated fume hood.[4][5]

  • Self-Contained Breathing Apparatus (SCBA): Required for firefighting and for responding to large spills where airborne concentrations may be high.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Review Safety Data Sheet (SDS): Always have the most current SDS for this compound available and review it before beginning any new procedure.[1]

Handling the Compound
  • Don Appropriate PPE: Put on your lab coat, butyl rubber or neoprene gloves, and chemical safety goggles. If not working in a fume hood, an N95 dust mask is required.

  • Weighing: When weighing the powder, use a balance inside the fume hood or in a ventilated enclosure to minimize dust dispersion.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[1][3] Store it away from these chemicals to prevent potentially hazardous reactions. Aldehydes can be oxidized to carboxylic acids by strong oxidizers and can undergo vigorous reactions with strong bases.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should also be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Container Management: Ensure the waste container is made of a compatible material, kept closed when not in use, and stored in a designated secondary containment area.

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][3]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Small Spill (Solid)
  • Isolate the Area: Alert others in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Put on your full PPE, including respiratory protection (N95 mask minimum).

  • Clean Up: Gently sweep the solid material into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste container.

  • Wash: Thoroughly wash your hands and any exposed skin.

Large Spill
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's environmental health and safety (EHS) office.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.

  • Await Professional Help: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with soap and plenty of water. Seek medical attention if irritation develops.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][6]

Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Work Area (Fume Hood) review_sds Review SDS prep_area->review_sds gather_ppe Gather Appropriate PPE (Butyl Gloves, Goggles) review_sds->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound don_ppe->weigh exposure Exposure Occurs don_ppe->exposure Potential (Improper PPE) dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential post_wash Wash Hands After Handling dissolve->post_wash dissolve->spill Potential segregate Segregate Contaminated Waste post_wash->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Approved Vendor label_waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.